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  • Product: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide
  • CAS: 886508-20-9

Core Science & Biosynthesis

Foundational

The Multifaceted Biological Activities of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide Derivatives: A Technical Guide

The 1-(piperidine-4-carbonyl)piperidine-4-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile framework for the development of a diverse array of biologically active comp...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1-(piperidine-4-carbonyl)piperidine-4-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile framework for the development of a diverse array of biologically active compounds. The inherent structural features of this bicyclic piperidine core, including two basic nitrogen atoms and the capacity to present various substituents in distinct three-dimensional orientations, have enabled the generation of potent and selective modulators of numerous biological targets. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by this class of derivatives, with a focus on their mechanisms of action, quantitative structure-activity relationships, and the experimental methodologies employed for their evaluation.

Introduction to a Versatile Pharmacophore

The piperidine ring is a fundamental heterocyclic motif found in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive building block in drug design. The fusion of two such rings through a central carbonyl and a carboxamide linkage, as seen in the 1-(piperidine-4-carbonyl)piperidine-4-carboxamide core, creates a more rigid and defined three-dimensional structure. This pre-organization can lead to enhanced binding affinity and selectivity for specific biological targets. The exploration of this chemical space has yielded derivatives with promising therapeutic potential across several disease areas, including oncology, infectious diseases, and neurology.

Enzyme Inhibition: A Key Modality of Action

A significant area of investigation for 1-(piperidine-4-carbonyl)piperidine-4-carboxamide derivatives has been their role as enzyme inhibitors. By targeting the active sites or allosteric pockets of key enzymes, these compounds can modulate critical cellular pathways implicated in disease pathogenesis.

Carbonic Anhydrase Inhibition

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly hCA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[3]

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives have been designed and synthesized as potent hCA inhibitors.[4][5] The primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site. The piperidine-4-carboxamide scaffold serves as a "tail" that can be modified to achieve isoform selectivity by interacting with residues in the hydrophilic and hydrophobic regions of the active site.[3][4]

Table 1: Inhibitory Activity of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives against Human Carbonic Anhydrase Isoforms. [3][4]

CompoundSubstituent on CarboxamidehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5 3-Methoxyphenyl38.65.815.325.4
6 4-Methoxyphenyl7.93.70.910.2
7 2-Methylphenyl11.811.85.421.7
9 4-Fluorophenyl8.95.62.115.8
10 4-Chlorophenyl9.74.41.812.3
16 4-Methylbenzyl-3.80.8-
20 4-Chlorobenzyl-3.80.9-
  • Enzyme and Substrate Preparation: Recombinant human CA isoforms are purified. A stock solution of the substrate, 4-nitrophenyl acetate (NPA), is prepared in anhydrous acetonitrile.

  • Assay Buffer: A Tris-HCl buffer (pH 7.4) is used for the assay.

  • Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the assay buffer, the specific CA isoform, and the inhibitor at various concentrations. The reaction is initiated by the addition of the NPA substrate.

  • Data Acquisition: The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis: The initial reaction rates are calculated. The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified hCA Isoform Mix Combine Enzyme, Inhibitor, and Buffer Enzyme->Mix Substrate 4-Nitrophenyl Acetate (NPA) Inhibitor Test Compound Dilutions Inhibitor->Mix Initiate Add NPA Substrate Mix->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Measure Spectrophotometric Measurement (400 nm) Incubate->Measure Calculate Determine Initial Reaction Rates Measure->Calculate Determine_Ki Calculate Ki using Morrison Equation Calculate->Determine_Ki

Caption: Workflow for determining carbonic anhydrase inhibition constants.

Calpain Inhibition

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis. Overactivation of calpains has been implicated in neurodegenerative diseases and ischemic injury. Piperidine carboxamide derivatives have been developed as calpain inhibitors.[6] For instance, keto amides derived from piperidine carboxamides have shown potent and selective inhibition of µ-calpain over the related cysteine protease cathepsin B.[6]

Receptor Modulation: Interfacing with Cellular Signaling

Derivatives of 1-(piperidine-4-carbonyl)piperidine-4-carboxamide have demonstrated significant activity as modulators of various cell surface receptors, highlighting their potential in treating a range of pathologies, from infectious diseases to neurological disorders.

CCR5 Antagonism and Anti-HIV Activity

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of human immunodeficiency virus type 1 (HIV-1) into host cells. Blocking this interaction is a validated therapeutic strategy for HIV-1 infection. Several piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 antagonists.[7][8] These compounds act as non-competitive inhibitors, binding to a transmembrane allosteric site on the CCR5 receptor, which induces a conformational change that prevents the binding of the viral envelope glycoprotein gp120.

Based on a "Y-shape" pharmacophore model, novel piperidine-4-carboxamide derivatives have been developed with potent inhibitory activity against CCR5, comparable to the approved drug maraviroc.[7] For example, compounds 16g and 16i from one study exhibited IC₅₀ values of 25.73 nM and 25.53 nM, respectively, in a calcium mobilization assay.[7] These compounds also displayed antiviral activity in an HIV-1 single-cycle assay with IC₅₀ values of 73.01 nM and 94.10 nM, respectively.[7]

CCR5_Antagonism cluster_virus HIV-1 cluster_cell Host Cell cluster_drug Inhibitor gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds CCR5 CCR5 Co-receptor gp120->CCR5 Binds CD4->CCR5 Conformational Change CCR5->gp120 Binding Blocked Antagonist Piperidine-4-carboxamide Derivative Antagonist->CCR5 Allosteric Binding

Caption: Mechanism of CCR5 antagonism by piperidine-4-carboxamide derivatives.

NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity and neuronal function. However, their overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders. Certain piperidine derivatives have been identified as highly effective and selective antagonists of the NMDA receptor, with some showing selectivity for the NR2B subtype.[9] This suggests their potential therapeutic application in conditions characterized by excessive NMDA receptor activation.

Opioid Receptor Modulation

The 4-piperidinecarboxamide scaffold is also recognized for its ability to modulate opioid receptors (mu, delta, and kappa).[10] Derivatives have been developed as both agonists and antagonists for these receptor subtypes, indicating their potential for the treatment of pain and addiction.[10]

TRPV1 Antagonism

The Transient Receptor Potential Vanilloid-1 (TRPV1) is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat and capsaicin. It is a key target for the development of novel analgesics. A series of piperidine carboxamides have been developed as potent TRPV1 antagonists.[11]

Antimicrobial and Antiparasitic Activity

The versatility of the 1-(piperidine-4-carbonyl)piperidine-4-carboxamide scaffold extends to its potential in combating infectious diseases caused by bacteria, fungi, and parasites.

Antibacterial and Antifungal Properties

Various substituted piperidine derivatives have demonstrated a broad spectrum of antimicrobial applications.[12][13] Studies have shown that synthetic analogues can be active against different strains of both Gram-positive and Gram-negative bacteria.[12][14] For instance, certain benzoyl derivatives of piperidine-4-carboxamide have exhibited moderate antibacterial effects against Bacillus subtilis, Bacillus cereus, Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa.[12] Some derivatives also show moderate antifungal activity against filamentous fungi and yeast.[12]

Table 2: Representative Antimicrobial Activity of Piperidine Derivatives. [12][15]

Compound TypeTest OrganismActivity Level
Benzoyl piperidine-4-carboxamideBacillus subtilis (Gram +)Moderate
Benzoyl piperidine-4-carboxamideEscherichia coli (Gram -)Least to Moderate
Benzoyl piperidine-4-carboxamideFilamentous fungiModerate
Substituted PiperidinesStaphylococcus aureusVariable
Substituted PiperidinesCandida albicansVariable
  • Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test compound. Place the discs onto the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Antimalarial Activity

Malaria remains a significant global health threat, and the emergence of drug resistance necessitates the discovery of novel antimalarial agents. A piperidine carboxamide, SW042, was identified through phenotypic screening to have sub-micromolar activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum.[16] Further investigation revealed that this class of compounds targets the β5 active site of the P. falciparum proteasome (Pf20Sβ5).[16] Cryo-electron microscopy studies have shown that these compounds bind non-covalently to a previously unexplored pocket of the β5 active site, which is distinct from the catalytic threonine residue.[16] This unique binding mode is responsible for the high species selectivity, as the compounds do not inhibit human proteasome isoforms.[16]

Synthesis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide Derivatives

The synthesis of these derivatives typically involves standard amide bond formation reactions. A common approach is the coupling of piperidine-4-carboxylic acid with piperidine-4-carboxamide or their respective activated derivatives.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Coupling Reaction cluster_product Product Acid Piperidine-4-carboxylic Acid Derivative Coupling Amide Coupling (e.g., HATU, EDC/DMAP) Acid->Coupling Amine Piperidine-4-carboxamide Derivative Amine->Coupling Product 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide Derivative Coupling->Product

Caption: General synthetic scheme for 1-(piperidine-4-carbonyl)piperidine-4-carboxamide derivatives.

Common coupling reagents used for this transformation include 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).[17] The choice of solvent is typically an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

Conclusion and Future Perspectives

The 1-(piperidine-4-carbonyl)piperidine-4-carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of a wide range of biological targets. The derivatives have demonstrated significant potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The modular nature of the synthesis allows for the systematic exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on optimizing the lead compounds identified for various therapeutic targets. This will involve further chemical modifications to enhance efficacy and reduce off-target effects, as well as in-depth preclinical and clinical evaluation to translate these promising findings into novel therapeutics for a multitude of human diseases.

References

  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. 2014;71:147-156. Available from: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry. 2014;4(3):614-619. Available from: [Link]

  • Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. Inventi Rapid: Med Chem. 2014;2014(3):1-4. Available from: [Link]

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. 2000;10(19):2187-2191. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal of Pharmaceutical Research and Science. 2013;2(4):183-191. Available from: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. 2024;9(2):a474-a482. Available from: [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. 2024;15(4):470-477. Available from: [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. 2024;15(4):470-477. Available from: [Link]

  • Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry. 2006;49(10):3012-3021. Available from: [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Microbiology Research. 2015;9(29):1769-1776. Available from: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. 2024;31(1):95-108.e11. Available from: [Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. 2008;18(16):4585-4588. Available from: [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. 2015;6(1):1547-1551. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023;28(4):1668. Available from: [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy. 2020;14:2029-2040. Available from: [Link]

  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. 2020;44(30):12891-12899. Available from: [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. 2024;15(4):470-477. Available from: [Link]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. 2021;170:58-69. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. 2024;36(5):1231-1236. Available from: [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules. 2023;28(3):1244. Available from: [Link]

  • Piperidine derivatives as nmda receptor antagonists. Google Patents. 2003.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023;28(4):1668. Available from: [Link]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

Foreword: Embracing the Unknown with a Privileged Scaffold In the landscape of modern drug discovery, we are often presented with compounds of intriguing structure but enigmatic function. 1-(Piperidine-4-carbonyl)piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Embracing the Unknown with a Privileged Scaffold

In the landscape of modern drug discovery, we are often presented with compounds of intriguing structure but enigmatic function. 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide represents such a case. While direct, comprehensive studies on its mechanism of action are not prevalent in publicly accessible literature, its core structure—the piperidine-4-carboxamide scaffold—is a well-established "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, often with high affinity.

The scientific journey with a compound like this is not one of simple reporting, but of systematic investigation. This guide, therefore, is structured not as a static summary of known facts, but as a strategic roadmap for the research and drug development professional. We will leverage insights from structurally related, well-characterized piperidine-4-carboxamide derivatives to build a logical, evidence-based framework for elucidating the specific mechanism of action of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. Our approach is grounded in the principles of chemical biology and pharmacology, designed to be a self-validating system of inquiry.

The Piperidine-4-Carboxamide Scaffold: A Cornucopia of Biological Activities

The versatility of the piperidine-4-carboxamide scaffold is evidenced by its presence in a wide array of potent and selective modulators of various biological targets. Understanding these precedents is crucial for forming rational hypotheses about the potential activities of our lead compound.

Derivative Class Target(s) Reported Activity Therapeutic Area Reference
TAK-220CCR5AntagonistHIV-1[1]
SNS-032Cdc7/Cdk9 KinaseInhibitorOncology[2]
MLN518FLT3 KinaseInhibitorOncology[2]
AZD5363Akt KinasesInhibitorOncology[3]
Various SulfonamidesCarbonic AnhydraseInhibitorOncology, Glaucoma[4]
Cpd-41Secretory Glutaminyl Cyclase (sQC)InhibitorAlzheimer's Disease[5][6]
Keto Amides (e.g., 11f, 11j)CalpainInhibitorNeuroprotection[7]
SW584Proteasome β5 SubunitInhibitorMalaria[8]
Various DerivativesDopamine Reuptake TransporterInhibitorCNS Disorders[9]
Benzoxazinone AmidesTRPV1AntagonistPain[10]

This table summarizes the diverse biological activities of various piperidine-4-carboxamide derivatives, highlighting the scaffold's promiscuity and potential for novel drug development.

Based on this landscape, we can hypothesize that 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide may interact with targets such as G-protein coupled receptors (GPCRs), kinases, proteases, or ion channels. The specific substitutions on the piperidine rings will ultimately dictate its selectivity and potency.

A Phased Approach to Mechanism of Action Elucidation

We propose a multi-phase, iterative approach to systematically unravel the mechanism of action of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. This workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

MoA_Elucidation_Workflow cluster_phase1 Phase 1: In Silico & Broad Phenotypic Screening cluster_phase2 Phase 2: Target Identification & Initial Validation cluster_phase3 Phase 3: In-Depth Mechanistic & Preclinical Studies P1_Start Compound Synthesis & Characterization P1_InSilico In Silico Target Prediction (e.g., SwissTargetPrediction) P1_Start->P1_InSilico Computational Analysis P1_PhenoScreen Broad Phenotypic Screening (e.g., Cell Painting, Proliferation Assays) P1_Start->P1_PhenoScreen Experimental Screening P1_End Hypothesis Generation P1_InSilico->P1_End P1_PhenoScreen->P1_End P2_TargetID Target Identification Techniques (e.g., Affinity Chromatography, Thermal Shift Assays) P1_End->P2_TargetID Hypothesis-Driven P2_Biochem Biochemical/Biophysical Assays (e.g., Enzyme Kinetics, SPR) P2_TargetID->P2_Biochem Validate Direct Binding P2_Cellular Cell-Based Target Engagement Assays (e.g., NanoBRET, CETSA) P2_Biochem->P2_Cellular Confirm in Cellular Context P2_End Validated Target(s) P2_Cellular->P2_End P3_Pathway Pathway Analysis & Biomarker ID P2_End->P3_Pathway Downstream Effects P3_SAR Structure-Activity Relationship (SAR) Studies P3_Pathway->P3_SAR Optimize Potency & Selectivity P3_InVivo In Vivo Target Engagement & Efficacy Models P3_SAR->P3_InVivo Test in Biological Systems P3_End Established Mechanism of Action P3_InVivo->P3_End

Figure 1: Phased Workflow for MoA Elucidation. This diagram outlines a logical progression from broad, unbiased screening to specific, in-depth validation studies.

Phase 1: Hypothesis Generation through Broad Screening

The initial phase is designed to cast a wide net to identify potential biological activities without preconceived bias.

In Silico Target Prediction

Before embarking on costly and time-consuming wet lab experiments, computational methods can provide valuable, data-driven hypotheses.

Protocol: In Silico Target Prediction using SwissTargetPrediction

  • Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide.

  • Platform Submission: Navigate to the SwissTargetPrediction web server. Paste the SMILES string into the input field.

  • Target Selection: Select the appropriate species for prediction (e.g., Homo sapiens).

  • Execution & Analysis: Initiate the prediction. The algorithm compares the 2D and 3D similarity of the query molecule to a library of known active compounds. The output is a ranked list of potential protein targets.

  • Causality: This method operates on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities. It provides a rapid, cost-effective way to prioritize potential target classes for experimental validation.

Broad Phenotypic Screening

Phenotypic screening assesses the effect of a compound on cell behavior, providing an unbiased view of its functional consequences.

Protocol: High-Content Imaging (Cell Painting) Assay

  • Cell Culture: Plate a well-characterized human cell line (e.g., U-2 OS) in optically clear, multi-well plates.

  • Compound Treatment: Treat cells with a concentration range of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide for a defined period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and positive controls known to induce specific cellular phenotypes.

  • Staining: Stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Feature Extraction & Analysis: Use image analysis software to extract hundreds of quantitative features (e.g., size, shape, texture) from each cell and its compartments. Compare the phenotypic profile of the treated cells to a reference library of profiles from compounds with known mechanisms of action.

  • Trustworthiness: This self-validating system relies on multi-parameter readouts. A significant change across multiple, correlated features provides a high degree of confidence in the observed phenotype, minimizing the risk of artifacts.

Phase 2: Target Identification and Validation

The hypotheses generated in Phase 1 are now rigorously tested to identify direct binding partners and validate their interaction.

Affinity-Based Target Identification

To definitively identify the direct binding partners of the compound, we can use an affinity-based chemical proteomics approach.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analogue of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide that incorporates a linker and an affinity tag (e.g., biotin), while ensuring the core structure responsible for biological activity is not significantly altered.

  • Matrix Immobilization: Covalently attach the tagged compound to a solid support (e.g., streptavidin-coated agarose beads).

  • Lysate Incubation: Incubate the affinity matrix with a relevant cell or tissue lysate.

  • Washing: Perform stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins. For increased confidence, a competitive elution can be performed using an excess of the free, untagged compound.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Authoritative Grounding: This protocol is a standard and powerful method in chemical biology for unbiased target identification. The use of competitive elution is a critical control that validates the specificity of the interaction.

Biophysical Validation of Direct Binding

Once putative targets are identified, the direct interaction must be confirmed and quantified using biophysical methods.

Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified, recombinant target protein onto a sensor chip.

  • Analyte Injection: Flow a series of concentrations of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time. This change is directly proportional to the mass of the compound binding to the immobilized protein.

  • Kinetic Analysis: Analyze the association (k_on) and dissociation (k_off) rates to determine the binding affinity (K_D).

  • Expertise & Experience: SPR provides label-free, real-time kinetic data, offering a much deeper understanding of the binding event than simple endpoint assays. This allows for a more nuanced characterization of the compound-target interaction.

Phase 3: Pathway Elucidation and In Vivo Confirmation

With a validated target in hand, the final phase focuses on understanding the downstream functional consequences and confirming the mechanism in a relevant biological system.

Cellular Pathway Analysis

If the validated target is an enzyme (e.g., a kinase) or a receptor, it is crucial to understand how the compound modulates its downstream signaling pathway.

Kinase_Pathway_Analysis Compound 1-(Piperidine-4-carbonyl) piperidine-4-carboxamide TargetKinase Target Kinase (e.g., Akt) Compound->TargetKinase Inhibits Substrate Direct Substrate (e.g., GSK3β) TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-GSK3β) Substrate->pSubstrate Downstream Downstream Effector (e.g., β-catenin) pSubstrate->Downstream Regulates CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse

Figure 2: Hypothetical Kinase Inhibition Pathway. This diagram illustrates how the compound could inhibit a target kinase, leading to a measurable change in the phosphorylation of a downstream substrate and a subsequent cellular response.

Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Treatment: Treat a relevant cell line with the compound at various concentrations and time points.

  • Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • Electrophoresis & Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for both the total and the phosphorylated form of the target's downstream substrate (e.g., anti-Akt and anti-phospho-Akt).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which indicates the level of target inhibition.

Conclusion: From Enigma to Asset

The path to elucidating the mechanism of action for a novel compound like 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is a systematic endeavor. By leveraging the rich history of the piperidine-4-carboxamide scaffold to build informed hypotheses, and then applying a rigorous, multi-phased experimental plan, we can transform an enigmatic molecule into a well-characterized asset. This guide provides the foundational strategy and detailed protocols for researchers and drug development professionals to confidently undertake this critical scientific pursuit. The integration of in silico, in vitro, and in vivo techniques ensures a holistic understanding, ultimately paving the way for potential therapeutic applications.

References

  • 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride. (n.d.). Benchchem.
  • Lubisch, W., Hofmann, H. P., Treiber, H. J., & Möller, A. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187–2191. [Link]

  • Baba, M., et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry, 49(9), 2784–2793. [Link]

  • Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3369. [Link]

  • Dileep, K. V., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415–423. [Link]

  • Dileep, K. V., et al. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. ResearchGate. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. Malaria World. [Link]

  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Barlaam, B., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2225-2257. [Link]

  • Doherty, E. M., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4690–4693. [Link]

Sources

Foundational

The Piperidine-4-Carboxamide Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Executive Summary As a Senior Application Scientist overseeing early-stage hit-to-lead optimization, I frequently rely on the piperidine-4-carboxamide moiety. Its enduring value in medicinal chemistry lies in its unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage hit-to-lead optimization, I frequently rely on the piperidine-4-carboxamide moiety. Its enduring value in medicinal chemistry lies in its unique physicochemical profile: the basic piperidine nitrogen can engage in critical salt bridges or hydrogen bonds (often with acidic residues in kinase hinge regions), while the carboxamide linker provides a rigid vector to project substituents into adjacent hydrophobic pockets. This modularity allows for rapid combinatorial library synthesis, making it a "privileged scaffold" capable of addressing highly diverse therapeutic targets, from viral proteases to human kinases.

This technical guide explores the structure-activity relationship (SAR) of the piperidine-4-carboxamide scaffold through two prominent case studies: the inhibition of the SARS-CoV-2 Papain-like protease (PLpro) and the ATP-competitive blockade of pan-Akt kinases.

Case Study I: SARS-CoV-2 Papain-Like Protease (PLpro) Inhibitors

Mechanistic Rationale

PLpro is a cysteine protease essential for viral replication (cleaving viral polyproteins) and immune evasion (deubiquitinating host proteins). The piperidine-4-carboxamide scaffold, particularly the "5c" family and its peptidomimetic derivatives, has emerged as a potent class of PLpro inhibitors. The scaffold binds the S3/S4 pockets, inducing a conformational closure of the BL2 loop (specifically around Y268), which narrows the binding cleft and prevents substrate access [1].

SAR Mapping
  • Naphthyl Position: Exhibits tight SAR. The bulky, lipophilic naphthyl group perfectly occupies the S4 pocket. Minor substitutions here drastically reduce sub-micromolar activity[2].

  • Amide Positioning: The carboxamide acts as a critical hydrogen bond donor/acceptor pair with the backbone of D164 and Q269. Reversing the amide or methylating the nitrogen abolishes activity[1].

  • Benzylic Group / Warhead: This is the most malleable position. In non-covalent inhibitors, substituted benzylic groups improve metabolic stability. In targeted covalent inhibitors (TCIs), replacing this group with a Michael acceptor (e.g., fumaramide) allows for covalent trapping of the catalytic C111 [3].

Quantitative SAR Data
CompoundModification StrategyPLpro IC₅₀ (µM)Antiviral EC₅₀ (µM)Binding Mode
3k Original SARS-CoV hit2.80>50Non-covalent
5c Optimized benzylic group0.8112.5Non-covalent
Compound 2 Peptidomimetic fusion0.463.61Covalent (C111)
Compound 4 Warhead substitution0.231.80Covalent (C111)
Experimental Protocol: Self-Validating PLpro FRET Inhibition Assay

To ensure data integrity and eliminate false positives (e.g., pan-assay interference compounds or PAINs), we employ a self-validating FRET-based assay with a thermal shift counter-screen.

  • Enzyme Preparation: Dilute recombinant SARS-CoV-2 PLpro to a final working concentration of 50 nM in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT).

    • Causality: DTT is critical to maintain the catalytic C111 in a reduced state; omitting it leads to rapid enzyme oxidation and false-positive inhibition.

  • Compound Incubation: Dispense 1 µL of piperidine-4-carboxamide inhibitors (10-point dose-response, 3-fold dilutions from 100 µM) into a 384-well black microplate. Add 24 µL of the enzyme solution. Incubate at 25°C for 30 minutes.

    • Causality: Pre-incubation allows slow-binding or covalent inhibitors to reach thermodynamic equilibrium with the target.

  • Substrate Addition: Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., Arg-Leu-Arg-Gly-Gly-AMC) at a final concentration of 10 µM (near its Kₘ).

  • Kinetic Readout: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) continuously for 20 minutes. Calculate initial velocities (V₀) from the linear portion of the progress curve.

  • Validation (Thermal Shift): To confirm on-target binding, incubate 40 µM PLpro with 200 µM inhibitor and monitor the melting temperature (Tₘ) using SYPRO Orange. A positive Tₘ shift (>2°C) validates direct target engagement, ruling out aggregation-based inhibition[3].

PLpro_Pathway ViralRNA Viral RNA Translation Polyprotein pp1a / pp1ab Polyproteins ViralRNA->Polyprotein PLpro Active PLpro (Papain-like Protease) Polyprotein->PLpro Auto-cleavage Cleavage Viral Protein Cleavage PLpro->Cleavage ImmuneEvasion Deubiquitination & Immune Evasion PLpro->ImmuneEvasion Inhibitor Piperidine-4-carboxamide Inhibitor (e.g., 5c, Cmpd 2) Inhibitor->PLpro Covalent/Non-covalent Blockade Replication Viral Replication Complex Assembly Cleavage->Replication

SARS-CoV-2 PLpro pathway and targeted inhibition by piperidine-4-carboxamides.

Case Study II: Pan-Akt Kinase Inhibitors (AZD5363 / Capivasertib)

Mechanistic Rationale

Akt kinases are central nodes in the PI3K/Akt/mTOR survival pathway, frequently hyperactivated in cancer. AZD5363 (Capivasertib) is a clinical success story built on the piperidine-4-carboxamide scaffold. The central piperidine ring adopts a specific conformation to optimally position its substituents within the narrow ATP-binding cleft of Akt1/2/3[4].

SAR Mapping
  • Hinge Binding Group: The 7H-pyrrolo[2,3-d]pyrimidine attached to the piperidine nitrogen provides essential bidentate hydrogen bonds to the kinase hinge region (A230 in Akt1)[4].

  • Chiral Preference (α-Substitution): The stereochemistry of the benzylic carbon attached to the carboxamide is paramount. The (S)-enantiomer (AZD5363) optimally fills the hydrophobic pocket created by the P-loop, making it >30-fold more potent than the (R)-enantiomer[4].

  • hERG Margin Optimization: Early leads exhibited potent Akt inhibition but suffered from high hERG channel affinity (a liability for QT prolongation). By fine-tuning the basicity of the primary amine and the lipophilicity of the chlorophenyl group, researchers achieved an exceptional hERG margin (>100,000-fold selectivity)[4].

Quantitative SAR Data
CompoundAkt1 IC₅₀ (nM)Akt2 IC₅₀ (nM)Cell Activity (MDA-MB-468, nM)hERG IC₅₀ (µM)
Early Lead 3 12152505.0
AZD5363 (S-enantiomer) 3789>100
R-enantiomer of AZD5363 902103300N/A
Experimental Protocol: Akt1 Kinase Phosphorylation Assay

To evaluate the cellular efficacy of AZD5363, we measure the downstream phosphorylation of GSK3β, providing a direct readout of target engagement in a physiological environment.

  • Cell Seeding: Seed MDA-MB-468 cells (PTEN-null, hyperactive Akt) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a serial dilution of AZD5363 (0.1 nM to 10 µM) for 2 hours.

    • Causality: A 2-hour window is sufficient to observe the dephosphorylation of downstream targets without triggering secondary apoptotic signaling cascades that could confound the readout.

  • Lysis and Capture: Lyse the cells using a buffer containing protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

    • Causality: Phosphatase inhibitors are absolutely critical; without them, endogenous phosphatases will rapidly strip the phosphate groups during lysis, resulting in a false-positive signal for kinase inhibition.

  • Detection: Transfer lysates to an ELISA plate pre-coated with anti-GSK3β antibodies. Detect phosphorylated GSK3β (Ser9) using a specific secondary antibody conjugated to HRP. Read absorbance at 450 nm and calculate the IC₅₀.

Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt Akt Kinase (Akt1/2/3) PIP3->Akt Membrane Recruitment GSK3B GSK3β Phosphorylation Akt->GSK3B mTORC1 mTORC1 Activation Akt->mTORC1 AZD5363 AZD5363 (Capivasertib) AZD5363->Akt ATP-competitive Inhibition Survival Cell Survival & Proliferation GSK3B->Survival mTORC1->Survival

PI3K/Akt/mTOR signaling cascade and ATP-competitive blockade by AZD5363.

Conclusion

The piperidine-4-carboxamide scaffold exemplifies the concept of a "privileged structure" in drug design. By rigidly orienting pharmacophores, it allows medicinal chemists to systematically probe and exploit the S-pockets of viral proteases (PLpro) and the ATP-binding clefts of human kinases (Akt). Future applications of this scaffold are already expanding into targeted protein degradation (PROTACs) and novel bacterial topoisomerase inhibitors.

References

  • Title: Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors Source: Frontiers in Chemistry (2022) URL: [Link]

  • Title: Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease Source: International Journal of Molecular Sciences (2023) URL: [Link]

  • Title: Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases Source: Journal of Medicinal Chemistry (2013) URL: [Link]

Sources

Exploratory

Foreword: The Architectural Versatility of the Piperidine-4-Carboxamide Scaffold

An In-Depth Technical Guide to the Discovery of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide Analogs As a Senior Application Scientist, one rarely encounters a molecular scaffold with the sheer versatility and "priv...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide Analogs

As a Senior Application Scientist, one rarely encounters a molecular scaffold with the sheer versatility and "privileged" nature of the piperidine-4-carboxamide core.[1] Its prevalence in modern drug discovery is not accidental; it is a direct consequence of its inherent structural and physicochemical properties. The piperidine ring offers a conformationally constrained, yet flexible, three-dimensional structure, while the amide linkage provides a critical hydrogen bond donor/acceptor site. This combination allows for the precise spatial orientation of substituents, enabling tailored interactions with a multitude of biological targets.

This guide eschews a conventional, linear narrative. Instead, we will explore the discovery of 1-(piperidine-4-carbonyl)piperidine-4-carboxamide and its broader class of analogs through a series of modular case studies. Each module will dissect the application of this scaffold against a different therapeutic target, from enzymes to receptors to complex cellular machinery. We will focus on the causality behind the scientific decisions—why a particular synthetic route was chosen, what the rationale for a specific molecular modification was, and how biological data informed the next iteration of design.

Module 1: Targeting Metalloenzymes - The Case of Carbonic Anhydrase Inhibitors

The development of selective enzyme inhibitors is a cornerstone of medicinal chemistry. The 1-(piperidine-4-carbonyl)piperidine-4-carboxamide scaffold has been masterfully adapted to target human carbonic anhydrases (hCAs), enzymes critical in pH regulation and implicated in diseases like cancer.[2]

Expertise & Rationale: The "Tail Approach"

The primary challenge in designing CA inhibitors is achieving selectivity, particularly for tumor-associated isoforms like hCA IX and XII over ubiquitous isoforms like hCA I and II. The established strategy involves a zinc-binding group (ZBG)—classically a sulfonamide—and a "tail" that extends into the active site cavity to form isoform-specific interactions.[2]

The decision to use a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide framework was a deliberate one.[2][3] The 4-sulfamoylbenzoyl group provides the essential ZBG. The piperidine-4-carboxamide core acts as a rigid, well-defined linker to project a second "tail" (R-group attached to the carboxamide) toward the variable regions of the active site. This dual-tail strategy enhances the potential for selective interactions.[2]

Experimental Workflow: Synthesis and Evaluation

The discovery process follows a logical and iterative workflow, beginning with synthesis and culminating in biological validation and computational modeling.

G cluster_synthesis Synthesis Phase cluster_bio Biological Evaluation cluster_model Computational Modeling start Starting Materials (Sulfanilamide, Ethylpiperidine-4-carboxylate) step1 Amide Coupling (EDCI) Formation of Ester Intermediate start->step1 Ref. [2] step2 Saponification (NaOH) Formation of Carboxylic Acid step1->step2 Ref. [2] step3 Amide Coupling (HATU/EDCI) Introduction of Diverse 'Tails' step2->step3 Ref. [2] final_compounds Final Analog Library (Compounds 5-24) step3->final_compounds assay Enzyme Inhibition Assay (Stopped-flow CO2 hydrase assay) final_compounds->assay data Determine Ki values for hCA I, II, IX, XII assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar docking Molecular Docking (Predict binding modes) sar->docking Inform md Molecular Dynamics (Assess interaction stability) docking->md md->sar Validate

Caption: Workflow for discovery of hCA inhibitors.

Protocol: General Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Analogs

This protocol is a synthesized representation based on the methodology described by Moi et al.[2][3]

Step 1: Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid (Intermediate 4)

  • Reaction Setup: To a solution of sulfanilamide (1.0 equiv) and ethylpiperidine-4-carboxylate (1.0 equiv) in dry acetonitrile (MeCN), add 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 equiv).

  • Reaction Execution: Stir the mixture at room temperature overnight. Monitor reaction completion by TLC or LC-MS.

  • Work-up & Isolation: Upon completion, concentrate the solvent under reduced pressure. Purify the resulting crude ester intermediate (3) via column chromatography.

  • Saponification: Dissolve the purified ester in ethanol and treat with an aqueous solution of sodium hydroxide (e.g., 1M NaOH).

  • Acidification: Stir the mixture at room temperature until the hydrolysis is complete. Acidify the reaction mixture with HCl (e.g., 1M HCl) to precipitate the carboxylic acid product (4).

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield the pure carboxylic acid intermediate.

Step 2: Amide Coupling to Generate Final Analogs (Compounds 5-24)

  • Reaction Setup: In a flask, dissolve the carboxylic acid intermediate (4) (1.0 equiv) and the desired amine (e.g., a substituted piperazine or benzylamine) (1.1 equiv) in a suitable solvent like DMF.

  • Coupling Agent Addition: Add a coupling reagent such as HATU (1.2 equiv) followed by a non-nucleophilic base like DIPEA (2.0 equiv) at 0°C.[4][5] The choice of HATU/DIPEA is standard for efficient amide bond formation with minimal side reactions.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 30 minutes to 12 hours, monitoring by LC-MS.

  • Work-up & Purification: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the final analog.

Data & Structure-Activity Relationship (SAR)

The true power of this scaffold is revealed in the SAR data. By systematically modifying the terminal amine, researchers could probe the active site and optimize for potency and selectivity.

CompoundR-Group (Terminal Amine)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity (IX vs I/II)
6 4-Methoxyphenylpiperazine38.67.90.9 31.5~43x / ~9x
9 4-Fluorophenylpiperazine24.58.94.515.4~5x / ~2x
16 4-Methylbenzylamine3.83.80.8 10.7~5x / ~5x
20 4-Chlorobenzylamine5.93.80.9 7.9~7x / ~4x
24 4-Fluorobenzylamine45.31.46.42.6 ~7x / ~0.2x
(Data synthesized from Moi, D. et al., 2023)[2]

Key Insights:

  • Compounds with piperazine and benzylamine tails consistently showed potent, low-nanomolar inhibition of the tumor-associated hCA IX.[2]

  • Substituents on the phenyl ring of the tail dramatically influence potency and selectivity. For instance, the 4-methoxy group on the piperazine series (Compound 6 ) and the 4-methyl/4-chloro groups on the benzylamine series (Compounds 16 , 20 ) were optimal for hCA IX inhibition.[2]

  • The 4-fluorobenzyl derivative (Compound 24 ) displayed remarkable potency and selectivity for hCA XII.[2][3]

Module 2: Targeting Pathogen Machinery - Anti-Malarial Proteasome Inhibitors

The 1-(piperidine-4-carbonyl)piperidine-4-carboxamide scaffold is not limited to enzyme active sites. Its structural diversity allows it to interfere with large protein complexes, as demonstrated by its application in developing species-selective inhibitors of the Plasmodium falciparum (Pf) proteasome.[4]

Expertise & Rationale: Exploiting Species Selectivity

The proteasome is essential for protein degradation in both humans and malaria parasites, making it a validated therapeutic target. The critical challenge is to inhibit the parasite's proteasome (Pf20Sβ5) without affecting human isoforms. This requires identifying and exploiting structural differences between the targets.

A phenotypic screen identified a piperidine carboxamide hit, SW042.[4] Subsequent optimization focused on the stereochemistry and modifications of the terminal groups to enhance potency and selectivity. Cryo-electron microscopy revealed that the optimized analog, SW584, binds non-covalently to a previously unexplored pocket at the β5/β6/β3 subunit interface, a region with key differences between the human and parasite proteasomes. This structural insight provided a clear rationale for the observed species selectivity.[4]

SAR & Lead Optimization

The initial hit, SW042, was racemic. The first critical step in optimization is often resolving stereoisomers.

CompoundStereochemistryPf3D7 EC₅₀ (µM)Key Modification
SW042 Racemic0.14 - 0.19Initial Hit
(S)-enantiomer S<0.002 100-fold more potent than (R)
(R)-enantiomer R>0.2Weakly active
SW584 S0.004 Optimized analog with oral efficacy
(Data sourced from Lawong et al., 2024)[4]

This demonstrates a classic principle in medicinal chemistry: biological systems are chiral, and often only one enantiomer is responsible for the desired activity. All further synthesis was correctly focused on the more potent (S)-enantiomer.[4]

G cluster_discovery Discovery & Optimization cluster_validation Target Validation hts Phenotypic HTS (P. falciparum) hit Identify Hit: SW042 (Racemic piperidine carboxamide) hts->hit chiral Chiral Synthesis & Separation hit->chiral s_enantiomer (S)-enantiomer (100x more potent) chiral->s_enantiomer r_enantiomer (R)-enantiomer (Inactive) chiral->r_enantiomer sar_opt SAR Optimization (Modify terminal groups) s_enantiomer->sar_opt lead Lead Compound: SW584 (Potent, selective, orally active) sar_opt->lead resistance Resistance Selection (Mutations in Pfβ5) lead->resistance Validates Target biochem Biochemical Assay (Inhibition of purified Pfβ5) lead->biochem Confirms Mechanism cryo_em Cryo-EM Structure (SW584 bound to Pf-proteasome) biochem->cryo_em binding_site Identified Novel, Species- Specific Binding Pocket cryo_em->binding_site

Caption: Lead optimization of anti-malarial compounds.

Module 3: Diverse Applications - A Synopsis

The utility of the 1-(piperidine-4-carbonyl)piperidine-4-carboxamide core and related piperidine-4-carboxamides extends further, highlighting its status as a privileged scaffold.

  • Anti-Bacterial (DNA Gyrase Inhibitors): Analogs have been developed as potent inhibitors of Mycobacterium abscessus DNA gyrase, a novel bacterial topoisomerase inhibitor (NBTI) class.[5] The scaffold allows for the precise positioning of groups that mimic the binding mode of other NBTIs like gepotidacin.[5]

  • Anti-Viral (CCR5 Inhibitors): The scaffold has been used to design potent C-C chemokine receptor type 5 (CCR5) antagonists.[6][7] CCR5 is a co-receptor essential for the entry of M-tropic HIV-1 strains into host cells. Optimization of piperidine-4-carboxamide derivatives led to compounds like TAK-220, which showed high anti-HIV-1 activity and good metabolic stability.[7]

  • Pain (TRPV1 Antagonists): A series of piperidine carboxamides were developed as antagonists of the transient receptor potential vanilloid-1 (TRPV1), a key target for treating pain.[8]

Conclusion: A Scaffold for the Future

The 1-(piperidine-4-carbonyl)piperidine-4-carboxamide scaffold and its close relatives are a testament to the power of rational drug design. Its conformational rigidity, synthetic tractability, and ability to present diverse chemical functionalities in three-dimensional space have enabled the development of potent and selective modulators for a wide range of biological targets. The case studies presented here—from enzyme inhibitors to protein-protein interaction disruptors—underscore the core principles of medicinal chemistry: understanding the target, designing for specific interactions, and iteratively optimizing through a cycle of synthesis and biological testing. For researchers and drug development professionals, this scaffold remains a highly valuable and versatile starting point for creating the next generation of therapeutics.

References

  • Moi, D., Vittorio, S., Angeli, A., Supuran, C. T., & Onnis, V. (2023). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available from: [Link]

  • Pato, J., et al. (2021). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases. Available from: [Link]

  • Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available from: [Link]

  • Li, J., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Baba, M., et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, T., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available from: [Link]

  • Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Moi, D., et al. (2023). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

Sources

Foundational

The Piperidine Scaffold in Medicinal Chemistry: Physicochemical Profiling, Structural Biology, and Late-Stage Functionalization

Executive Summary: The Privileged Nature of Piperidine In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most privileged and ubiquitous structural motifs. It is the most commonly ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of Piperidine

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most privileged and ubiquitous structural motifs. It is the most commonly utilized nitrogen heterocycle among U.S. FDA-approved pharmaceuticals[1]. Its prevalence is not accidental; the piperidine scaffold offers a unique combination of structural rigidity, favorable metabolic stability, and a basic nitrogen center capable of forming critical electrostatic interactions with biological targets[2].

However, the successful integration of a piperidine core into a clinical candidate requires rigorous optimization. This technical guide explores the causality behind physicochemical tuning, the structural biology of target engagement, and the modern late-stage functionalization (LSF) methodologies that enable rapid structure-activity relationship (SAR) exploration.

Physicochemical Profiling and Rational Modulation

The unsubstituted piperidine ring possesses a high pKa (~11.2) and moderate lipophilicity (LogP ~0.8). At physiological pH (7.4), it exists almost entirely in its protonated state. While this cationic nature is essential for target binding (e.g., salt bridges in GPCRs), excessive basicity introduces severe pharmacokinetic and safety liabilities, including hERG potassium channel blockade (cardiotoxicity), poor membrane permeability, and lysosomal trapping[3].

To optimize the drug-like properties of piperidine-containing hits, medicinal chemists employ precise structural modifications to tune pKa and LogP without disrupting the core pharmacophore.

The "Fluorine Effect" and Spirocyclic Rigidification

The introduction of electron-withdrawing groups, particularly fluorine, leverages inductive effects to pull electron density away from the basic nitrogen. For example, gem-difluorination of the piperidine ring can drastically reduce basicity by up to 3.0 pKa units while slightly increasing lipophilicity[4].

Alternatively, increasing the three-dimensional character (Fsp³) of the molecule through spirocyclic rigidification (e.g., replacing piperidine with 4-azaspiro[2.3]hexane) decreases basicity (ΔpKa = -0.9) and increases lipophilicity (ΔLogP = 0.5)[4]. This rigidification reduces the entropic penalty upon target binding and often improves kinase or GPCR selectivity. Furthermore, in the optimization of PROTAC linkers, tempering piperidine basicity with fluoro or oxygen substituents to keep the pKa below 9.1 is a proven strategy to achieve oral bioavailability in beyond-rule-of-5 (bRo5) space[5].

Table 1: Quantitative Impact of Structural Modifications on Piperidine Physicochemical Properties

Scaffold ModificationStructural ExampleΔpKa (vs. Piperidine)ΔLogP (vs. Piperidine)Primary Medicinal Chemistry Rationale
None (Baseline) Piperidine0 (Base ~11.2)0 (Base ~0.8)Standard basic pharmacophore; high aqueous solubility.
Mono-fluorination 3-Fluoropiperidine-2.0+0.2Reduce basicity to mitigate hERG toxicity; block local CYP metabolism.
Gem-difluorination 3,3-Difluoropiperidine-3.0 to -4.0+0.4Strongly attenuate basicity; enhance lipophilic efficiency (LipE)[4].
Spirocyclic Fusion 4-Azaspiro[2.3]hexane-0.9+0.5Increase 3D character (Fsp³); improve target selectivity[4].
Chiral Substitution (3R)-MethylpiperidineVariable+0.3 to +0.6Restrict conformation to fit specific protein binding pockets[3].

Structural Biology: The Pharmacophoric Salt Bridge

The evolutionary conservation of specific amino acid residues in target proteins dictates how piperidine scaffolds are designed. In monoamine G-protein coupled receptors (GPCRs)—such as dopamine, serotonin, and histamine receptors—the protonated piperidine nitrogen acts as a critical anchor. It forms a high-energy salt bridge with the carboxylate side chain of a highly conserved Aspartate (Asp) residue located in Transmembrane Helix 3 (TM3).

Understanding this causality is critical: the electrostatic attraction not only provides a massive boost to binding affinity (ΔG) but also induces the conformational shift required for intracellular G-protein coupling.

GPCR_Interaction P Protonated Piperidine (Pharmacophore) S Salt Bridge Formation (ΔG Binding) P->S Electrostatic Attraction D Aspartate Residue (GPCR TM3) D->S Carboxylate Anion C Receptor Conformational Shift S->C Stabilizes Active State G Intracellular Signaling Cascade C->G G-Protein Activation

GPCR-Piperidine salt bridge formation and subsequent signaling pathway activation.

Expanding Chemical Space: Late-Stage Functionalization (LSF)

Historically, derivatizing the piperidine ring required de novo synthesis, severely bottlenecking the hit-to-lead optimization cycle. Modern methodologies leverage Late-Stage Functionalization (LSF) to directly modify C(sp³)-H bonds on pre-assembled, complex bioactive molecules[6],[7].

The most robust LSF strategies target the α-position of the piperidine nitrogen via the generation of a reactive iminium ion intermediate.

LSF_Mechanism Hit Piperidine Core SET SET Oxidation (-e⁻) Hit->SET Catalyst/Current Rad Radical Cation SET->Rad Iminium Iminium Ion (-H⁺, -e⁻) Rad->Iminium HAT Nuc Nucleophilic Trapping Iminium->Nuc + Nu⁻ Prod α-Functionalized Analog Nuc->Prod Regioselective

Mechanistic workflow of late-stage α-C(sp3)-H functionalization of piperidines.
Protocol A: Photocatalytic α-C(sp³)–H Cyanation

This protocol utilizes visible-light photoredox catalysis to install a nitrile group at the α-position, which can be further hydrolyzed to amides or reduced to primary amines.

  • Causality of Reagents: An Iridium-based photocatalyst (e.g., Ir(ppy)₃) is selected because its excited triplet state possesses the exact redox potential required to perform a Single-Electron Transfer (SET) oxidation of the tertiary piperidine nitrogen without over-oxidizing the solvent or other functional groups.

  • Step 1: Reaction Assembly. In an oven-dried vial under N₂, combine the N-alkyl piperidine substrate (0.5 mmol), Ir(ppy)₃ (1 mol%), and trimethylsilyl cyanide (TMSCN, 1.5 equiv) in anhydrous acetonitrile (MeCN, 5 mL).

  • Step 2: Degassing. Sparge the solution with N₂ for 15 minutes. Causality: Triplet oxygen is a potent quencher of the Ir(ppy)₃ excited state; removing it is non-negotiable for high quantum yields.

  • Step 3: Irradiation. Irradiate the vial with a 450 nm blue LED array at ambient temperature for 12 hours.

  • Validation Checkpoint (Self-Validating System): Withdraw a 10 µL aliquot at 4 hours, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting mass [M+H]+ and the transient appearance of the iminium intermediate mass [M-H]+ confirms successful SET and Hydrogen Atom Transfer (HAT)[6]. Do not quench the reaction until >95% conversion to the cyano-adduct is observed.

  • Step 4: Isolation. Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Protocol B: Electrochemical C(sp³)–H Alkynylation

Electrochemical LSF provides a highly sustainable alternative by eliminating the need for exogenous chemical oxidants, utilizing anodic oxidation to generate the reactive intermediates[7].

  • Causality of Setup: A divided electrochemical cell is used to physically separate the anode and cathode. This prevents the newly formed iminium ion (at the anode) from migrating to the cathode and being prematurely reduced back to the starting amine.

  • Step 1: Voltammetric Profiling. Validation Checkpoint: Before bulk electrolysis, perform Cyclic Voltammetry (CV) on the specific piperidine substrate in the electrolyte solution (0.1 M Bu₄NPF₆ in MeCN). Identify the exact oxidation onset potential. Set the bulk electrolysis potential 100 mV above this onset to ensure selective amine oxidation while preventing solvent degradation.

  • Step 2: Electrolysis. Assemble a divided cell with a reticulated vitreous carbon (RVC) anode and a platinum wire cathode. Add the piperidine substrate (1.0 mmol) and the terminal alkyne nucleophile (2.0 equiv) to the anodic chamber.

  • Step 3: Reaction Execution. Apply a constant current (galvanostatic conditions, typically 5 mA) until 2.2 Faradays/mol of charge have passed. Causality: Constant current ensures a steady, controlled generation of the α-amino radical cation, preventing the buildup of reactive species that lead to polymerization.

  • Step 4: Workup. Concentrate the anodic solution under reduced pressure and purify the resulting α-alkynylated piperidine via preparative HPLC.

Sources

Exploratory

potential therapeutic targets of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

An In-Depth Technical Guide to the Therapeutic Potential of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide and its Analogs Abstract The 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide scaffold represents a core stru...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide and its Analogs

Abstract

The 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide scaffold represents a core structural motif within the broader class of piperidine-4-carboxamide derivatives. This chemical family is recognized as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a wide array of biological targets.[1] While direct in vivo validation of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is not extensively documented in publicly available literature, this guide synthesizes data from structurally related compounds to illuminate its potential therapeutic applications.[2] We will explore potential molecular targets in oncology, infectious diseases, and neurology, providing a strategic framework for future research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of potential mechanisms of action, and detailed protocols for target validation.

The Piperidine-4-Carboxamide Scaffold: A Foundation for Diverse Pharmacology

The piperidine ring is a fundamental component in numerous natural and synthetic pharmacologically active compounds.[3] Its derivatives are integral to a variety of therapeutic agents, including antipsychotics, analgesics, and antivirals.[4] The 4-piperidinecarboxamide framework, in particular, offers a versatile platform for creating compounds that can modulate a range of biological targets, from enzymes to G protein-coupled receptors.[1] The inherent structural features of this scaffold, such as a basic nitrogen atom and the ability to position substituents in specific spatial orientations, have enabled the development of potent and selective therapeutic candidates.[1]

Potential Therapeutic Target Classes

Based on the established activities of analogous piperidine-4-carboxamide structures, we can hypothesize several promising therapeutic targets for 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide.

Oncology: Targeting Cancer-Associated Enzymes and Kinases

Piperidine derivatives have been investigated for their anti-cancer properties, with some demonstrating cytotoxic effects against various cancer cell lines.[1][4]

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII.[5] These enzymes are crucial for pH regulation in cancer cells, contributing to their survival and proliferation in the hypoxic tumor microenvironment.[5]

  • Rationale for Investigation: The structural similarity of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide to known CA inhibitors suggests it could be a starting point for developing novel anticancer agents targeting tumor metabolism.

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a common feature in many cancers.[2][6] The potent and orally bioavailable Akt inhibitor, AZD5363, features a piperidine-4-carboxamide core.[6]

  • Rationale for Investigation: Given the precedence of the piperidine-4-carboxamide scaffold in potent Akt inhibitors, 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide warrants investigation for its potential to modulate this key oncogenic pathway.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream Inhibition/ Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: General experimental workflow for target validation and lead development.

Carbonic Anhydrase Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human CA isoforms (I, II, IX, XII) and the substrate 4-nitrophenyl acetate (NPA) are prepared in appropriate buffers.

  • Inhibitor Preparation: A stock solution of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is prepared in DMSO and serially diluted.

  • Assay Procedure:

    • Add CA enzyme to a 96-well plate.

    • Add the test compound at various concentrations.

    • Incubate at room temperature.

    • Initiate the reaction by adding the NPA substrate.

  • Data Acquisition: Monitor the change in absorbance at 400 nm over time, which corresponds to the enzymatic hydrolysis of NPA.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Akt Kinase Inhibition Assay
  • Kinase and Substrate Preparation: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Prepare recombinant Akt1, Akt2, and Akt3 enzymes and a suitable peptide substrate.

  • Inhibitor Preparation: Prepare a dilution series of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide in DMSO.

  • Assay Procedure:

    • Add Akt enzyme, substrate, and ATP to a 96-well plate.

    • Add the test compound.

    • Incubate at 30°C to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence corresponds to kinase inhibition. Calculate IC₅₀ values from dose-response curves.

CCR5 Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CCR5.

  • Radioligand and Inhibitor Preparation: Use a radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α). Prepare a dilution series of the test compound.

  • Assay Procedure:

    • Incubate the CCR5-expressing membranes with the radioligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Data Acquisition: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

Quantitative Data for Analogous Compounds

The following tables summarize the in vivo and in vitro performance of various piperidine-4-carboxamide derivatives from preclinical studies, providing a basis for understanding the potential efficacy of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide.

Table 1: In Vitro Activity of Piperidine-4-Carboxamide Derivatives

Compound Class/ExampleTargetAssay TypePotency (IC₅₀/Kᵢ)Source
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides hCA IXEnzyme Inhibition0.8 - 0.9 nM (for most potent analogs)[5]
SW584 (analog of SW042) P. falciparum ProteasomeEnzyme Inhibition-[7]
TAK-220 CCR5Receptor Binding3.5 nM[8]
AZD5363 Akt1Enzyme Inhibition3 nM[6]
Compound 16g CCR5Calcium Mobilization25.73 nM[9]

Table 2: In Vivo Antitumor Activity of a Piperidine-Containing Akt Inhibitor

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key FindingsSource
AZD5363 Breast Cancer XenograftOralSignificantKnockdown of Akt phosphorylation and downstream biomarkers.[2][6]

Conclusion and Future Directions

While 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide remains a largely uncharacterized molecule, the extensive body of research on the broader piperidine-4-carboxamide class provides a strong rationale for its investigation as a potential therapeutic agent. The evidence points towards promising avenues in oncology, infectious diseases, and potentially other areas such as central nervous system disorders and pain management. [1][10][11] Future research should focus on the synthesis and purification of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide, followed by a systematic screening against the targets outlined in this guide. Positive hits in in vitro and cell-based assays should be followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to in vivo validation in relevant disease models. This structured approach will be critical in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Benchchem. (n.d.). 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride.
  • Lawong, A., et al. (2024).
  • Supuran, C. T., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC.
  • Imamura, S., et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity. PubMed.
  • Benchchem. (n.d.). in vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential.
  • Benchchem. (n.d.). The Multifaceted Biological Activities of 4-Piperidinecarboxamide Derivatives: A Technical Guide.
  • Xie, X., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed.
  • Various Authors. (2020).
  • Santa Cruz Biotechnology. (n.d.). 1-(piperidin-4-ylcarbonyl)piperidine-4-carboxamide.
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Barlaam, B., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.
  • Wiethe, R. W., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties.
  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
  • Various Authors. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed.
  • Johnson & Johnson Pharmaceutical Research and Development. (2025). Discovery of piperidine carboxamide TRPV1 antagonists.
  • ChemicalBook. (2025). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1.
  • Various Authors. (n.d.).
  • Chem-Orb. (n.d.). 1-[(diethylamino)
  • Various Authors. (n.d.). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles.
  • Boehringer Ingelheim. (n.d.). Study Details | BIPI Medical & Clinical Resources. Retrieved from Boehringer Ingelheim Portal for HealthCare Professionals.
  • Various Authors. (n.d.). Piperazine-Based CCR5 Antagonists as HIV-1 Inhibitors. II. Discovery of 1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S) - ACS Publications.

Sources

Foundational

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide: A Strategic Bis-Piperidine Building Block in Advanced Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, managing the delicate balance between lipophilicity, metabolic stability, and target affinity is paramount. Flexible alkyl chains often suffer from...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, managing the delicate balance between lipophilicity, metabolic stability, and target affinity is paramount. Flexible alkyl chains often suffer from high entropic penalties upon binding and are highly susceptible to cytochrome P450-mediated oxidative metabolism. To circumvent these liabilities, drug discovery programs frequently deploy rigidified, sp3 -rich scaffolds.

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (CAS: 886508-20-9)[1] is a privileged bis-piperidine building block. It consists of a secondary amine (N-terminal), a bridging carbonyl hinge, and a primary carboxamide (C-terminal). This specific architecture provides an extended, polar vector that is highly effective at projecting pharmacophores into deep target binding pockets, such as kinase hinge regions or G-protein-coupled receptor (GPCR) transmembrane domains.

G Core 1-(Piperidine-4-carbonyl) piperidine-4-carboxamide N_Term Secondary Amine (N-Terminal) Reductive Amination / Alkylation Core->N_Term Functionalization C_Term Primary Amide (C-Terminal) H-Bond Donor/Acceptor Core->C_Term Target Binding Hinge Carbonyl Hinge Conformational Rigidity Core->Hinge Structural Vector

Figure 1: Functionalization nodes and structural vectors of the bis-piperidine scaffold.

Physicochemical Profiling

The intrinsic properties of this building block make it an ideal starting point for lead optimization. By utilizing a bis-piperidine core rather than a highly lipophilic aromatic system, researchers can improve aqueous solubility and reduce hERG-related cardiotoxicity risks.

Table 1: Physicochemical Profile & Design Rationale

PropertyValueRationale in Drug Design
Molecular Weight 239.31 g/mol Low MW allows for substantial distal functionalization while remaining within Lipinski's Rule of 5[1].
H-Bond Donors 3 (Amine NH, Amide NH2)Facilitates strong, directional interactions with target protein backbones.
H-Bond Acceptors 2 (Carbonyl Oxygens)Enhances aqueous solubility and creates complex hydrogen-bonding networks.
Metabolic Stability HighThe rigid, sterically hindered piperidine rings resist rapid N-dealkylation compared to linear amines[2].

Mechanistic Applications in Medicinal Chemistry

The piperidine-4-carboxamide motif has been successfully integrated into several clinical and preclinical candidates across diverse therapeutic areas.

A. Kinase Inhibition (e.g., Akt Pathway)

The piperidine-4-carboxamide scaffold is central to the design of potent Akt inhibitors, such as the clinically relevant AZD5363 (Capivasertib)[3]. In these architectures, the basic piperidine nitrogen is functionalized with a hinge-binding heterocycle (e.g., pyrrolopyrimidine), while the terminal carboxamide interacts with the solvent-exposed region or specific regulatory pockets of the kinase[3].

Pathway PI3K PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Akt Akt Kinase (Active) PIP3->Akt Membrane Translocation mTOR mTOR / Cell Survival Akt->mTOR Phosphorylation Inhibitor Bis-Piperidine Inhibitor (e.g., AZD5363 analog) Inhibitor->Akt ATP-Competitive Binding

Figure 2: Akt kinase signaling pathway and intervention by bis-piperidine-based inhibitors.

B. GPCR Antagonism

In the development of TAK-220, a highly potent CCR5 antagonist for HIV-1, researchers utilized the piperidine-4-carboxamide scaffold to dramatically improve metabolic stability in human hepatic microsomes[2]. The introduction of the polar carboxamide group reduced overall lipophilicity, mitigating off-target toxicity while maintaining an exceptional binding affinity ( IC50​ = 3.5 nM)[2].

C. Enzyme and Viral Target Inhibition

Recent high-throughput virtual screening campaigns have identified piperidine-4-carboxamide derivatives as potent inhibitors of secretory glutaminyl cyclase (sQC), a critical target for preventing the formation of neurotoxic amyloid-beta variants in Alzheimer's disease[4]. Furthermore, this scaffold has demonstrated broad-spectrum antiviral activity against human coronaviruses (including SARS-CoV-2 variants) at low micromolar concentrations, acting on host-viral replication interfaces[5].

Experimental Workflows & Self-Validating Protocols

To effectively leverage 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide in library synthesis, highly chemoselective reactions must be employed to functionalize the secondary amine without hydrolyzing or over-alkylating the primary carboxamide.

Protocol A: Chemoselective Reductive Amination

Objective: Attach an aryl or alkyl vector to the N-terminal piperidine.

  • Reaction Setup: Dissolve 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

    • Causality: DCE is selected over dichloromethane (DCM) due to its slightly higher boiling point, which allows for mild heating (up to 60°C) if the initial imine formation is sterically hindered.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to the mixture.

    • Causality: The mild acid protonates the aldehyde carbonyl, lowering the LUMO energy and accelerating nucleophilic attack by the secondary amine. It avoids protonating the amine completely, maintaining a delicate pH balance.

  • Self-Validation Check (Imine Formation): Stir at room temperature for 2 hours. Monitor the reaction via LC-MS. Validation: Do not proceed until the intermediate iminium ion mass is the predominant species.

  • Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise at 0°C, then allow to warm to room temperature.

    • Causality: NaBH(OAc)3​ is a mild, chemoselective reducing agent. Unlike NaBH4​ , it will specifically reduce the iminium ion without reducing unreacted aldehyde or the sensitive primary carboxamide.

  • Workup: Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess borohydride. Extract with Ethyl Acetate (EtOAc), dry over Na2​SO4​ , and concentrate.

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Arylation

Objective: Direct coupling of the secondary amine to an aryl halide to create a rigid biaryl-like linkage.

  • Glovebox Preparation: In an inert atmosphere (Nitrogen/Argon), combine the bis-piperidine (1.0 eq), aryl bromide (1.0 eq), Pd2​(dba)3​ (0.05 eq), RuPhos (0.1 eq), and Cs2​CO3​ (2.0 eq) in anhydrous 1,4-dioxane.

    • Causality: RuPhos is a bulky, electron-rich biaryl phosphine ligand explicitly designed to facilitate the coupling of secondary cyclic amines. Its steric bulk accelerates reductive elimination while suppressing unwanted β -hydride elimination. Cs2​CO3​ is chosen as a mild base because stronger bases (like NaOtBu ) risk hydrolyzing the primary carboxamide.

  • Execution: Seal the reaction vessel, remove it from the glovebox, and heat at 90°C for 12 hours.

  • Self-Validation Check (Reaction Progression): Monitor via TLC (UV active). Validation: The complete disappearance of the UV-active aryl bromide starting material confirms the catalytic cycle is complete.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Purify the crude product via reverse-phase preparative HPLC.

References

  • Guidechem / Supplier Data. 1-(piperidine-4-carbonyl)piperidine-4-carboxamide CAS 886508-20-9.1

  • Imamura, S., et al. Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry. 2

  • Zhang, K., et al. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules.4

  • Addie, M., et al. Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. 3

  • Gavin Publishers. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides.5

Sources

Exploratory

A Technical Guide for the Preliminary Cytotoxicity Investigation of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

Abstract The development of novel therapeutic agents requires a rigorous evaluation of their safety profile, with cytotoxicity assessment being a critical initial step.[1][2][3][4] This technical guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of novel therapeutic agents requires a rigorous evaluation of their safety profile, with cytotoxicity assessment being a critical initial step.[1][2][3][4] This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity investigation of the novel compound 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide, a molecule with a piperidine scaffold common in pharmacologically active agents.[5][6][7][8] Due to the absence of existing public data on its biological effects, this document outlines a systematic, multi-phase approach designed for researchers in drug discovery and development. It details validated protocols for primary viability screening, mechanistic elucidation of cell death pathways, and robust data interpretation. The methodologies are presented with a focus on scientific causality, ensuring that each experimental choice is justified and contributes to a coherent, preliminary risk assessment of the compound.

Introduction and Rationale

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][6][7][8] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in designing molecules that target a wide range of biological receptors and enzymes. The compound 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide features a unique dimeric piperidine structure linked by an amide bond, suggesting potential for novel biological activity.

However, before any therapeutic potential can be explored, a foundational understanding of the compound's interaction with living cells is paramount. Early-stage in vitro cytotoxicity screening is an indispensable part of the drug development pipeline.[1][2][3][9] It serves to:

  • Identify potential safety liabilities at the earliest possible stage.

  • Determine a therapeutic window by comparing cytotoxic concentrations to efficacious ones.

  • Guide compound selection and optimization by flagging overtly toxic structures.

  • Provide initial insights into the potential mechanism of action.[3]

This guide presents a logical, two-phase workflow for characterizing the cytotoxic profile of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. Phase 1 focuses on broad screening to determine the concentration-dependent effects on cell viability across different cell types. Phase 2 outlines a series of mechanistic assays to be performed if significant cytotoxicity is observed, aiming to differentiate between apoptosis and necrosis and identify key cellular pathways involved.

Pre-Analytical Compound Management: The Foundation of Reliable Data

The integrity of any cell-based assay is contingent upon the quality and handling of the test compound. Before initiating biological experiments, it is critical to ensure the identity, purity, and proper solubilization of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide.

2.1 Identity and Purity Verification

  • Recommendation: Confirm the molecular structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC), with a minimum purity of >95% recommended for initial biological screening.

  • Causality: Impurities, such as residual solvents or synthetic byproducts, can exert their own biological effects, confounding the interpretation of cytotoxicity data and leading to false-positive or false-negative results.

2.2 Solubilization and Stock Solution Preparation

  • Protocol:

    • Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.

    • Prepare a high-concentration primary stock solution (e.g., 10 mM or 50 mM) in 100% cell culture-grade DMSO.

    • Gently warm and vortex to ensure complete dissolution. Visually inspect for any particulates.

    • Aliquot the stock solution into small volumes for single use and store at -20°C or -80°C, protected from light and moisture.

  • Trustworthiness: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity independently of the test compound. A "vehicle control" (medium with the same final DMSO concentration) must be included in all experiments.

Phase 1: Primary Cytotoxicity Screening

The initial goal is to determine if the compound affects cell viability and to quantify this effect through the calculation of an IC50 (half-maximal inhibitory concentration) value.

3.1 Rationale for Cell Line Selection A panel of cell lines is essential to assess for any cell-type-specific toxicity. A recommended starting panel includes:

  • A cancerous cell line: e.g., HeLa (cervical cancer) or A549 (lung cancer). These are robust, rapidly dividing cells often used in primary screens.

  • A non-cancerous, immortalized cell line: e.g., HEK293 (human embryonic kidney) or HaCaT (human keratinocytes). These provide a baseline for toxicity against non-malignant cells.

  • A specialized cell line (optional, based on therapeutic hypothesis): If the compound is hypothesized to target a specific tissue, including a relevant cell line (e.g., a neuronal line like SH-SY5Y for neuro-active compounds) is advisable.

3.2 Experimental Protocol: MTT Cell Viability Assay The MTT assay is a colorimetric assay that measures the metabolic activity of mitochondrial enzymes, which serves as a proxy for cell viability.[10][11][12] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[10][12][13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound stock in culture medium. A common starting range is a 10-point, 3-fold dilution series starting from 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include wells for "vehicle control" (medium + DMSO) and "no-cell control" (medium only, for background subtraction).

  • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

3.3 Data Analysis and Interpretation

  • Calculate Percent Viability:

    • Percent Viability = [ (Absorbance of Treated Cells - Absorbance of No-Cell Control) / (Absorbance of Vehicle Control - Absorbance of No-Cell Control) ] * 100

  • Determine IC50:

    • Plot Percent Viability against the log of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and calculate the IC50 value.

Phase 2: Mechanistic Elucidation

If the compound demonstrates potent cytotoxicity (e.g., a low micromolar IC50) in Phase 1, the next logical step is to investigate the mechanism of cell death. The primary distinction to make is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death resulting from injury).[11]

4.1 Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[14][15][16]

  • Principle: In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) and can bind to these cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[15]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its IC50 and 5x IC50 for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.[15]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[16]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

Data Interpretation: The results are displayed on a dot plot, which can be divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[15]

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[15]

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or nuclear debris).

An increase in the lower-right and upper-right quadrants following treatment is indicative of an apoptotic mechanism.

4.2 Follow-Up Mechanistic Assays If apoptosis is confirmed, further investigation can clarify the specific pathway involved.

  • Caspase Activity Assays: Caspases are a family of proteases that are the primary executioners of apoptosis.[17][18] Assays using fluorogenic or colorimetric substrates (e.g., for caspase-3/7, the executioner caspases) can confirm their activation.[17][18][19][20]

  • Mitochondrial Membrane Potential (MMP) Assay: Disruption of the MMP is a key event in the intrinsic apoptotic pathway.[21][22][23] Cationic fluorescent dyes like JC-1 or TMRE can be used to measure changes in MMP, providing evidence for mitochondria-mediated apoptosis.[21][24][25]

Data Presentation and Visualization

Clear presentation of data is crucial for accurate interpretation and decision-making.

5.1 Tabular Data Summary All quantitative data should be summarized in tables for easy comparison.

Table 1: IC50 Values of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

Cell Line Incubation Time (h) IC50 (µM) ± SD
HeLa 24 Value
48 Value
72 Value
HEK293 24 Value
48 Value

| | 72 | Value |

Table 2: Summary of Annexin V/PI Staining after 48h Treatment

Treatment Concentration (µM) Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control 0 Value Value Value
Compound X IC50 Value Value Value
Compound X 5x IC50 Value Value Value

| Staurosporine | 1 | Value | Value | Value |

5.2 Visualization with Graphviz

G cluster_prep Phase 0: Preparation cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Study Compound Test Compound 1-(...)-4-carboxamide Purity Purity & Identity (HPLC, NMR, MS) Compound->Purity Stock DMSO Stock Solution (10 mM) Purity->Stock CellPanel Select Cell Panel (e.g., HeLa, HEK293) Stock->CellPanel MTT MTT Viability Assay (24, 48, 72h) CellPanel->MTT IC50 Data Analysis: Calculate IC50 Values MTT->IC50 Annexin Annexin V / PI Staining (Flow Cytometry) IC50->Annexin If IC50 is potent Caspase Caspase-3/7 Assay Annexin->Caspase MMP Mitochondrial Membrane Potential Annexin->MMP

Caption: Overall workflow for preliminary cytotoxicity investigation.

G cluster_cell_states Cell States & Staining cluster_stains Fluorescent Probes cluster_results Flow Cytometry Readout Healthy Healthy Cell PS Inside Membrane Intact EarlyApop Early Apoptosis PS Exposed Membrane Intact Healthy->EarlyApop Apoptotic Stimulus Healthy_R Annexin V (-) PI (-) LateApop Late Apoptosis / Necrosis PS Exposed Membrane Compromised EarlyApop->LateApop EarlyApop_R Annexin V (+) PI (-) LateApop_R Annexin V (+) PI (+) AnnexinV Annexin V-FITC (Binds to PS) AnnexinV->EarlyApop Binds AnnexinV->LateApop Binds PI Propidium Iodide (PI) (Enters compromised membrane) PI->LateApop Enters

Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for conducting the initial cytotoxicity assessment of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. By following this phased approach, researchers can generate a reliable preliminary dataset that characterizes the compound's effect on cell viability and provides initial insights into its mechanism of cell death.

The results of this investigation will be critical for decision-making in the drug development process. A compound with high cytotoxicity against both cancerous and non-cancerous cell lines may be deprioritized, whereas a compound showing selective toxicity towards cancer cells would be a promising lead for further preclinical development.[1] Subsequent studies could involve broader cell panel screening, investigation of specific apoptotic pathways (e.g., intrinsic vs. extrinsic), and eventual progression to in vivo toxicology studies.[26][27]

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • Assessment of Mitochondrial Membrane Potential as an Indicator of Cytotoxicity. Fundamental and Applied Toxicology. [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. National Center for Biotechnology Information. [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Caspase 3/7, 8 or 9 Assay with the NucleoCounter®. ChemoMetec. [Link]

  • Annexin V-FITC/PI Apoptosis Kit. Elabscience. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbexa. [Link]

  • Incucyte® Mitochondrial Membrane Potential Assay. Sartorius. [Link]

  • Mitochondrial Membrane Potential Assay. National Center for Biotechnology Information. [Link]

  • Mitochondrial Membrane Potential Assay. National Center for Biotechnology Information. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. News-Medical.net. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. National Center for Biotechnology Information. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Evaluation of Caspase Activation to Assess Innate Immune Cell Death. National Center for Biotechnology Information. [Link]

  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. National Center for Biotechnology Information. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • General Considerations for Preclinical Studies Submissions. Saudi Food and Drug Authority. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • The Ultimate Guide to Preclinical IND Studies. Aragen. [Link]

  • Preclinical Toxicology. Pacific BioLabs. [Link]

  • Preclinical Toxicology for Successful IND Application. Noble Life Sciences. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

Abstract This document provides a detailed, field-proven protocol for the synthesis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide, a molecule of interest in medicinal chemistry and drug development due to its biva...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide, a molecule of interest in medicinal chemistry and drug development due to its bivalent piperidine scaffold. The synthesis is achieved through a robust amide coupling reaction between piperidine-4-carboxylic acid and piperidine-4-carboxamide, facilitated by the widely-used carbodiimide coupling system, EDC·HCl, in conjunction with the additive HOBt. This guide delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines purification and characterization techniques, and provides essential safety information. The content is structured to empower researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis.

Introduction and Scientific Context

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its derivatives are explored for a wide range of therapeutic applications. The target molecule, 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide, links two functionalized piperidine units via a stable amide bond. This structure presents a unique three-dimensional architecture that can be exploited for interaction with various biological targets, potentially as a bivalent ligand or a structural core for further chemical elaboration.

The synthesis of this compound hinges on the formation of an amide bond, one of the most fundamental and frequently performed transformations in organic and medicinal chemistry.[3] This guide employs a classic and reliable method: carbodiimide-mediated coupling, which offers high efficiency and operational simplicity.

Synthetic Strategy and Mechanistic Insights

The direct condensation of a carboxylic acid with an amine to form an amide requires high temperatures and results in low yields, making it impractical for complex molecules. Therefore, the carboxylic acid must first be "activated." Our strategy utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the activating agent and 1-Hydroxybenzotriazole (HOBt) as a crucial additive to enhance efficiency and minimize side reactions.

The EDC/HOBt Coupling Mechanism

The reaction proceeds through a well-established multi-step mechanism:

  • Activation of Carboxylic Acid: The carboxylic acid (piperidine-4-carboxylic acid) attacks the central carbon of the protonated carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions.[4][5]

  • Interception by HOBt: HOBt, acting as a nucleophilic catalyst, rapidly intercepts the O-acylisourea. This step is critical as it forms a more stable, yet highly reactive, HOBt active ester. The formation of this active ester effectively prevents the rearrangement of the O-acylisourea into a non-reactive N-acylurea byproduct and suppresses potential racemization at adjacent chiral centers.[6][7]

  • Amide Bond Formation (Aminolysis): The primary amine of piperidine-4-carboxamide then performs a nucleophilic attack on the carbonyl carbon of the HOBt active ester. This step forms the desired amide bond and regenerates HOBt, which can participate in another catalytic cycle.[7][8] The primary byproduct of the reaction is the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea, which is easily removed during the aqueous work-up.[5]

EDC_HOBt_Mechanism Mechanism of EDC/HOBt Amide Coupling RCOOH Piperidine-4- carboxylic Acid O_acylisourea O-Acylisourea (Unstable Intermediate) RCOOH->O_acylisourea + EDC EDC EDC·HCl (Carbodiimide) EDC->O_acylisourea HOBt_ester HOBt Active Ester (Reactive & Stable) O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Suppressed by HOBt) Urea Water-Soluble Urea O_acylisourea->Urea Forms Urea Byproduct HOBt HOBt HOBt->HOBt_ester HOBt_ester->HOBt Regenerated Amide Target Amide Product HOBt_ester->Amide + Amine Amine Piperidine-4- carboxamide Amine->Amide

Caption: The catalytic cycle of EDC/HOBt-mediated amide coupling.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Molar Eq.Notes
Piperidine-4-carboxylic acid498-94-2129.161.0Starting material
Piperidine-4-carboxamide79349-41-6128.171.0Starting material
EDC·HCl25952-53-8191.701.2Coupling agent
HOBt (anhydrous)2592-95-2135.131.1Additive
Diisopropylethylamine (DIPEA)7087-68-5129.242.5Non-nucleophilic base
Dichloromethane (DCM)75-09-284.93-Anhydrous, reaction solvent
1 M Hydrochloric Acid (HCl)7647-01-0--For aqueous work-up
Sat. Sodium Bicarbonate (NaHCO₃)144-55-8--For aqueous work-up
Brine (Sat. NaCl solution)7647-14-5--For aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--Drying agent
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions
  • General Handling: Conduct all operations in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Piperidine Derivatives: Piperidine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[12][13] They can cause skin and eye irritation or burns.[11][12]

  • EDC·HCl: Can cause serious eye irritation and may cause skin and respiratory irritation. Handle with care.

  • HOBt (Anhydrous): Anhydrous HOBt is an energetic material and can be explosive under certain conditions (heat, friction, or impact).[7] It is highly recommended to use HOBt hydrate if available, or to handle anhydrous HOBt with extreme caution, avoiding grinding or excessive heat.

  • DCM: Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Emergency Procedures: Keep an eye wash station and safety shower readily accessible.[11] In case of skin contact, wash immediately with soap and water.[11] In case of eye contact, flush with copious amounts of water for at least 15 minutes.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 eq), piperidine-4-carboxamide (1.0 eq), and HOBt (1.1 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Stir the suspension at room temperature.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5-10 minutes. The mixture should become a clear solution.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This helps to control the exotherm upon addition of the coupling agent and minimizes potential side reactions.[5]

  • EDC Addition: Add EDC·HCl (1.2 eq) to the cooled reaction mixture in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical eluent system is 10% Methanol in Dichloromethane. The product should have an Rf value intermediate between the starting materials.

Work-up and Initial Purification
  • Dilution: Once the reaction is complete, dilute the mixture with additional DCM.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x volume of DCM). This step removes unreacted amine, DIPEA, and the urea byproduct.[1][2]

  • Basic Wash: Wash the organic layer with saturated NaHCO₃ solution (2 x volume of DCM) to remove unreacted carboxylic acid and HOBt.[2]

  • Brine Wash: Wash the organic layer with brine (1 x volume of DCM) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white solid or viscous oil.

Final Purification

The crude product can be purified by silica gel column chromatography.[1][2]

  • Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., 2% Methanol in DCM).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column using a gradient solvent system, starting with a low polarity mixture (e.g., 2% MeOH in DCM) and gradually increasing the polarity (e.g., up to 10% MeOH in DCM).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide as a purified solid.

Workflow and Characterization

Synthesis_Workflow cluster_0 Reaction Phase cluster_1 Work-up Phase cluster_2 Purification & Analysis reactants 1. Combine Reactants (Acid, Amine, HOBt, DIPEA) in DCM cool 2. Cool to 0 °C reactants->cool add_edc 3. Add EDC·HCl cool->add_edc react 4. Stir at RT (12-18h) & Monitor by TLC add_edc->react dilute 5. Dilute with DCM react->dilute wash_acid 6. Wash with 1M HCl dilute->wash_acid wash_base 7. Wash with Sat. NaHCO₃ wash_acid->wash_base wash_brine 8. Wash with Brine wash_base->wash_brine dry 9. Dry (MgSO₄) & Concentrate wash_brine->dry chromatography 10. Column Chromatography (Silica Gel, DCM/MeOH) dry->chromatography analysis 11. Characterization (NMR, MS, HPLC) chromatography->analysis

Caption: Overall workflow for the synthesis and purification.

Analytical Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques.[14]

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. An expected m/z for the protonated molecule [M+H]⁺ would be approximately 254.19.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically exceeding >95% for research applications.[14]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive coupling reagents (EDC/HOBt can degrade). Insufficient base. Poor quality solvent.Use fresh, high-quality reagents. Ensure anhydrous conditions. Use the correct stoichiometry of base to neutralize any HCl salts.
Incomplete Reaction Insufficient reaction time. Steric hindrance.Allow the reaction to run longer (up to 24h). Consider gentle heating (e.g., 40 °C), though this may increase side reactions.
N-Acylurea Formation Omission or degradation of HOBt.Always use HOBt as an additive.[5][7] Ensure it is added before EDC.
Difficulty in Purification Urea byproduct co-elutes with the product.Ensure the acidic wash during work-up is thorough, as the urea byproduct is more soluble in acidic aqueous layers.
Peak Tailing in Chromatography The basic nature of the piperidine nitrogen interacts strongly with acidic silica gel.Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent system to improve peak shape.[15]

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. By leveraging the EDC/HOBt coupling system, this method offers high yields and operational simplicity. Adherence to the detailed steps for reaction setup, work-up, purification, and, most importantly, safety, will enable researchers to successfully synthesize this valuable chemical scaffold for further investigation in drug discovery and development programs.

References

  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv
  • Technical Support Center: Purification of Piperidine Deriv
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • The Effect of the Purification of Piperidine on the Activity of Derived Anesthetics. American Chemical Society.
  • Process for producing purified piperidine derivative.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • Piperidine - SAFETY D
  • Piperidine Safety D
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Piperidine - SAFETY D
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
  • Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide. Benchchem.
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Royal Society of Chemistry.

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Application

analytical methods for 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide characterization

An Application Guide to the Comprehensive Characterization of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide Authored by: Senior Application Scientist Abstract This comprehensive application note provides a suite of d...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Comprehensive Characterization of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

Authored by: Senior Application Scientist

Abstract

This comprehensive application note provides a suite of detailed analytical protocols for the robust characterization of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide, a key intermediate and structural motif in contemporary drug discovery. Designed for researchers, analytical scientists, and quality control professionals, this guide moves beyond procedural lists to explain the causality behind methodological choices. We present an integrated approach utilizing High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for definitive structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation, and Thermal Analysis (TGA/DSC) for physicochemical stability profiling. Each protocol is designed as a self-validating system, ensuring data integrity and reproducibility.

Introduction and Compound Overview

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is a bicyclic compound featuring two piperidine rings linked by an amide bond. This structure is of significant interest in medicinal chemistry, often serving as a scaffold in the design of inhibitors for targets such as kinases or modulators of receptors.[1][2] Given its role in pharmaceutical development, a thorough and unambiguous characterization of its identity, purity, and stability is paramount to ensure the validity of subsequent biological and pharmacological studies.

This guide provides the foundational analytical methodologies required to establish a complete quality profile of the compound.

Compound Details:

PropertyValue
IUPAC Name 1-(piperidin-4-ylcarbonyl)piperidine-4-carboxamide
Molecular Formula C₁₂H₂₁N₃O₂
Molecular Weight 239.32 g/mol
Structure

Integrated Analytical Workflow

A multi-technique approach is essential for a comprehensive characterization. The following workflow illustrates how different analytical methods are integrated to provide orthogonal data, leading to a complete and reliable assessment of the compound's identity, purity, and stability.

G cluster_0 cluster_1 Purity & Identity cluster_2 Structural Elucidation cluster_3 Physicochemical Properties A Test Article: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide B HPLC-UV (Purity Assay & Impurity Profile) A->B C LC-MS (Molecular Weight Confirmation) A->C D 1H & 13C NMR (Structural Confirmation) A->D E FTIR (Functional Group ID) A->E F DSC / TGA (Thermal Stability & Melting Point) A->F G Comprehensive Characterization Report (Identity, Purity, Structure, Stability) B->G C->G D->G E->G F->G

Caption: Integrated workflow for comprehensive compound characterization.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC-UV)

Principle of Analysis: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3] For 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide, its moderate polarity makes it well-suited for this technique. Although the molecule lacks a strong native chromophore, the amide bonds provide sufficient UV absorbance for detection at low wavelengths (e.g., 210-220 nm).

Experimental Protocol:

ParameterRecommended ConditionsCausality and Rationale
Column C18, 2.5-5 µm, 4.6 x 150 mmC18 provides excellent hydrophobic retention for this class of molecule. Smaller particle sizes (e.g., <3 µm) can be used for faster UPLC applications.[4]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring sharp peak shapes by protonating the piperidine nitrogens.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Program 5% to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 minA gradient is essential to elute any potential impurities with different polarities and to ensure the target compound elutes with a good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[6]
UV Detection 215 nmThis wavelength maximizes the signal for the amide chromophore while minimizing baseline noise.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Sample Prep 1 mg/mL in 50:50 Water:AcetonitrileThe diluent should be matched to the initial mobile phase composition to ensure good peak shape.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas both solutions thoroughly.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved at 215 nm.

  • Analysis: Inject 5 µL of the sample solution and run the gradient method.

  • Data Interpretation: A pure sample should yield a single major peak. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Definitive Structural Elucidation

Mass Spectrometry (MS)

Principle of Analysis: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of polar molecules like 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide.[5] The analysis, typically performed in positive ion mode, will generate the protonated molecular ion [M+H]⁺, providing direct confirmation of the compound's mass.

Experimental Protocol:

ParameterRecommended ConditionsCausality and Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen atoms in the piperidine rings are readily protonated.
Mass Analyzer Time-of-Flight (TOF) or OrbitrapHigh-resolution mass analyzers (HRMS) provide highly accurate mass data, enabling confirmation of the elemental composition.[7]
Scan Range m/z 50 - 500This range comfortably covers the expected molecular ion and potential fragments.
Sample Infusion Via LC system (as described above) or direct infusion at 5-10 µL/minCoupling with an LC system (LC-MS) is preferred as it separates impurities prior to MS analysis.
Solvent 50:50 Acetonitrile:Water with 0.1% Formic AcidThe solvent must be volatile and promote ionization. Formic acid aids in protonation.

Expected Data and Interpretation:

IonCalculated m/zObserved m/zAssignment
[M+H]⁺240.1707~240.17Protonated Molecular Ion
[M+Na]⁺262.1526~262.15Sodium Adduct
Fragment 1~128.11-Cleavage yielding piperidine-4-carboxamide fragment
Fragment 2~112.08-Cleavage yielding N-carbonyl piperidine fragment

A high-resolution instrument should provide mass accuracy within 5 ppm. The presence of the [M+H]⁺ ion at the correct m/z is the primary confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis: NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure.[5] ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For piperidine-containing compounds, 2D NMR techniques (like COSY and HSQC) can be invaluable for resolving overlapping signals and confirming assignments.[8]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can sometimes help resolve overlapping signals.[9]

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D (COSY, HSQC) spectra on a spectrometer operating at 400 MHz or higher. Higher field strengths improve signal dispersion and resolution.

  • Data Interpretation: The complex multiplets arising from the piperidine rings require careful analysis. The protons on each ring will exist in distinct chemical environments.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Piperidine-NH (x2)~1.5 - 2.0 (broad)-Broad signal due to exchange and nitrogen quadrupolar effects.[9]
Amide-NH₂~6.8 - 7.3 (broad)-Two broad singlets, exchangeable with D₂O.
Piperidine CH (x2)~2.5 - 3.0 (m)~40-45Protons adjacent to the amide/carbonyl groups.
Piperidine CH₂ (axial/equatorial)~1.2 - 1.9 (m), ~2.8 - 4.0 (m)~28-45Complex overlapping multiplets are expected due to axial and equatorial protons.[9]
C=O (Amide)-~175Characteristic downfield shift for an amide carbonyl.
C=O (Ketone)-~170Carbonyl linking the two piperidine rings.

Spectroscopic and Thermal Profiling

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Analysis: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is a rapid and non-destructive technique for confirming the presence of key structural motifs.

Experimental Protocol: The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

Expected Vibrational Frequencies:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3350 & ~3180N-H Stretch (asymmetric & symmetric)Primary Amide (-CONH₂)A pair of peaks is characteristic of a primary amide.[10]
~2940 & ~2850C-H StretchAliphatic (Piperidine rings)Strong absorptions typical for saturated C-H bonds.
~1650C=O Stretch (Amide I)Tertiary Amide (-CONR₂)Strong absorption for the carbonyl linking the two rings.[10]
~1630C=O Stretch (Amide I)Primary Amide (-CONH₂)Strong absorption, often coupled with the N-H bend.
~1550N-H Bend (Amide II)Primary Amide (-CONH₂)A strong, characteristic bend for primary amides.
Thermal Analysis (DSC/TGA)

Principle of Analysis: Thermal analysis provides critical information about the physicochemical properties of a pharmaceutical compound, including its melting point, thermal stability, and the presence of residual solvents or water.[11]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and polymorphic transitions.[12]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating thermal decomposition or loss of volatiles.[13]

Experimental Protocol:

ParameterRecommended Conditions
Instrument Simultaneous TGA/DSC Analyzer or separate instruments
Sample Mass 2-5 mg
Pan Type Aluminum, crimped (non-hermetic)
Heating Rate 10 °C/min
Temperature Range 30 °C to 400 °C
Atmosphere Nitrogen, 50 mL/min

Expected Data and Interpretation:

  • DSC Thermogram: A pure, crystalline sample should exhibit a single, sharp endothermic peak corresponding to its melting point. Broad peaks or multiple transitions may indicate impurities or polymorphism.

  • TGA Thermogram: The compound should show a stable baseline (no mass loss) until the onset of thermal decomposition. A significant mass loss at temperatures below 120 °C could indicate the presence of residual solvent or water.

References

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42, 1004-1008.
  • PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
  • BenchChem. (n.d.). 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride. BenchChem Product Page.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • NETZSCH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals.
  • BenchChem Technical Support. (2025, December). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • Wenzel, T. J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9016-9022.
  • S. H. Al-Jobour, et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(11), 1305-1307.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • SIELC Technologies. (n.d.). Separation of Ethyl (3S)
  • V. Uzelac, et al. (2024). Piperidine and piperazine analogs in action: zinc(II)
  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Gouws, H., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 12(9), 1773-1783.
  • G. Angeli, et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 64(15), 11348-11360.
  • BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Sigma-Aldrich. (n.d.). piperidine-4-carboxylic acid. MilliporeSigma.
  • National Forensic Laboratory, Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

Sources

Method

Application Note: High-Resolution HPLC-UV/MS Purity Analysis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

Introduction & Physicochemical Profiling 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is a highly polar, basic bis-piperidine derivative frequently utilized as a pharmacophore or synthetic intermediate in drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is a highly polar, basic bis-piperidine derivative frequently utilized as a pharmacophore or synthetic intermediate in drug discovery. Structurally, the molecule features a secondary amine within one piperidine ring, an amide linkage, and a terminal primary carboxamide.

The secondary amine imparts a high pKa (~11.0), meaning the molecule is fully protonated at physiological and neutral pH. This strong basicity, combined with the molecule's high polarity, presents two distinct chromatographic challenges that must be addressed during method development:

  • Poor Retention: The highly hydrophilic nature of the protonated molecule prevents adequate partitioning into standard hydrophobic stationary phases (e.g., C18), leading to early elution near the void volume.

  • Severe Peak Tailing: The positively charged secondary amine interacts via secondary ion-exchange mechanisms with residual, ionized silanol groups ( SiO− ) on the silica support of the column.

Mechanistic Insights: Overcoming Silanol Interactions

As a Senior Application Scientist, it is critical to design a method where the chemistry of the mobile and stationary phases actively suppresses unwanted secondary interactions. Simply running a standard water/acetonitrile gradient will result in broad, asymmetrical peaks that compromise purity quantification.

As noted in chromatographic literature, peak tailing of basic analytes is primarily driven by the interaction between the positively charged amine and anionic silanols[1]. To engineer a robust solution, we employ a dual-pronged approach:

  • Causality of the Mobile Phase (Ion-Pairing & pH Control): We utilize a low-pH mobile phase modified with 0.1% Trifluoroacetic acid (TFA). Lowering the pH below 3.0 effectively neutralizes the acidic silanol species on the stationary phase surface, preventing ion exchange[2]. Furthermore, TFA acts as a volatile ion-pairing reagent. The hydrophobic trifluoromethyl group associates with the C18 phase, while the anionic carboxylate pairs with the protonated piperidine, increasing the analyte's apparent hydrophobicity and ensuring adequate retention.

  • Causality of the Stationary Phase: A Type B (ultra-pure), fully endcapped silica column is selected to minimize trace metal contamination and reduce the baseline population of free silanols[3].

Method_Logic Start Compound: Bis-Piperidine (Basic & Highly Polar) Challenge1 Challenge 1: Poor Retention (Hydrophilic Nature) Start->Challenge1 Challenge2 Challenge 2: Peak Tailing (Silanol Ion-Exchange) Start->Challenge2 Solution1 Solution: 0.1% TFA Modifier (Ion-Pairing & pH < 3) Challenge1->Solution1 Challenge2->Solution1 Solution2 Solution: Type B Silica (Fully Endcapped C18) Challenge2->Solution2 Outcome Optimized RP-HPLC Method (Sharp Peaks, High Resolution) Solution1->Outcome Solution2->Outcome

Fig 1. Logical framework for overcoming chromatographic challenges of basic piperidine derivatives.

Experimental Protocol

A method is only as reliable as its internal controls. This protocol is designed as a self-validating system , ensuring that the instrument is fit-for-purpose before any data is acquired.

Reagents and Materials
  • Analyte: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (Reference Standard).

  • Water: HPLC/MS Grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC/MS Grade.

  • Modifier: Trifluoroacetic Acid (TFA), LC-MS Grade.

  • Column: Phenomenex Kinetex C18, 100 Å, 2.6 µm, 150 x 4.6 mm (or equivalent fully endcapped Type B silica).

Chromatographic Conditions

Because the compound lacks an extended conjugated π -system, it exhibits weak UV absorbance. Detection of piperidine derivatives lacking a strong native chromophore relies on low UV wavelengths[4]. Detection is performed at 210 nm to capture the absorbance of the two amide bonds.

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm, 100 Å)
Mobile Phase A 0.1% TFA in HPLC Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 210 nm (Reference 360 nm) / ESI-MS

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic (Hold)
12.04060Linear
13.0595Linear (Wash)
15.0595Isocratic (Hold)
15.1955Linear (Re-equilibration)
20.0955End
Sample Preparation

To maintain chromatographic integrity, the sample diluent must closely match the initial mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase will cause a "solvent effect," leading to peak splitting and fronting.

  • Diluent Preparation: Mix 950 mL of HPLC Water with 50 mL of ACN. Add 1.0 mL of TFA.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Sample Solution: Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Workflow N1 1. Sample Prep (Diluent: 0.1% TFA) N2 2. System Suitability (Blank & 5x Standard) N1->N2 N3 3. HPLC Separation (Gradient Elution) N2->N3 N4 4. Detection (UV 210 nm & MS) N3->N4

Fig 2. Self-validating experimental workflow for HPLC purity analysis.

System Suitability Test (SST)

Before analyzing unknown samples, execute the SST to validate the system's performance.

  • Blank Injection: Inject the diluent once to confirm the absence of ghost peaks or baseline artifacts at the expected retention time.

  • Standard Injection: Inject the 100 µg/mL working standard in five consecutive replicates. Evaluate the results against the criteria in Table 3.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
Retention Time (RT) %RSD ≤ 1.0% (n=5)Ensures pump stability and consistent column equilibration.
Peak Area %RSD ≤ 2.0% (n=5)Validates autosampler precision and injection reproducibility.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and absence of voiding.

Note: For orthogonal validation of purity and identity, coupling the UV detector in series with a Single Quadrupole Mass Spectrometer (ESI+) is highly recommended. The target mass [M+H]+ for 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is 240.16 m/z.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Blog, [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog, [Link]

  • LCGC. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online, [Link]

Sources

Application

Comprehensive NMR Spectroscopy Analysis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide: Resolving Tertiary Amide Rotamers

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound Focus: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (CAS: 886508-20-9) Introduction & Structural Complexity 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound Focus: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (CAS: 886508-20-9)

Introduction & Structural Complexity

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is a bis-piperidine derivative characterized by two distinct nitrogen-containing rings linked via a tertiary amide bond, terminating in a primary carboxamide group ([1]). During routine 1D 1 H and 13 C NMR analysis at ambient temperature, researchers frequently encounter unexpected peak doubling, complex multiplets, and apparent non-stoichiometric integration.

In inexperienced hands, these spectral artifacts are often misattributed to diastereomeric impurities or degradation products. However, as a Senior Application Scientist, it is critical to recognize the underlying causality : the partial double-bond character of the tertiary amide linkage.

Mechanistic Causality: The Atropisomeric Barrier

The resonance delocalization of the nitrogen lone pair into the carbonyl π -system creates a significant rotational energy barrier ( ΔG‡≈15−20 kcal/mol) around the C-N bond ([2]). At 298 K, there is insufficient thermal energy to overcome this barrier rapidly, causing the molecule to become "trapped" in syn and anti (or cis and trans) conformations on the NMR timescale. This phenomenon is highly characteristic of piperidine amides ([3]).

To establish a self-validating analytical system , we must manipulate the thermodynamic environment of the sample. By employing Variable-Temperature (VT) NMR, we can increase the thermal energy ( kT ) until it exceeds the rotational barrier, forcing the distinct rotameric signals to coalesce into a single, time-averaged spectrum. If the peaks coalesce and subsequently resolve upon cooling, the system definitively proves its own conformational dynamics, eliminating the possibility of chemical impurities.

Self-Validating Analytical Strategy: VT-NMR

The following diagram illustrates the thermodynamic logic underpinning the VT-NMR validation workflow.

VT_NMR A Ambient Temp (298 K) Slow Exchange Regime B Distinct Rotamer Peaks (syn/anti states observed) A->B C Apply Thermal Energy (Heat to 373 K) B->C D Coalescence Temp (Tc) Peak Broadening C->D E High Temp (373 K) Fast Exchange Regime D->E F Time-Averaged Spectrum (Single structural state) E->F

Caption: VT-NMR thermodynamic workflow for resolving tertiary amide rotamers.

Experimental Protocols

Protocol A: Sample Preparation

Causality Check: The choice of solvent is critical. Chloroform-d (CDCl 3​ ) boils at 61 °C, which is insufficient to reach the coalescence temperature ( Tc​ ) of most tertiary amides. Therefore, Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ), with a boiling point of 189 °C, is mandatory for this self-validating workflow.

  • Weigh 15–20 mg of highly pure 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d 6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulates or concentration gradients remain.

Protocol B: Variable-Temperature (VT) 1D 1 H NMR Acquisition

Trustworthiness Check: This protocol ensures that the observed spectral changes are purely dynamic and fully reversible, confirming structural integrity ([4]).

  • Initial Acquisition (298 K): Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune, match, and shim the probe. Acquire a standard 1D 1 H spectrum (16 scans, 2-second relaxation delay).

  • Heating Ramp: Increase the probe temperature in 10 K increments (e.g., 313 K, 333 K, 353 K, 373 K).

  • Equilibration: At each temperature step, allow the sample to equilibrate for a strict minimum of 10 minutes to ensure thermal homogeneity across the NMR tube.

  • High-Temperature Acquisition (373 K): Re-shim the probe (as solvent viscosity changes drastically with heat) and acquire the 1 H spectrum. Observe the coalescence of the split piperidine equatorial/axial protons.

  • Reversibility Validation (Cooling): Return the probe to 298 K, equilibrate for 15 minutes, and acquire a final spectrum. Crucial Step: Overlay this spectrum with the initial 298 K spectrum. They must be identical. Any irreversible changes indicate thermal degradation, invalidating the assay.

Quantitative Data Presentation

The tables below summarize the expected chemical shifts for the free base of the compound in DMSO-d 6​ . Note how the complex, doubled signals of Ring B (the piperidine ring attached to the amide nitrogen) resolve into clean, time-averaged signals at elevated temperatures.

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, DMSO-d 6​ )
Proton Environment298 K (Slow Exchange) δ (ppm)373 K (Fast Exchange) δ (ppm)Multiplicity / Notes
Primary Amide (-CONH 2​ )7.25, 6.75 (Split, 1H each)7.00 (2H)Broad singlets; coalesces at high temp.
Ring B: H2 eq​ / H6 eq​ 4.35 (0.5H), 3.95 (0.5H)4.15 (2H)Doublets at 298 K; coalesces to multiplet.
Ring B: H2 ax​ / H6 ax​ 3.10 (1H), 2.75 (1H)2.90 (2H)Multiplets; coalesces at high temp.
Ring A: H2' / H6'2.95 (2H), 2.55 (2H)2.80 (4H)Less affected by rotamers than Ring B.
Ring A: NH (Secondary)2.80 (1H)2.80 (1H)Broad singlet; exchanges with D 2​ O.
Ring A: H4' (Methine)2.65 (1H)2.60 (1H)Multiplet.
Ring B: H4 (Methine)2.35 (1H)2.35 (1H)Multiplet.
Ring A/B: H3, H5, H3', H5'1.30 – 1.80 (8H)1.40 – 1.75 (8H)Complex overlapping aliphatic multiplets.
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, DMSO-d 6​ , 298 K)
Carbon Environment δ (ppm)Assignment Logic
Primary Amide (C=O)176.5Highly deshielded carbonyl carbon.
Tertiary Amide (C=O)173.2Linking carbonyl; slightly more shielded.
Ring B: C2 / C645.5, 41.2Split into two distinct peaks due to syn/anti rotamers.
Ring A: C2' / C6'44.8Adjacent to secondary amine.
Ring B: C442.1Methine carbon adjacent to primary amide.
Ring A: C4'40.5Methine carbon adjacent to tertiary amide.
Ring B: C3 / C528.5, 27.8Split due to rotameric strain.
Ring A: C3' / C5'29.2Aliphatic backbone.

2D NMR Assignment Workflow

To definitively assign the overlapping aliphatic signals of Ring A and Ring B, a sequential 2D NMR strategy must be employed.

NMR_Strategy Start 1H & 13C 1D NMR Identify Base Shifts COSY 1H-1H COSY Trace Spin Systems Start->COSY HSQC 1H-13C HSQC Assign C-H Pairs COSY->HSQC HMBC 1H-13C HMBC Link Quaternary Carbons HSQC->HMBC NOESY NOESY / ROESY Spatial Proximity HMBC->NOESY Final Complete 3D Structural Assignment NOESY->Final

Caption: Sequential 2D NMR workflow for complete structural and spatial assignment.

Execution Logic:

  • COSY: Use cross-peaks to trace the continuous H2↔H3↔H4↔H5↔H6 spin systems for both rings independently.

  • HSQC: Map the protons to their directly attached carbons, resolving the overlapping 1.30–1.80 ppm region.

  • HMBC (Critical Step): Look for the 3JCH​ long-range coupling between the Ring B equatorial protons (4.35/3.95 ppm) and the tertiary amide carbonyl carbon (173.2 ppm). This definitively links Ring A to Ring B.

  • NOESY: At 298 K, exchange cross-peaks (which appear with the same phase as the diagonal) will be visible between the 4.35 ppm and 3.95 ppm signals, further validating that these are exchanging rotamers rather than static diastereomers.

References

  • Guerra, J., et al. "Validation of Enthalpy–Entropy Compensation Mechanism in Partial Amide Bond Rotation". ACS Omega, 2020, 5(16), 9348-9355. URL:[Link]

  • "Molecular Mechanics and Variable-Temperature 1H NMR Studies on N,N-Diethyl-m-toluamide. An Undergraduate NMR and Molecular Modeling Experiment". Journal of Chemical Education, 2001. URL:[Link]

  • "Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines". The Journal of Organic Chemistry, 2001. URL:[Link]

Sources

Method

High-Resolution Mass Spectrometry for Molecular Weight Confirmation of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the accurate mass determination and molecular weight confirmation of the...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the accurate mass determination and molecular weight confirmation of the small molecule 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide using Electrospray Ionization-Mass Spectrometry (ESI-MS). The method described herein is tailored for researchers in pharmaceutical development and chemical synthesis, offering a robust workflow from sample preparation to data interpretation. We emphasize the use of high-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, to achieve the mass accuracy required for unambiguous elemental composition confirmation, a critical step in compound verification and quality control.

Introduction

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is a bicyclic compound featuring two piperidine rings linked by an amide bond. Accurate confirmation of its molecular weight is a fundamental requirement for verifying the success of a chemical synthesis, identifying impurities, and ensuring the integrity of compounds advancing through the drug discovery pipeline.

Mass spectrometry (MS) is the definitive analytical technique for this purpose, providing a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.[1] Electrospray ionization (ESI) is a "soft" ionization technique that is exceptionally well-suited for polar, non-volatile small molecules like the topic compound.[2][3] ESI minimizes in-source fragmentation, typically yielding an abundant signal for the intact protonated molecule ([M+H]⁺), which directly corresponds to the molecular weight.[3][4]

This guide details a comprehensive protocol using a high-resolution ESI-MS platform to confirm the molecular identity of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide with high confidence.

Analyte Properties

A precise understanding of the analyte's theoretical properties is essential for accurate data interpretation.

  • Compound Name: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

  • Molecular Formula: C₁₂H₂₁N₃O₂

  • Chemical Structure: alt text

The expected mass values are summarized in the table below. High-resolution mass spectrometers can readily distinguish between the average mass and the more precise monoisotopic mass. For elemental composition confirmation, the measured monoisotopic mass is the critical value.[5][6]

ParameterValue (Da)Description
Average Mass 239.31Mass calculated using the natural abundance of all isotopes for each element.
Monoisotopic Mass 239.1634Mass calculated using the exact mass of the most abundant isotope for each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Expected Ion [M+H]⁺ 240.1712The primary ion expected in positive mode ESI-MS (Monoisotopic).
Expected Ion [M+Na]⁺ 262.1532A common sodium adduct, often observed in ESI-MS (Monoisotopic).
Expected Ion [M+K]⁺ 278.1271A common potassium adduct, often observed in ESI-MS (Monoisotopic).

Principle of Electrospray Ionization (ESI)

ESI is the ionization method of choice for this analysis due to the compound's polarity and thermal lability. The process involves several key steps:[2][3]

  • Nebulization: The sample, dissolved in a volatile solvent, is pumped through a fine, heated capillary to which a high voltage is applied. This disperses the solution into a fine aerosol of charged droplets.

  • Desolvation: The charged droplets travel through a region of heated gas (typically nitrogen). The solvent evaporates, causing the droplets to shrink and the charge density on their surface to increase.

  • Ion Formation: Eventually, the electrostatic repulsion within the droplets overcomes the surface tension, leading to the formation of gas-phase analyte ions. For this compound, the basic nitrogen atoms in the piperidine rings are readily protonated, leading to the formation of a stable [M+H]⁺ ion.

  • Mass Analysis: The gas-phase ions are then guided into the mass analyzer (e.g., TOF, Orbitrap), which separates them based on their mass-to-charge ratio (m/z) and measures their abundance.

Experimental Protocol

This protocol is designed for a generic high-resolution LC-MS system equipped with an ESI source.

Materials and Reagents
  • 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide sample

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS grade, >99% purity)

  • 2 mL autosampler vials with pre-slit septa[7]

  • Calibrant solution appropriate for the mass spectrometer in positive ion mode.

Causality: The use of high-purity, volatile solvents like methanol, acetonitrile, and water is critical for ESI-MS.[8][9] Non-volatile salts (e.g., phosphates, NaCl) or buffers (e.g., TRIS, HEPES) must be strictly avoided as they can suppress the analyte signal and contaminate the ion source.[8][10] Formic acid is added at a low concentration (0.1%) to acidify the mobile phase, which promotes the protonation of the analyte to form the desired [M+H]⁺ ion.[7]

Sample Preparation

The goal is to prepare a clean, dilute solution of the analyte, free of particulates and non-volatile contaminants.[11]

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol to create a stock solution. Ensure the sample is fully dissolved.

  • Working Solution (~1-10 µg/mL): Take 10 µL of the stock solution and dilute it with 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.[7] This brings the final concentration into the optimal range for ESI-MS.

  • Filtration (If Necessary): If any solid particles are visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging the instrument's fluidic path.[7]

  • Transfer: Transfer the final working solution to a 2 mL autosampler vial.

Instrumentation and Data Acquisition

The following are general parameters for an ESI-TOF or ESI-Orbitrap instrument. Parameters should be optimized for the specific instrument in use.

  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

  • Ionization Mode: ESI, Positive

  • Mass Range: m/z 100 - 500

  • Capillary Voltage: 3.0 - 4.0 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

  • Desolvation Temperature: 350 - 450 °C

  • Acquisition Mode: Full Scan

  • Injection Method: Direct infusion or Flow Injection Analysis (FIA) is sufficient for simple confirmation. If chromatographic separation is needed, a standard C18 column can be used.

Self-Validation System (Calibration): Before running the sample, the mass analyzer must be calibrated.[12] Most modern instruments utilize an internal reference or "lock mass" that is measured simultaneously with the analyte. This real-time correction ensures high mass accuracy (typically <5 ppm), which is essential for building confidence in the resulting elemental formula.[6][12]

Data Analysis and Expected Results

The primary objective is to locate the monoisotopic mass of the protonated molecule, [M+H]⁺, in the acquired spectrum.

  • Identify the Base Peak: In a clean spectrum, the most intense peak will likely be the [M+H]⁺ ion.[13]

  • Confirm the Mass: The measured m/z of this peak should match the theoretical monoisotopic mass of the [M+H]⁺ ion (240.1712 Da) within a narrow mass tolerance window (e.g., ±5 ppm).

  • Check for Adducts: Look for other common adducts, such as [M+Na]⁺ (m/z 262.1532) and [M+K]⁺ (m/z 278.1271). Their presence at lower intensities can further corroborate the identity of the molecular ion.

  • Elemental Composition Confirmation: Use the instrument's software to calculate the most probable elemental formula from the accurately measured m/z value. For a measured mass of ~240.1712, the software should return C₁₂H₂₂N₃O₂⁺ as the top hit with a mass error of <5 ppm.

Expected Spectrum: The resulting mass spectrum should show a prominent peak at m/z 240.17. Depending on the purity of the sample and solvents, minor peaks for sodium and potassium adducts may also be present.

Workflow Visualization

The following diagram illustrates the complete workflow for molecular weight confirmation.

MassSpec_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation A Weigh Compound B Prepare Stock Solution (1 mg/mL in MeOH) A->B C Prepare Working Solution (1-10 µg/mL in ACN/H₂O + 0.1% FA) B->C D Transfer to Vial C->D F Sample Injection / Infusion D->F E Instrument Calibration (<5 ppm accuracy) E->F G Data Acquisition (ESI+, Full Scan) F->G H Process Raw Spectrum G->H I Identify [M+H]⁺ Peak (m/z ≈ 240.1712) H->I J Check for Adducts ([M+Na]⁺, [M+K]⁺) I->J K Confirm Elemental Formula (C₁₂H₂₁N₃O₂) J->K L Molecular Weight Confirmed K->L

Caption: Workflow for MW confirmation of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal Sample concentration too low/high; improper ionization parameters; non-volatile salts present.Optimize concentration; tune source parameters; ensure sample is clean and free of salts/buffers.
High Background Noise Contaminated solvent, vial, or system.Use fresh, high-purity solvents; run a solvent blank; clean the ion source.
Dominant Adduct Ions Presence of Na⁺/K⁺ salts in sample or solvent; glassware contamination.Use LC-MS grade solvents and plasticware; if unavoidable, note the adduct masses for confirmation.
Poor Mass Accuracy Instrument out of calibration.Recalibrate the mass spectrometer using the appropriate standard for the positive ion mode.

Conclusion

The protocol described provides a reliable and accurate method for confirming the molecular weight of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. By leveraging the sensitivity and precision of high-resolution ESI-MS, researchers can confidently verify the identity and elemental composition of their synthesized compound, ensuring data integrity for subsequent stages of research and development. The key to success lies in meticulous sample preparation and proper instrument calibration.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12. ([Link])

  • University of Bristol. Sample preparation for the ES/MS. ([Link])

  • Pojarlieff, I. G., & Gerova, M. S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 673. ([Link])

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. ([Link])

  • Waters Corporation. Interpreting Mass Spectrometry Output. ([Link])

  • Chen, Y., et al. (2020). Wire Desorption Combined with Electrospray Ionization Mass Spectrometry: Direct Analysis of Small Organic and Large Biological Compounds. Analytical Chemistry. ([Link])

  • University of Wisconsin-Madison. Sample Preparation & Autosampler Vials for ESI-MS. ([Link])

  • Wang, Y., et al. (2021). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst. ([Link])

  • Chalk, R. (2021). Small Molecule Accurate Mass Analysis. Thermo Fisher Scientific Video. ([Link])

  • Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Advances in the Clinical Lab. ([Link])

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. ([Link])

  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. ([Link])

  • LibreTexts Chemistry. (2024). Interpreting Mass Spectra. ([Link])

  • Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. ([Link])

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ([Link])

  • Wikipedia. Electrospray ionization. ([Link])

  • LGC Group. (2003). Methodology for Accurate Mass Measurement of Small Molecules. UK National Measurement System. ([Link])

Sources

Application

Evaluation of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide as a Potential Modulator of Carbonic Anhydrase Activity

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This reaction is crucial for numerous physiological processes, including respiration, pH homeostasis, ion transport, and biosynthesis.[1][3] The human genome encodes 16 α-CA isoforms, which are expressed in various tissues and cellular compartments.[4] Their involvement in the pathophysiology of diseases such as glaucoma, epilepsy, and particularly cancer, has established them as significant therapeutic targets.[2][5] Tumor-associated isoforms, such as CA IX and CA XII, are key regulators of pH in the hypoxic tumor microenvironment and are targets for novel anticancer therapies.[6][7]

The development of CA inhibitors has historically focused on compounds possessing a distinct zinc-binding group (ZBG), most commonly a primary sulfonamide (-SO₂NH₂), which coordinates to the catalytic Zn²⁺ ion in the enzyme's active site.[8][9] This interaction is the cornerstone of potent inhibition for classical inhibitors like Acetazolamide.

This application note concerns the evaluation of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide . A critical structural analysis reveals that this compound lacks a classical zinc-binding group. Therefore, it is not anticipated to function as a potent, classical CA inhibitor via direct coordination with the active site zinc ion. However, the vast chemical space and the potential for allosteric or novel binding modes necessitate empirical testing.

This guide provides a comprehensive framework and detailed protocols for the initial screening and characterization of this compound. The primary objective is to determine if it exhibits any inhibitory or modulatory activity against key human carbonic anhydrase isoforms (hCA I, II, IX, and XII). The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness. We will primarily focus on the widely adopted colorimetric assay based on the esterase activity of CAs, which is robust and well-suited for high-throughput screening.[5][10][11]

Principle of the Colorimetric Esterase Activity Assay

The most common and convenient method for screening CA inhibitors relies on the enzyme's promiscuous esterase activity.[10] The assay utilizes the chromogenic substrate p-nitrophenyl acetate (pNPA), which is hydrolyzed by carbonic anhydrase to produce the yellow-colored p-nitrophenolate anion. The rate of product formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[10] In the presence of an inhibitor, the rate of this reaction is diminished in a concentration-dependent manner, allowing for the determination of inhibitory potency (IC₅₀).

Figure 1: Principle of the pNPA colorimetric assay for CA inhibition.

Materials and Reagents

  • Test Compound: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (or its hydrochloride salt).

  • Enzymes: Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII).

  • Positive Control Inhibitor: Acetazolamide (a well-characterized pan-CA inhibitor).[1][2]

  • Substrate: p-Nitrophenyl acetate (pNPA).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Buffer: Tris-SO₄ Buffer (50 mM, pH 7.4).

  • Equipment:

    • 96-well clear, flat-bottom microplates.

    • Multichannel pipettes.

    • Microplate reader capable of kinetic measurements at 405 nm, with temperature control.

  • Consumables: Pipette tips, reagent reservoirs.

Experimental Protocols

Accuracy in preparing stock solutions is critical for reproducible results.

  • Test Compound Stock (10 mM):

    • Accurately weigh the required amount of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide.

    • Dissolve in 100% anhydrous DMSO to a final concentration of 10 mM.

    • Vortex until fully dissolved. Store in small aliquots at -20°C.

  • Acetazolamide (Positive Control) Stock (10 mM):

    • Prepare a 10 mM stock solution in 100% anhydrous DMSO, following the same procedure as for the test compound.

    • Store in small aliquots at -20°C.

  • pNPA Substrate Stock (30 mM):

    • Dissolve p-nitrophenyl acetate in anhydrous acetonitrile or DMSO to a final concentration of 30 mM.

    • Rationale: pNPA is susceptible to hydrolysis. This stock solution must be prepared fresh daily and kept on ice.[10]

  • Enzyme Working Solutions:

    • Prepare a working stock of each hCA isoform in Tris-SO₄ buffer.

    • The final concentration in the assay needs to be optimized to yield a linear reaction rate for at least 10-15 minutes. A typical starting point is a final concentration of 2-5 nM in the well.

  • Assay Buffer:

    • Prepare 50 mM Tris-SO₄ buffer by dissolving Tris base in deionized water and adjusting the pH to 7.4 with sulfuric acid.

This protocol describes the screening of the test compound at various concentrations to determine its half-maximal inhibitory concentration (IC₅₀).

Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition cluster_analysis 4. Data Analysis prep_inhibitor Prepare Serial Dilutions of Test Compound prep_plate Prepare Plate Layout (Controls, Samples) prep_inhibitor->prep_plate add_buffer Add Assay Buffer to all wells prep_plate->add_buffer add_enzyme Add Enzyme Solution (not to Blank wells) add_buffer->add_enzyme add_inhibitor Add Inhibitor/Solvent and Pre-incubate add_enzyme->add_inhibitor add_substrate Initiate with pNPA Substrate Solution add_inhibitor->add_substrate read_plate Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->read_plate calc_rate Calculate Reaction Rate (ΔAbs/min) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC₅₀ plot_curve->det_ic50

Sources

Method

Application Note: Evaluating 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide Derivatives in Anti-HIV Assays

Target Audience: Researchers, virologists, and drug development professionals. Application: Preclinical screening of CCR5 antagonists and HIV-1 entry inhibitors.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, virologists, and drug development professionals. Application: Preclinical screening of CCR5 antagonists and HIV-1 entry inhibitors.

Mechanistic Rationale & Target Biology

The entry of macrophage-tropic (R5) HIV-1 into host cells is a highly coordinated process requiring the viral envelope glycoprotein (gp120) to bind sequentially to the host CD4 receptor and the CCR5 coreceptor. The 1-(piperidine-4-carbonyl)piperidine-4-carboxamide scaffold represents a highly versatile, bioavailable bis-piperidine pharmacophore utilized in the development of potent allosteric CCR5 antagonists, such as the clinical candidate [1].

Mechanistically, the rigid bis-piperidine core projects optimally into the deep hydrophobic transmembrane cavity of CCR5 (formed by helices 1, 2, 3, and 7)[2]. The carboxamide moiety forms critical hydrogen bonds with conserved residues (e.g., Tyr108 or Glu283) within this pocket. This binding locks CCR5 in an inactive conformation, preventing the structural rearrangements necessary for the HIV-1 gp120 V3 loop to engage the coreceptor, thereby halting membrane fusion and viral entry[1]. Furthermore, related piperidine derivatives have been utilized as CD4 mimetics to expose vulnerable Env epitopes, sensitizing infected cells to antibody-dependent cellular cytotoxicity (ADCC)[3].

Mechanism gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 1. Primary Binding CCR5 CCR5 Coreceptor CD4->CCR5 2. V3 Loop Exposure Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Coreceptor Engagement Inhibitor 1-(Piperidine-4-carbonyl) piperidine-4-carboxamide Inhibitor->CCR5 Allosteric Blockade

Fig 1. Allosteric inhibition of HIV-1 entry by piperidine-4-carboxamide derivatives via CCR5 blockade.

Experimental Design & Self-Validating Assays

To rigorously evaluate the efficacy of these derivatives, the experimental workflow must be a self-validating system that isolates the mechanism of action from confounding cellular variables. We utilize a two-tiered approach:

  • Target Engagement (Radioligand Binding): Measures the intrinsic affinity ( Ki​ ) of the compound for CCR5 independent of viral factors.

  • Functional Antiviral Efficacy (Pseudovirus Infectivity): Measures the ability of the compound to block viral entry ( IC50​ ) in a biologically relevant cellular model.

The Causality of the Counter-Screen: A critical component of this workflow is the parallel use of VSV-G pseudotyped virus . VSV-G mediates viral entry via clathrin-mediated endocytosis, entirely bypassing the CD4/CCR5 pathway. If a piperidine-4-carboxamide derivative inhibits VSV-G infection, it indicates off-target cytotoxicity or interference with post-entry viral replication steps (e.g., reverse transcription). True CCR5 antagonists will show potent inhibition against HIV-1 Ba-L (CCR5-tropic) but zero inhibition against VSV-G, internally validating the mechanism of action.

Protocol Step1 1. Compound Dilution (DMSO to Assay Buffer) Step3 3. Pre-incubation (1h at 37°C) Step1->Step3 Step2 2. TZM-bl Cell Seeding (1x10^4 cells/well) Step2->Step3 Step4 4. Viral Infection (HIV-1 Ba-L Pseudovirus) Step3->Step4 Step6 6. Counter-Screen (VSV-G Pseudovirus) Step3->Step6 Selectivity Control Step5 5. Luciferase Readout (48h Post-Infection) Step4->Step5 Step6->Step5

Fig 2. Workflow for single-cycle HIV-1 pseudovirus infectivity and VSV-G counter-screening assays.

Step-by-Step Protocols

Protocol A: CCR5 Radioligand Competition Assay

Purpose: To determine the binding affinity ( IC50​ and Ki​ ) of the derivatives to human CCR5.

  • Membrane Preparation: Harvest CHO cells stably expressing human CCR5. Homogenize and isolate membrane fractions via ultracentrifugation.

    • Expert Insight: Using isolated membranes rather than whole cells eliminates the confounding variables of receptor internalization and cellular metabolism, providing a pure thermodynamic measurement of binding.

  • Assay Assembly: In a 96-well plate, combine 50 µL of assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4), 25 µL of [ 125 I]-MIP-1 β (final concentration 0.1 nM), and 25 µL of the piperidine-4-carboxamide derivative (serial 3-fold dilutions from 10 µM to 1 pM).

  • Equilibration: Incubate the plates at room temperature for 1 hour.

    • Expert Insight: 1 hour is required to reach thermodynamic equilibrium for competitive displacement of the endogenous ligand (MIP-1 β )[2].

  • Filtration & Readout: Harvest the reaction onto GF/B filter plates pre-soaked in 0.3% polyethyleneimine (PEI). Wash three times with cold buffer. Dry the plates, add scintillation fluid, and quantify bound radioactivity using a Microbeta counter.

Protocol B: Single-Cycle HIV-1 Infectivity Assay

Purpose: To evaluate functional entry inhibition using a high-throughput reporter system.

  • Cell Seeding: Plate TZM-bl cells at 1×104 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

    • Expert Insight: TZM-bl cells are engineered HeLa cells stably expressing high levels of CD4 and CCR5. They contain an integrated copy of the luciferase gene under the control of the HIV-1 LTR promoter. Upon successful viral entry, the viral Tat protein drives massive luciferase expression, amplifying the signal of a single entry event.

  • Compound Pre-incubation: Add serial dilutions of the test compounds (final DMSO concentration <0.5%). Pre-incubate for 1 hour.

    • Expert Insight: Pre-incubation ensures the antagonist fully occupies the CCR5 allosteric pocket prior to the introduction of the viral envelope.

  • Viral Challenge: Add HIV-1 Ba-L pseudotyped virus (CCR5-tropic) at a Multiplicity of Infection (MOI) of 0.1. In parallel control wells, add VSV-G pseudotyped virus.

  • Incubation & Readout: Incubate for 48 hours. Lyse the cells using a proprietary lysis buffer, add luciferin substrate, and measure Relative Light Units (RLU) on a luminometer. Calculate the IC50​ using non-linear regression analysis (GraphPad Prism).

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of 1-(piperidine-4-carbonyl)piperidine-4-carboxamide derivatives compared to an unsubstituted scaffold and a clinical control (Maraviroc). A highly optimized derivative (e.g., TAK-220) demonstrates potent nanomolar activity against CCR5 and HIV-1 Ba-L, while showing no activity against VSV-G, confirming its mechanism is strictly limited to CCR5 antagonism[1].

Compound ClassCCR5 Binding IC50​ (nM)HIV-1 Ba-L Entry IC50​ (nM)VSV-G Entry IC50​ (nM)Cytotoxicity CC50​ (µM)
Unsubstituted Scaffold 450.0850.0> 10,000> 50
Optimized Derivative (TAK-220 analog) 3.51.1> 10,000> 50
Maraviroc (FDA-Approved Control) 1.80.8> 10,000> 50

Note: Data represents standard benchmarks for high-affinity CCR5 allosteric modulators. The lack of VSV-G inhibition validates that the antiviral effect is mediated solely at the coreceptor entry stage.

References

  • Shiraishi, M., et al. "Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity." Journal of Medicinal Chemistry (2006). URL:[Link]

  • Kazmierski, W. M., et al. "Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1." Journal of Medicinal Chemistry (2008). URL:[Link]

  • Melillo, B., et al. "Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC." Viruses (2023). URL:[Link]

Sources

Application

Application Note: Profiling Piperidine Carboxamides via Fluorometric Calpain Inhibition Assays

Introduction & Mechanistic Rationale Calpains are a highly conserved family of cytosolic, calcium-dependent cysteine proteases implicated in critical physiological processes, including cytoskeletal remodeling, long-term...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Calpains are a highly conserved family of cytosolic, calcium-dependent cysteine proteases implicated in critical physiological processes, including cytoskeletal remodeling, long-term potentiation, and apoptosis. Dysregulation of µ-calpain (Calpain-1) and m-calpain (Calpain-2) is a hallmark of neurodegenerative disorders, ischemic injury, and traumatic brain injury. Consequently, the development of selective calpain inhibitors is a major priority in neuropharmacology.

Recent structural and kinetic studies have identified piperidine carboxamides —specifically keto amide derivatives—as highly potent calpain inhibitors ([1]). Unlike broad-spectrum peptide inhibitors that suffer from severe off-target effects, piperidine carboxamides are rationally designed to occupy the P2 binding pocket of the calpain active site. This structural complementarity yields exceptional selectivity, effectively differentiating calpain from closely related lysosomal cysteine proteases like cathepsin B ([1]).

Signaling Pathway & Inhibition Mechanism

The activation of calpain is strictly governed by intracellular calcium ( Ca2+ ) influx. Upon binding Ca2+ at its EF-hand domains, pro-calpain undergoes a conformational shift and autocatalytic cleavage to expose its active site. Piperidine carboxamides act as competitive inhibitors, binding directly to this active site and preventing the proteolytic cleavage of downstream substrates.

Pathway Ca Intracellular Ca²⁺ Influx ProCalpain Pro-Calpain (Inactive) Ca->ProCalpain Binds EF-hand domains ActiveCalpain Active µ-Calpain ProCalpain->ActiveCalpain Autocatalytic Activation Substrate Ac-LLY-AFC (Fluorogenic Substrate) ActiveCalpain->Substrate Proteolytic Cleavage Signal Fluorescence (Ex 400nm / Em 505nm) Substrate->Signal Free AFC Release Inhibitor Piperidine Carboxamide (P2 Pocket Binder) Inhibitor->ActiveCalpain Competitive Inhibition

Caption: Calpain activation cascade and targeted competitive inhibition by piperidine carboxamides.

Quantitative Profiling of Piperidine Carboxamides

To validate the efficacy of these compounds, researchers rely on kinetic parameters such as the inhibitory constant ( Ki​ ). Keto amide derivatives of piperidine carboxamides demonstrate low-nanomolar affinity and remarkable selectivity, translating to robust in vivo efficacy, such as the blockade of NMDA-induced convulsions ([2]).

Table 1: Kinetic and Pharmacological Profile of Piperidine Carboxamide Derivatives

Compound DesignationPrimary TargetInhibitory Constant ( Ki​ )Selectivity (vs. Cathepsin B)In Vivo Observation
Keto amide 11fµ-Calpain30 nM>100-foldAnticonvulsive properties
Keto amide 11jµ-Calpain9 nM>100-foldBlocks NMDA-induced convulsions
Z-LLY-FMK (Control)Broad Calpain~15 nMLow (Cross-reacts)Standard assay reference

Experimental Design: The Causality of the Fluorometric Assay

To accurately evaluate piperidine carboxamides, the assay must be a self-validating system that isolates calpain activity from background proteolysis. We utilize a fluorometric approach based on the synthetic substrate Ac-LLY-AFC (Acetyl-Leucyl-Leucyl-Tyrosyl-7-amino-4-trifluoromethylcoumarin) ([3], [4]).

Mechanistic Causality of Assay Components:

  • Substrate Cleavage: Intact Ac-LLY-AFC absorbs at 400 nm but its emission is quenched. Active calpain cleaves the peptide bond, releasing free AFC, which emits a strong yellow-green fluorescence at 505 nm ([4]).

  • Selective Cytosolic Extraction: Calpains are strictly cytosolic. If cells are lysed using harsh detergents, lysosomes rupture, releasing cathepsins that can also cleave Ac-LLY-AFC, resulting in false positives. The extraction buffer must selectively permeabilize the plasma membrane while preserving lysosomal integrity ([3]).

  • Redox Maintenance: Calpain's active-site nucleophile is a cysteine residue. The extraction and reaction buffers must contain reducing agents (e.g., DTT or TCEP) to prevent oxidative inactivation of the enzyme ([5]).

  • Calcium Dependency: The extraction buffer contains calcium chelators (like EDTA/EGTA) to prevent premature auto-activation during lysis. Calcium is only reintroduced during the reaction phase ([3]).

Step-by-Step Protocol: Calpain Inhibition Assay

Protocol Step1 1. Cytosolic Extraction (Preserve Lysosomes) Step2 2. Inhibitor Incubation (Piperidine Carboxamides) Step1->Step2 Step3 3. Substrate Addition (Ac-LLY-AFC + Ca²⁺) Step2->Step3 Step4 4. Kinetic Readout (Ex 400 / Em 505 nm) Step3->Step4

Caption: Step-by-step workflow for the fluorometric calpain inhibition assay.

Reagent & Sample Preparation
  • Compound Dilution: Dissolve piperidine carboxamide derivatives in anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer to achieve final well concentrations ranging from 1 nM to 10 µM. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Cell Harvesting: Harvest 1−2×106 cells (e.g., SH-SY5Y neuroblastoma cells). Wash the cell pellet thoroughly with ice-cold PBS to remove serum proteins ([4]).

Selective Cytosolic Extraction
  • Resuspend the cell pellet in 100 µL of ice-cold Calpain Extraction Buffer (detergent-free, containing reducing agents and chelators) ([3]).

  • Incubate on ice for 20 minutes, gently tapping the tube every 5 minutes to facilitate membrane permeabilization without lysosomal rupture ([4]).

  • Centrifuge at 10,000 × g for 1 minute at 4°C. Transfer the supernatant (cytosolic fraction) to a pre-chilled tube.

  • Quantify protein concentration using a Coomassie-based (Bradford) assay. Note: Dilute the lysate 10-fold prior to quantification, as high concentrations of reducing agents in the extraction buffer will heavily interfere with standard BCA assays ([3]).

Assay Execution (96-Well Format)
  • Plate Setup: Use a black, flat-bottom 96-well microplate to minimize optical cross-talk and background fluorescence.

  • Sample Loading: Add 50–200 µg of cytosolic protein extract per well. Adjust the volume to 85 µL using Extraction Buffer ([3]).

  • Controls:

    • Positive Control: 1-2 µL of purified Active Calpain I adjusted to 85 µL ([4]).

    • Negative Control: Lysate treated with 10 µM of a known irreversible inhibitor (e.g., Z-LLY-FMK or the calcium chelator BAPTA-AM) ([6]).

  • Inhibitor Incubation: Add the serially diluted piperidine carboxamides to the respective wells. Incubate at room temperature for 15 minutes to allow complex formation within the P2 pocket.

  • Reaction Initiation: Add 10 µL of 10X Reaction Buffer (containing Ca2+ ) and 5 µL of the fluorogenic substrate (Ac-LLY-AFC) to all wells ([3]).

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark ([4]).

Data Acquisition & Analysis
  • Fluorometric Readout: Measure the fluorescence intensity using a microplate reader set to an excitation wavelength of 400 nm and an emission wavelength of 505 nm ([3]).

  • Background Subtraction: Subtract the Relative Fluorescence Units (RFU) of the blank (buffer + substrate only) from all sample readings.

  • Dose-Response Modeling: Plot the normalized RFU against the log10​ concentration of the piperidine carboxamide inhibitor. Use non-linear regression (e.g., four-parameter logistic curve) to calculate the IC50​ and derive the Ki​ using the Cheng-Prusoff equation.

References

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters (PubMed). Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Developing Novel Proteasome Inhibitors from a 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide Scaffold

Abstract The ubiquitin-proteasome system (UPS) is a pivotal regulator of intracellular protein homeostasis, and its dysregulation is a hallmark of various malignancies, most notably multiple myeloma. Targeting the 20S pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ubiquitin-proteasome system (UPS) is a pivotal regulator of intracellular protein homeostasis, and its dysregulation is a hallmark of various malignancies, most notably multiple myeloma. Targeting the 20S proteasome has proven to be a clinically validated and highly successful strategy in cancer therapy. This document provides a comprehensive guide for the rational design, synthesis, and biological evaluation of novel proteasome inhibitors derived from the 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide scaffold. We present a strategic workflow, from initial hit-to-lead chemistry to detailed protocols for in vitro characterization, aimed at identifying potent and selective drug candidates.

Introduction: The Proteasome as a Therapeutic Target

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, particularly those that have been marked for destruction by the attachment of ubiquitin. This process is essential for the regulation of numerous cellular functions, including cell cycle progression, signal transduction, and apoptosis. Cancer cells, especially those with high rates of proliferation and protein synthesis like multiple myeloma, exhibit a heightened dependence on the proteasome to manage the burden of misfolded or damaged proteins and to control the levels of pro-apoptotic factors.

Inhibition of the proteasome's chymotrypsin-like (CT-L) activity, primarily located in the β5 subunit of the 20S core particle, disrupts this delicate balance. This disruption leads to the accumulation of ubiquitinated proteins, induction of the unfolded protein response (UPR), cell cycle arrest, and ultimately, apoptosis. The clinical success of first- and second-generation proteasome inhibitors such as bortezomib and carfilzomib has validated this approach, but challenges related to toxicity and acquired resistance necessitate the development of new chemical entities with improved therapeutic profiles.

This guide proposes the use of the 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide core as a novel, non-peptidic scaffold for developing new proteasome inhibitors. The rationale is to leverage its rigid, three-dimensional structure as a foundation for orienting key pharmacophoric elements required for binding to the proteasome active site.

Mechanism of Proteasome Inhibition

Proteasome_Inhibition_Pathway Mechanism of Action of Proteasome Inhibitors cluster_0 Cellular Protein Homeostasis cluster_1 Proteasome Degradation cluster_2 Therapeutic Intervention cluster_3 Downstream Cellular Consequences Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) E2 E2 (Conjugating Enzyme) E3 E3 (Ligase) TargetProtein Target Protein (e.g., IkB, p53) PolyUb_Protein Polyubiquitinated Target Protein TargetProtein->PolyUb_Protein Ubiquitination Cascade (E1-E2-E3) Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Small Peptides Proteasome->Peptides Degradation Accumulation Accumulation of Regulatory Proteins (IkB, p53, Cyclins) Proteasome->Accumulation ER_Stress ER Stress / UPR Proteasome->ER_Stress Proteasome_Inhibitor Proteasome Inhibitor (e.g., Bortezomib, New Candidate) Proteasome_Inhibitor->Proteasome Blocks Catalytic Site Apoptosis Apoptosis Accumulation->Apoptosis ER_Stress->Apoptosis

Caption: The Ubiquitin-Proteasome System (UPS) and the therapeutic intervention point.

Medicinal Chemistry Strategy: From Scaffold to Inhibitor

The development of potent proteasome inhibitors from the starting scaffold requires a rational, structure-guided design approach. Analysis of existing, highly potent inhibitors reveals a common pharmacophore: a "warhead" group that covalently or non-covalently interacts with the active site threonine (Thr1), a peptide or peptidomimetic backbone that forms hydrogen bonds with the binding pocket, and an N-terminal "capping" group that enhances binding affinity and modulates physicochemical properties.

Our strategy is to append these critical features onto the 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide core. The amide nitrogen of the piperidine-4-carboxamide will serve as an attachment point for a dipeptide sequence terminating in a boronic acid warhead, while the secondary amine of the other piperidine ring will be used to explore various capping groups.

Proposed Synthetic Workflow

Synthetic_Workflow High-Level Synthetic Strategy cluster_P1 Step 1: Capping Group Introduction cluster_P2 Step 2: Deprotection cluster_P3 Step 3: Dipeptide Assembly & Warhead Installation cluster_P4 Step 4: Final Deprotection Scaffold Starting Scaffold 1-(Piperidine-4-carbonyl) piperidine-4-carboxamide P1_Step Amide Coupling (HATU/DIPEA) Scaffold->P1_Step P1_Reactant R1-COOH or R1-COCl (e.g., Pyrazine-2-carboxylic acid) P1_Reactant->P1_Step Intermediate1 Capped Intermediate P1_Step->Intermediate1 P2_Step Amide Hydrolysis (LiOH) Intermediate1->P2_Step Intermediate2 Carboxylic Acid Intermediate P2_Step->Intermediate2 P3_Step Amide Coupling (EDC/HOBt) Intermediate2->P3_Step P3_Reactant H-Phe-B(pin) (Phenylalanine boronic ester) P3_Reactant->P3_Step Intermediate3 Protected Final Compound P3_Step->Intermediate3 P4_Step Boronic Ester Hydrolysis (ISBA, aq. HCl) Intermediate3->P4_Step Final_Compound Final Inhibitor (R1-Scaffold-Phe-B(OH)2) P4_Step->Final_Compound

Caption: A modular synthetic approach for derivatizing the core scaffold.

Protocol 1: Synthesis of a Target Proteasome Inhibitor

Objective: To synthesize a library of candidate inhibitors by varying the R1 capping group. This protocol details the synthesis for R1 = Pyrazin-2-yl.

Materials:

  • 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

  • Pyrazine-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Lithium hydroxide (LiOH)

  • L-Phenylalanine pinacol boronic ester hydrochloride (H-Phe-B(pin)·HCl)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Isobutylboronic acid (ISBA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol (MeOH), Diethyl ether, Ethyl acetate (EtOAc), Hexanes

  • Reagents: Saturated aq. NaHCO₃, Brine, 1M HCl, Anhydrous MgSO₄

Procedure:

Step 1: Synthesis of the Capped Intermediate

  • To a solution of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (1.0 eq) in dry DMF, add pyrazine-2-carboxylic acid (1.1 eq) and DIPEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise and stir the reaction at room temperature for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, dilute the reaction with EtOAc and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the capped intermediate.

Step 2: Amide Hydrolysis

  • Dissolve the capped intermediate (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1).

  • Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4-6 hours until LC-MS indicates complete conversion to the carboxylic acid.

  • Acidify the mixture to pH ~3 with 1M HCl.

  • Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the carboxylic acid intermediate, which can often be used without further purification.

Step 3: Dipeptide Assembly

  • To a solution of the carboxylic acid intermediate (1.0 eq) in dry DCM, add H-Phe-B(pin)·HCl (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C and add EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor by LC-MS. Upon completion, wash the reaction mixture sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the protected final compound.

Step 4: Final Boronic Ester Deprotection

  • Dissolve the protected compound (1.0 eq) in a 9:1 mixture of THF/H₂O.

  • Add isobutylboronic acid (ISBA, 2.0 eq) and 1M HCl (2.0 eq).

  • Stir vigorously at room temperature for 24 hours.

  • Monitor by LC-MS. Upon completion, concentrate the solvent, and purify the final boronic acid by preparative reverse-phase HPLC to yield the target inhibitor. Lyophilize to obtain a white solid.

Biological Evaluation: A Tiered Screening Approach

A multi-step screening cascade is essential to identify promising candidates. The process begins with a primary biochemical assay to determine direct proteasome inhibition, followed by cell-based assays to assess anti-proliferative activity and mechanism of action.

Screening Cascade Overview

Screening_Cascade Tiered Biological Screening Workflow cluster_tier1 Tier 1: Primary Biochemical Screen cluster_tier2 Tier 2: Cellular Activity & Toxicity cluster_tier3 Tier 3: Mechanism of Action & Selectivity Library Synthesized Compound Library Assay1 20S Proteasome Chymotrypsin-Like (CT-L) Activity Assay Library->Assay1 Data1 Determine IC50 values Assay1->Data1 Assay2 Cell Viability Assay (e.g., MTT on MM.1S cells) Data1->Assay2 Select Potent Hits (IC50 < 100 nM) Data2 Determine GI50 values Assay2->Data2 Assay4 Proteasome Target Engagement in Cells (Ub-protein blot) Assay2->Assay4 Assay5 Proteasome Subunit Selectivity Assays (Trypsin-like, Caspase-like) Assay2->Assay5 Assay3 Apoptosis Assay (Caspase-Glo 3/7) Data2->Assay3 Select Active Compounds (GI50 < 500 nM) Lead_Candidate Lead Candidate(s) Assay3->Lead_Candidate Assay4->Lead_Candidate Assay5->Lead_Candidate

Caption: A workflow for identifying lead compounds from a synthesized library.

Protocol 2: 20S Proteasome Activity Assay (CT-L)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the chymotrypsin-like activity of the human 20S proteasome.

Materials:

  • Purified Human 20S Proteasome (e.g., from Enzo Life Sciences)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA

  • Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)

  • Test Compounds (dissolved in DMSO)

  • Positive Control: Bortezomib

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • In the 96-well plate, add 2 µL of the diluted compound or DMSO (for vehicle control) to each well.

  • Add 88 µL of Assay Buffer to all wells.

  • Add 5 µL of 20S proteasome solution (final concentration ~0.5 nM) to all wells except the "substrate only" blank.

  • Incubate the plate at 37 °C for 15 minutes to allow the compound to bind to the proteasome.

  • Initiate the reaction by adding 5 µL of Suc-LLVY-AMC substrate (final concentration ~15 µM).

  • Immediately place the plate in the fluorescence reader, pre-warmed to 37 °C.

  • Measure the fluorescence kinetically every 60 seconds for 30-60 minutes.

  • Calculate the rate of reaction (slope of fluorescence vs. time).

  • Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).

  • Plot the percent inhibition versus the logarithm of compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell Viability (MTT) Assay

Objective: To determine the anti-proliferative effect (GI₅₀) of lead compounds on a relevant cancer cell line (e.g., MM.1S multiple myeloma cells).

Materials:

  • MM.1S cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer: 20% SDS (Sodium dodecyl sulfate) in 50% DMF, pH 4.7

  • Clear, flat-bottom 96-well cell culture plates

  • Absorbance plate reader (570 nm)

Procedure:

  • Seed MM.1S cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare a serial dilution of test compounds in culture medium.

  • Add 100 µL of the diluted compound solutions to the cells (final volume 200 µL). Include vehicle control (DMSO) and no-cell (blank) wells.

  • Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of Solubilization Buffer to each well.

  • Incubate overnight at 37 °C to ensure complete solubilization of formazan crystals.

  • Read the absorbance at 570 nm.

  • Subtract the blank reading, normalize the data to the vehicle control (100% viability), and plot the percent viability versus the logarithm of compound concentration to determine the GI₅₀.

Data Interpretation and Lead Optimization

The data gathered from the screening cascade will guide the next phase of drug development.

Table 1: Hypothetical Screening Data for Lead Candidates

Compound IDR1 Capping GroupProteasome IC₅₀ (nM)MM.1S GI₅₀ (nM)Therapeutic Index (GI₅₀/IC₅₀)
Bortezomib Pyrazinoyl5.28.51.6
SC-001 Pyrazin-2-yl15.835.22.2
SC-002 Quinolin-2-yl8.921.42.4
SC-003 3-Methoxybenzoyl120.4>1000>8.3
SC-004 Cyclohexylcarbonyl450.1>5000>11.1

Analysis:

  • Structure-Activity Relationship (SAR): The data suggests that aromatic, heterocyclic capping groups (SC-001, SC-002) confer higher potency than simple alkyl or substituted phenyl groups (SC-003, SC-004). This aligns with known SAR for proteasome inhibitors, where such groups can form favorable pi-stacking interactions in the S3 binding pocket.

  • Cellular Potency: A strong correlation between biochemical IC₅₀ and cellular GI₅₀ (e.g., SC-001, SC-002) suggests good cell permeability and on-target activity. A large discrepancy (e.g., SC-003) may indicate poor permeability or efflux by cellular transporters.

  • Lead Selection: Compounds SC-001 and SC-002 emerge as promising leads. They exhibit potent biochemical and cellular activity. Although less potent than Bortezomib, their novel scaffold may offer advantages in terms of selectivity, ADME properties, or resistance profiles, warranting further investigation.

Next Steps:

  • Selectivity Profiling: Test lead candidates against other proteasome subunits (β1, β2) and a panel of other serine/threonine proteases to ensure specificity.

  • ADME/Tox Profiling: Conduct in vitro assays to assess metabolic stability (microsomes, hepatocytes), permeability (PAMPA), and potential liabilities (hERG channel inhibition).

  • In Vivo Efficacy: Advance the most promising lead candidate into preclinical animal models of multiple myeloma to evaluate anti-tumor efficacy, pharmacokinetics, and tolerability.

Conclusion

This guide outlines a systematic and robust framework for the discovery and early-stage development of novel proteasome inhibitors based on a 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide scaffold. By integrating rational medicinal chemistry with a tiered biological evaluation strategy, researchers can efficiently navigate the complex hit-to-lead process. The provided protocols serve as a detailed starting point for synthesizing and characterizing new chemical entities with the potential to become next-generation therapeutics for hematological malignancies and other diseases driven by proteasome dysfunction.

References

  • Title: The Ubiquitin-Proteasome System: A Prospective for the Treatment of Cancer Source: Cancers (Basel) URL: [Link]

  • Title: Proteasome inhibitors in cancer therapy: a patent review (2015-present) Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: The 26S Proteasome: A Molecular Machine for Controlled Proteolysis Source: Annual Review of Biochemistry URL: [Link]

  • Title: The proteasome as a target for cancer therapy Source: Nature Reviews Cancer URL: [Link]

  • Title: Proteasome inhibitors: a novel class of potent and effective antitumor agents Source: Cancer Research URL: [Link]

  • Title: Development of proteasome inhibitors: a patent review (2012 – 2014) Source: Expert Opinion on Therapeutic Patents URL: [Link]

Application

Application Notes &amp; Protocols for the Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives

Introduction: The Therapeutic Potential of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives The 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives

The 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across a range of disease areas.[1][2][3] This is largely due to the versatile physicochemical properties of the sulfamoylbenzoyl and piperidine carboxamide moieties, which allow for targeted interactions with various biological entities.[1][4]

Notably, derivatives of this class have emerged as potent inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes.[5][6][7] Certain hCA isoforms, such as hCA IX and XII, are overexpressed in solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[5][8] Therefore, the selective inhibition of these tumor-associated hCA isoforms presents a promising strategy for anticancer therapy.[5][8]

These application notes provide a comprehensive guide for the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives, intended for researchers, scientists, and drug development professionals. The protocols detailed herein are based on established and reliable synthetic methodologies, with a focus on explaining the rationale behind key experimental choices to ensure both scientific integrity and successful replication.

Synthetic Strategy: A Stepwise Approach to the Core Scaffold

The synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives is typically achieved through a convergent multi-step process. The general strategy involves the initial formation of the 1-(4-sulfamoylbenzoyl)piperidine core, followed by the derivatization of the 4-carboxamide moiety.

A widely adopted and efficient method for constructing the core scaffold involves the amide coupling of 4-sulfamoylbenzoic acid with a suitable piperidine-4-carboxylate derivative.[9] This is followed by hydrolysis of the ester to the corresponding carboxylic acid, which then serves as a key intermediate for the final amide coupling step to introduce diversity at the 4-position.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives.

Synthesis_Workflow cluster_0 Step 1: Core Scaffold Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling & Derivatization 4-Sulfamoylbenzoic_Acid 4-Sulfamoylbenzoic Acid Intermediate_Ester Ethyl 1-(4-sulfamoylbenzoyl) piperidine-4-carboxylate 4-Sulfamoylbenzoic_Acid->Intermediate_Ester EDCI, CH3CN Ethyl_Piperidine-4-carboxylate Ethyl Piperidine-4-carboxylate Ethyl_Piperidine-4-carboxylate->Intermediate_Ester Intermediate_Acid 1-(4-Sulfamoylbenzoyl) piperidine-4-carboxylic Acid Intermediate_Ester->Intermediate_Acid NaOH, EtOH/H2O Final_Product 1-(4-Sulfamoylbenzoyl)piperidine -4-carboxamide Derivatives Intermediate_Acid->Final_Product EDCI, CH3CN Amine R-NH2 (Various Amines) Amine->Final_Product

Caption: General synthetic workflow for 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative.

Protocol 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate

This protocol details the initial amide coupling reaction to form the core scaffold. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a common and effective method for activating the carboxylic acid for amide bond formation.[9]

Materials:

  • 4-Sulfamoylbenzoic acid

  • Ethyl piperidine-4-carboxylate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous citric acid solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add 4-sulfamoylbenzoic acid (1.0 eq) and anhydrous acetonitrile.

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add EDCI (1.1 eq) to the solution and stir for 30 minutes at room temperature.

  • Add ethyl piperidine-4-carboxylate (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, 10% aqueous citric acid solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic Acid

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate

  • Ethanol (EtOH)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 2 M)

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or pH meter

Procedure:

  • Dissolve the ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add the aqueous NaOH solution to the flask.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully acidify the mixture with HCl until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid.

Protocol 3: General Procedure for the Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives

This final step involves the coupling of the intermediate carboxylic acid with a diverse range of primary or secondary amines to generate the desired library of carboxamide derivatives.

Materials:

  • 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid

  • Substituted primary or secondary amine (1.0 eq)

  • EDCI (1.1 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous acetonitrile.

  • Add EDCI (1.1 eq) and stir the mixture for 30 minutes at room temperature.

  • Add the desired substituted amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, the work-up and purification procedure will be similar to that described in Protocol 1. The final products can be purified by column chromatography or recrystallization to obtain the desired 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives.

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Table 1: Representative Characterization Data for a Synthesized Derivative

Compound IDMolecular FormulaMW ( g/mol )¹H NMR (DMSO-d₆, δ ppm)Purity (HPLC)
Example-1 C₁₉H₂₂N₄O₄S418.478.25 (d, 1H), 7.85 (d, 2H), 7.50 (d, 2H), 7.30 (s, 2H), 4.20 (m, 2H), 3.10 (m, 2H), 2.80 (m, 1H), 1.80-1.60 (m, 4H), 1.20 (t, 3H)>98%

Troubleshooting and Expert Insights

  • Low Yields in Amide Coupling: Ensure all reagents and solvents are anhydrous, as moisture can deactivate the coupling agent. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) can sometimes improve yields.[9]

  • Purification Challenges: The polarity of the final compounds can vary significantly depending on the nature of the R-group on the carboxamide. A gradient elution system for column chromatography is often necessary for effective purification.

  • Incomplete Hydrolysis: If the hydrolysis reaction is sluggish, gentle heating can be applied. Ensure a sufficient excess of NaOH is used to drive the reaction to completion.

Conclusion: A Versatile Scaffold for Drug Discovery

The synthetic protocols outlined in these application notes provide a robust and adaptable framework for the preparation of a diverse library of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives. The modular nature of this synthesis allows for systematic exploration of the structure-activity relationships (SAR), which is crucial for the optimization of lead compounds.[10][11] The demonstrated biological activity of this class of compounds, particularly as carbonic anhydrase inhibitors, underscores their significance as a valuable scaffold in modern drug discovery.[5][7]

References

  • Di Cesare Mannelli, L., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(4), 470-477. [Link]

  • Moi, D., et al. (2020). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 25(21), 5029. [Link]

  • Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Request PDF. [Link]

  • Di Cesare Mannelli, L., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed. [Link]

  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(8), 934-947.e9. [Link]

  • Di Cesare Mannelli, L., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Carradori, S., & Secci, D. (2018). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 23(5), 1039. [Link]

  • Dandia, A., et al. (2010). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). Expert Opinion on Therapeutic Patents, 20(2), 175-195. [Link]

  • Carradori, S., & Secci, D. (2018). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

  • Bridges, A. J., et al. (2010). Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. Bioorganic & Medicinal Chemistry Letters, 20(2), 556-561. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

Welcome to our dedicated technical support guide for the synthesis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development who ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their target compound. Our guidance is grounded in established principles of organic chemistry and supported by peer-reviewed literature to ensure you receive expert, trustworthy, and authoritative advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide?

The most direct and widely used method for synthesizing 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is through the amide coupling of piperidine-4-carboxylic acid and piperidine-4-carboxamide. This reaction typically involves the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the primary amine of piperidine-4-carboxamide.

Q2: Which coupling reagents are most effective for this synthesis?

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[1][2] For this specific transformation, several modern coupling reagents are highly recommended:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Known for its high efficiency and ability to suppress epimerization, HATU is an excellent choice, particularly for challenging couplings.[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine), EDC is a cost-effective and widely used reagent.[3] Studies on similar piperidine-4-carboxamide derivatives have reported good yields (up to 75%) using an EDC/DMAP system.[3]

  • Acyl Chloride Formation: An alternative route involves the conversion of piperidine-4-carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with piperidine-4-carboxamide.[2][3] This method requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.[3]

Q3: What are the key reaction parameters to control for optimal yield?

Several factors can significantly influence the outcome of the synthesis:

  • Solvent: Anhydrous polar aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile are generally preferred to ensure the solubility of reactants and prevent unwanted side reactions with the solvent.[1][4][5]

  • Base: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to neutralize the acid formed during the reaction without competing with the nucleophilic amine.[1][5]

  • Temperature: Reactions are often initiated at a lower temperature (e.g., 0 °C) to control the rate of reaction, especially during the activation of the carboxylic acid, and then allowed to warm to room temperature to proceed to completion.[1][4]

  • Stoichiometry: Precise control of the reactant ratios is important. A slight excess of the amine component or coupling reagent may be used to drive the reaction to completion.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide.

Problem 1: Low or No Product Yield

  • Potential Cause: Inefficient activation of the carboxylic acid.

  • Solution:

    • Verify Reagent Quality: Ensure that the coupling reagents (e.g., HATU, EDC) have not degraded due to moisture. It is recommended to use freshly opened or properly stored reagents.

    • Optimize Activation Time: Allow sufficient time for the carboxylic acid to be activated by the coupling reagent before adding the amine. This is typically between 5-15 minutes at 0 °C.[1]

    • Consider a More Powerful Reagent: If using EDC/HOBt with limited success, switching to a more potent uronium-based reagent like HATU can significantly improve yields, especially for sterically hindered substrates.[1]

  • Potential Cause: Presence of moisture in the reaction.

  • Solution:

    • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Potential Cause: Sub-optimal pH of the reaction mixture.

  • Solution:

    • Sufficient Base: Ensure at least two equivalents of a non-nucleophilic base like DIPEA are used, especially with aminium/uronium salt coupling reagents, to neutralize the generated acid and maintain a basic environment conducive to the reaction.[1]

Problem 2: Formation of Significant Byproducts

  • Potential Cause: Di-acylation or self-condensation of the starting materials.

  • Solution:

    • Controlled Addition of Reagents: Add the activated carboxylic acid solution dropwise to the solution of piperidine-4-carboxamide to maintain a low concentration of the electrophile and minimize self-reaction.

    • Stoichiometric Control: Use a 1:1 molar ratio of the carboxylic acid and amine to reduce the likelihood of side reactions.[4]

  • Potential Cause: Epimerization at a chiral center (if applicable to derivatives).

  • Solution:

    • Use Epimerization-Suppressing Additives: Reagents like HATU, which are based on 1-Hydroxy-7-azabenzotriazole (HOAt), are known to minimize the risk of racemization.[1]

    • Low-Temperature Conditions: Maintaining a low temperature during the activation and coupling steps can help reduce the rate of epimerization.[1]

Problem 3: Difficulty in Product Purification

  • Potential Cause: Co-elution of the product with unreacted starting materials or byproducts during column chromatography.

  • Solution:

    • Optimize Chromatographic Conditions: Experiment with different solvent systems for flash column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation.[6] The addition of a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the mobile phase can help reduce tailing of amine-containing compounds on silica gel.[6]

    • Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities. Washing the organic layer with a mild acid (e.g., 1M HCl) can remove unreacted basic starting materials, while a mild base wash (e.g., 5% NaHCO₃) can remove unreacted acidic starting materials.[1]

  • Potential Cause: The product is obtained as an oil instead of a solid.

  • Solution:

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether.[6]

    • Seed Crystal: If a small amount of solid product has been previously obtained, use it as a seed crystal to induce crystallization.[6]

    • Salt Formation: Conversion of the final product to its hydrochloride salt can often facilitate crystallization and improve handling.[3]

Experimental Protocols

Protocol 1: Synthesis using HATU as a Coupling Reagent

This protocol is based on established methods for amide bond formation using HATU.[1]

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Stirring: Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated HOAt ester.

  • Amine Addition: Add piperidine-4-carboxamide (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography

This protocol is adapted from general methods for purifying piperidine derivatives.[6]

  • Column Preparation: Prepare a slurry of silica gel in a non-polar mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under a high vacuum to remove any residual solvent.

Data Summary

Coupling Reagent SystemTypical Yield RangeKey AdvantagesReference
HATU / DIPEA38–91%High efficiency, broad substrate compatibility, suppresses epimerization.[1][3]
EDC / HOBt / DMAP72–93%High efficiency for electron-deficient amines, cost-effective.[3]
DCC / DMAP60–75%Minimal side reactions.[3]
SOCl₂ or Oxalyl Chloride65-80%Highly reactive intermediate, good for sterically hindered substrates.[3]

Visualizations

Experimental Workflow for Amide Coupling

Amide Coupling Workflow cluster_activation Activation (0 °C) cluster_coupling Coupling (RT) cluster_purification Purification Acid Piperidine-4-carboxylic Acid ActivatedEster Activated Ester Intermediate Acid->ActivatedEster 1.1 eq CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (DIPEA) Base->ActivatedEster 2.5 eq Amine Piperidine-4-carboxamide ActivatedEster->Amine Product Crude Product Amine->Product 1.2 eq Workup Aqueous Workup Product->Workup Chromatography Column Chromatography Workup->Chromatography FinalProduct Pure Product Chromatography->FinalProduct

Caption: A typical workflow for the synthesis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide.

Potential Side Reaction: Di-acylation

Side Reaction cluster_side_reaction Side Reaction (Excess Electrophile) ActivatedAcid Activated Piperidine-4-carboxylic Acid (Electrophile) Amine Piperidine-4-carboxamide (Nucleophile) ActivatedAcid->Amine Desired Reaction (1:1) DesiredProduct {Desired Product | 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide} SideProduct {Di-acylated Side Product} ActivatedAcid2 Activated Piperidine-4-carboxylic Acid (Electrophile) DesiredProduct_intermediate Desired Product (Acts as Nucleophile) ActivatedAcid2->DesiredProduct_intermediate

Caption: Illustration of a potential di-acylation side reaction.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions.
  • BenchChem. (n.d.). Optimizing amide bond formation for piperidine carboxylic acids.
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization.
  • ChemicalBook. (n.d.). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis.
  • BenchChem. (n.d.). 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.

Sources

Optimization

Technical Support Center: Piperidine Carboxamide Synthesis

Piperidine carboxamides are vital structural motifs in modern drug discovery, acting as critical pharmacophores in species-selective proteasome inhibitors[1], sEH inhibitors, and kinase targets. Synthesizing these compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Piperidine carboxamides are vital structural motifs in modern drug discovery, acting as critical pharmacophores in species-selective proteasome inhibitors[1], sEH inhibitors, and kinase targets. Synthesizing these compounds typically requires the amidation of a protected piperidine-carboxylic acid (e.g., N-Boc-piperidine-3-carboxylic acid) followed by a deprotection step[2]. While amide coupling is a foundational organic transformation, researchers frequently encounter bottlenecks related to epimerization[3], poor reagent solubility, and difficult byproduct removal[4].

This technical guide provides validated protocols, mechanistic troubleshooting, and quantitative reagent comparisons to ensure high-yielding, stereopure piperidine carboxamide synthesis.

Part 1: Self-Validating Experimental Protocol (SOP)

Workflow A N-Boc-Piperidine Acid (Starting Material) B Activation (EDC·HCl + HOBt/HOAt) A->B 0 °C, Anhydrous DCM C Active Ester Intermediate (OBt / OAt) B->C Rapid Trapping D Amine Addition (DIPEA, RT) C->D Nucleophilic Attack E Boc-Protected Piperidine Carboxamide D->E Amide Bond Formation F Deprotection (TFA / DCM) E->F Acidic Cleavage G Final Piperidine Carboxamide F->G Workup & Neutralization

Experimental workflow for the synthesis and deprotection of piperidine carboxamides.

Standard Amidation & Deprotection Workflow

This biphasic protocol utilizes EDC·HCl and HOBt to balance reactivity and ease of purification[2],[5].

Step 1: Carboxylic Acid Activation

  • Action: Dissolve N-Boc-piperidine-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.5 M. Cool the flask to 0 °C under an inert atmosphere (N₂ or Argon). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq)[2].

  • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the activated ester. Cooling to 0 °C minimizes the kinetic energy available for oxazolone formation, thereby suppressing epimerization[3]. EDC·HCl is selected over DCC because its urea byproduct is highly water-soluble[4].

Step 2: Amine Addition & Bond Formation

  • Action: After 15 minutes of activation, add the target amine (1.1 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[2]. Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Causality: The 15-minute pre-activation ensures the transient, highly reactive O-acylurea is fully converted into the stable OBt active ester. DIPEA is a non-nucleophilic base that neutralizes any amine hydrochlorides and maintains the basic environment required for the nucleophilic attack without competing for the electrophilic center[2].

Step 3: Self-Validating Workup

  • Action: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl, 5% aqueous NaHCO₃, and brine[5]. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Causality: This step is self-validating. The 1M HCl wash removes unreacted amine and DIPEA. The 5% NaHCO₃ wash removes unreacted carboxylic acid and the acidic HOBt additive. The water-soluble EDC-urea byproduct partitions entirely into the aqueous phases[5],[4], leaving a crude product that often requires minimal to no column chromatography.

Step 4: Boc Deprotection

  • Action: Dissolve the intermediate in DCM and cool to 0 °C. Add Trifluoroacetic Acid (TFA) (5-10 eq) dropwise[2]. Stir for 2 hours, concentrate under reduced pressure, and neutralize with saturated NaHCO₃ before extracting with DCM[2].

  • Causality: Acidic cleavage removes the tert-butyloxycarbonyl (Boc) protecting group. The low temperature prevents unwanted side reactions, such as tert-butyl cation alkylation of electron-rich moieties.

Part 2: Troubleshooting Guides & FAQs

Mechanism A Carboxylic Acid + Carbodiimide (Activation) B O-Acylurea Intermediate (Highly Reactive) A->B C Oxazolone Formation (Epimerization Pathway) B->C Slow Amine Attack or Excess Base D OBt/OAt Active Ester (Stable Intermediate) B->D + HOBt / HOAt (Fast Trapping) E Epimerized Amide (Loss of Configuration) C->E Amine Addition F Desired Amide (Retention of Configuration) D->F Amine Addition

Mechanistic pathways illustrating successful amide formation vs oxazolone-driven epimerization.

Q: My coupling reaction yields significant epimerization of the chiral piperidine center. How do I fix this? A: Epimerization in piperidine carboxylic acids typically occurs via the formation of an oxazolone intermediate when the O-acylurea intermediate is long-lived[3]. To suppress this, switch your additive from HOBt to HOAt, or use the aminium salt HATU,[4]. HOAt contains a pyridine nitrogen that provides neighboring-group participation, accelerating the amine attack and drastically reducing the half-life of epimerization-prone intermediates. Additionally, ensure your activation step is strictly performed at 0 °C.

Q: I am struggling to remove the urea byproduct from my DIC or DCC coupling. What is the alternative? A: DCC produces dicyclohexylurea (DCU), which is highly insoluble in most organic solvents and requires tedious, often incomplete, filtration[4]. Switch your carbodiimide to EDC·HCl. The resulting urea byproduct is highly water-soluble and is easily removed during standard aqueous acidic/basic washes[5],[4].

Q: The coupling of my sterically hindered secondary piperidine amine is failing or giving low yields (<20%). A: Secondary piperidines are sterically demanding nucleophiles. Standard EDC/HOBt systems may lack the electrophilic reactivity required to drive the reaction forward. Upgrade to a highly reactive uronium/aminium salt like HATU or COMU[4],[6]. COMU is particularly effective for hindered amines, offering coupling efficiencies comparable to HATU but with a safer, non-explosive profile[6].

Q: Why is my N-Boc deprotection yielding a complex mixture instead of the clean piperidine carboxamide? A: Prolonged exposure to TFA generates highly reactive tert-butyl cations that can alkylate electron-rich aromatic rings (e.g., indole or phenol moieties) present in your target molecule. To prevent this, add a carbocation scavenger such as triisopropylsilane (TIPS) or anisole (1-2 eq) to the TFA/DCM mixture during the deprotection step.

Part 3: Quantitative Reagent Selection

Selecting the correct coupling reagent is a balance of reactivity, stereochemical fidelity, and purification ease. Use the structured data below to guide your experimental design.

Coupling Reagent SystemAdditive Required?Relative ReactivityEpimerization RiskByproduct SolubilityBest Use Case
DCC Yes (HOBt/HOSu)ModerateHigh (if no additive)Insoluble (DCU)Solution-phase synthesis where filtration is viable[4],[6].
EDC·HCl + HOBt No, but recommendedModerateLowHighly Water-SolubleStandard primary amine couplings; easy aqueous workup[5],[4].
HATU / DIPEA No (Built-in HOAt)Very HighVery LowOrganic SolubleSterically hindered amines; maintaining strict stereocenters[4].
COMU / DIPEA No (Built-in Oxyma)Very HighVery LowWater-SolubleSafer alternative to HATU; excellent for microwave synthesis[6].
DIC + Oxyma Pure NoHighLowOrganic SolubleSolid-phase peptide synthesis (SPPS); replaces explosive HOBt[6].
References
  • Al Musaimi, O., et al. "Epimerisation in Peptide Synthesis." PMC - NIH. Available at: [Link]

  • Zhan, W., et al. "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Epimerization in Amide Bond Formation

Welcome to the technical support center dedicated to a critical challenge in peptide synthesis and drug development: the prevention of epimerization during amide bond formation. Maintaining chiral integrity is paramount,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a critical challenge in peptide synthesis and drug development: the prevention of epimerization during amide bond formation. Maintaining chiral integrity is paramount, as the biological activity of a peptide is intrinsically linked to its three-dimensional structure.[1] This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a problem in amide bond formation?

Epimerization is a chemical process where the configuration of a single stereocenter in a chiral molecule is inverted.[2] In the context of peptide synthesis, this typically involves the α-carbon of an amino acid residue. During the formation of a peptide bond, the carboxylic acid of one amino acid is "activated" to make it more reactive towards the amine of the next amino acid.[1][3] This activation process, however, can inadvertently increase the acidity of the proton on the α-carbon. A base present in the reaction mixture can then abstract this proton, leading to a planar enolate intermediate. Reprotonation can occur from either face of the planar intermediate, resulting in a mixture of the original L-amino acid and the undesired D-amino acid (epimer). This loss of stereochemical purity, also known as racemization, can lead to a final peptide product with altered conformation, reduced biological activity, and significant purification challenges.[1][2]

Q2: Which amino acids are most susceptible to epimerization?

The susceptibility of an amino acid to epimerization is influenced by its side chain. Amino acids with electron-withdrawing groups in their side chains are more prone to racemization because these groups can stabilize the negative charge of the enolate intermediate.[2]

  • Highly Susceptible: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[4] Phenylglycine is also highly sensitive to epimerization.[2][5]

  • Moderately Susceptible: Serine (Ser) and Methionine (Met) also show an increased tendency for epimerization.[2][6]

  • Less Susceptible: Amino acids with simple alkyl side chains, like Alanine (Ala) and Leucine (Leu), are generally less prone to epimerization. Proline (Pro) is an exception, as its cyclic structure restricts the formation of the planar intermediate, making it highly resistant to racemization.[7] Glycine is achiral and therefore cannot epimerize.[7]

Q3: How does the choice of coupling reagent affect epimerization?

The coupling reagent's primary role is to activate the carboxylic acid, but its mechanism of action significantly impacts the risk of epimerization.[3] Coupling reagents that form highly reactive intermediates can accelerate the desired amide bond formation, but they can also increase the rate of oxazolone formation, a key intermediate in the racemization pathway.[3][8]

  • Carbodiimides (e.g., DCC, DIC, EDC): These are widely used but can lead to significant racemization if used alone.[9][10] They form a highly reactive O-acylisourea intermediate which is prone to cyclization to an oxazolone.[11]

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents generally offer high coupling efficiency with a lower risk of racemization compared to carbodiimides alone.[12]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): This class of reagents is very popular due to high efficiency and low racemization, especially when used with additives.[1][9][12] HATU, in particular, is often considered a gold standard for minimizing epimerization.[1]

Q4: What is the role of additives like HOBt and OxymaPure?

Additives are crucial for suppressing epimerization, especially when using carbodiimide coupling reagents.[7][9] They work by intercepting the highly reactive O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This active ester is less prone to cyclizing into the problematic oxazolone intermediate.[11][13]

  • 1-Hydroxybenzotriazole (HOBt): For a long time, HOBt was the standard additive. It effectively reduces racemization by forming an OBt active ester.[13][14] However, HOBt has been classified as a potential explosive, leading to handling and transportation restrictions.[11][14]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is more effective than HOBt at suppressing racemization and accelerating coupling.[1][15] Like HOBt, it also has explosive properties.[7]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): OxymaPure has emerged as a safer and highly effective alternative to HOBt and HOAt.[11][16] It is non-explosive and often demonstrates superior performance in reducing epimerization and increasing reaction yields.[11][13]

Q5: How do reaction conditions like solvent, temperature, and base influence epimerization?

Optimizing reaction conditions is a critical strategy for preserving chiral integrity.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common in peptide synthesis. However, the choice of solvent can influence the rate of epimerization. In some cases, less polar solvents may reduce racemization, but they can also lead to solubility issues.[15]

  • Temperature: Lowering the reaction temperature is a well-established method to suppress epimerization.[3][15] While this may slow down the coupling reaction, it often has a more pronounced effect on reducing the rate of racemization.

  • Base: The choice and amount of base are critical. Tertiary amines like N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used.[7] DIPEA is a stronger base and can increase the risk of epimerization compared to the weaker base NMM.[17] For particularly sensitive couplings, a very weak base like sym-collidine may be beneficial.[1][7] It is crucial to use the minimum amount of base necessary.

Troubleshooting Guide: Common Epimerization Issues

Problem Probable Cause(s) Recommended Solution(s)
High levels of epimerization detected in the final product. Inappropriate coupling reagent/additive combination.Switch to a low-racemization coupling reagent like HATU or COMU.[1][7] Ensure an appropriate additive (OxymaPure or HOAt) is used, especially with carbodiimides.[11]
Excess or overly strong base.Use a weaker base such as N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[7][17] Use the minimum stoichiometry of base required for the reaction.
Prolonged activation/coupling time.Minimize the pre-activation time before adding the amine component.[1][6] Monitor the reaction to determine the optimal coupling time and avoid unnecessarily long reaction times.
High reaction temperature.Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature instead of elevated temperatures).[3][15]
Epimerization observed specifically with C-terminal Cysteine. Cysteine is highly susceptible to racemization.[4][18]Use a DIC/Oxyma or DIC/HOAt coupling strategy, which has been shown to be effective for Cys-containing peptides.[7][19] Consider the use of additives like CuCl2, which has been reported to suppress racemization in some cases.[4][20]
Racemization occurs during fragment condensation. Coupling of peptide fragments increases the risk of epimerization due to the electron-withdrawing nature of the preceding peptide chain.[7]Select a coupling strategy known for low racemization in fragment condensation, such as the azide method or reagents like TDBTU.[3][9]
Difficulty purifying the desired product from its epimer. Epimers often have very similar physical properties.[2]Optimize the coupling reaction to minimize epimer formation from the outset. Employ high-resolution chiral HPLC for analytical and preparative separations.[21]
Visualizing the Mechanism of Epimerization

The following diagram illustrates the two primary pathways for epimerization during amide bond formation.

Epimerization_Mechanism cluster_activation Carboxylic Acid Activation cluster_products Products Amino_Acid L-Amino Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Amino_Acid->Activated_Intermediate Coupling Reagent Direct_Abstraction Path A: Direct Hα Abstraction Activated_Intermediate->Direct_Abstraction Oxazolone_Formation Path B: Oxazolone Formation Activated_Intermediate->Oxazolone_Formation Desired_Product L-Amino Acid Product (Desired) Activated_Intermediate->Desired_Product Amine (Direct Coupling) Enolate Planar Enolate Intermediate Direct_Abstraction->Enolate Base Oxazolone Oxazolone Intermediate Oxazolone_Formation->Oxazolone Epimerized_Product D-Amino Acid Product (Epimerization) Enolate->Epimerized_Product Reprotonation Enolate->Desired_Product Reprotonation Oxazolone->Enolate Base

Caption: Mechanism of epimerization via direct proton abstraction or oxazolone formation.

Experimental Protocols

Protocol 1: Standard Low-Epimerization Coupling Reaction

This protocol is designed for a standard solid-phase peptide synthesis (SPPS) coupling step, aiming to minimize epimerization.

Materials:

  • Fmoc-protected amino acid

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent (e.g., HATU, COMU)

  • Additive (if using a carbodiimide, e.g., OxymaPure)

  • Base (e.g., NMM or DIPEA)

  • Solvent (e.g., DMF, NMP)

Procedure:

  • Amino Acid Pre-activation:

    • In a clean reaction vessel, dissolve the Fmoc-amino acid (4 equivalents relative to the resin loading) in the solvent.

    • Add the coupling reagent (e.g., HATU, 3.9 equivalents) and the base (e.g., NMM, 8 equivalents).

    • Allow the mixture to pre-activate for a minimal time, typically 1-5 minutes.[1] This step is crucial; prolonged pre-activation can increase the risk of racemization.[6]

  • Coupling to Resin:

    • Add the pre-activated amino acid solution to the resin-bound peptide.

    • Agitate the mixture at room temperature for the recommended coupling time (typically 1-2 hours). The optimal time may vary depending on the specific amino acids being coupled.

  • Washing:

    • After the coupling is complete, drain the reaction vessel.

    • Wash the resin thoroughly with the solvent (e.g., 3-5 times with DMF) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC-MS

This protocol outlines a general method for determining the level of epimerization in a final peptide product.

Materials:

  • Synthesized peptide

  • Deuterated hydrochloric acid (DCl) for hydrolysis (to correct for racemization during hydrolysis)[21][22]

  • Chiral HPLC column

  • Mass spectrometer (MS)

Procedure:

  • Peptide Hydrolysis:

    • Hydrolyze a small sample of the purified peptide in 6N DCl at approximately 110°C for 24 hours. The use of DCl helps to distinguish between epimerization that occurred during synthesis and any that might happen during the harsh hydrolysis conditions.[21][23]

  • Sample Preparation:

    • After hydrolysis, neutralize the sample and dilute it with an appropriate mobile phase.

  • Chiral HPLC-MS Analysis:

    • Inject the prepared sample onto a chiral HPLC system equipped with a suitable chiral stationary phase.

    • Develop a gradient elution method that effectively separates the D- and L-amino acid enantiomers.

    • Interface the HPLC with a mass spectrometer to detect and quantify the separated amino acids.[21][22]

  • Data Analysis:

    • Integrate the peak areas for both the D- and L-enantiomers of each amino acid.

    • Calculate the percentage of the D-isomer to determine the extent of epimerization for each residue in the peptide sequence. A reporting limit of 0.1% is often achievable.[21]

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting epimerization issues in your experiments.

References

  • El-Faham, A., & Albericio, F. (2010, June 30). Evolution of amide bond formation. Chemical Reviews. [Link]

  • Piatkowski, A., et al. (2023). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry. [Link]

  • Ismail, I., et al. (2020). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • T. Shioiri. Epimerization of Peptide. [Link]

  • Piatkowski, A. M., et al. (2023, March 15). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Wang, P., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Glycobiology. [Link]

  • Gyros Protein Technologies. Green Chemistry: healthier chemists with every peptide synthesized. [Link]

  • Kuroda, N., et al. (1999, March). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research. [Link]

  • Synfacts. (2024). Efficient, Epimerization-Free Solid-Phase Peptide Synthesis. [Link]

  • Nishi, T., et al. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews. [Link]

  • Knights, A. W., et al. (2013, November 14). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. [Link]

  • CSBio. Optimizing Peptide Coupling: Key Techniques. [Link]

  • Miller, S. J., et al. (2016). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic Letters. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Sanchez, J. M., et al. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Zhang, W., et al. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • Almac. Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. [Link]

  • Brodbelt, J. S., et al. (2015). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

Sources

Optimization

optimization of reaction conditions for piperidine synthesis

Welcome to the Technical Support Center for Piperidine Synthesis . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in synthesizing the piperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Synthesis . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in synthesizing the piperidine scaffold—one of the most ubiquitous nitrogen heterocycles found in FDA-approved pharmaceuticals[1].

This guide is designed to troubleshoot the two most robust methodologies for piperidine synthesis: Catalytic Hydrogenation of Pyridines and Reductive Amination/Cyclization . Rather than just providing static recipes, this center explains the mechanistic causality behind experimental failures and provides self-validating protocols to ensure your success.

Workflow Optimization Decision Tree

PiperidineDecisionTree Start Target: Piperidine Scaffold Precursor Select Precursor Type Start->Precursor Pyridine Pyridine Derivative (Aromatic) Precursor->Pyridine Acyclic Acyclic Precursor (Tethered) Precursor->Acyclic Hydro Catalytic Hydrogenation Pyridine->Hydro RedAm Reductive Amination / Cyclization Acyclic->RedAm Poison Issue: Catalyst Poisoning? Hydro->Poison Stereo Issue: Diastereoselectivity? RedAm->Stereo Acid Add Acid (HCl/AcOH) or use Ir(III)/Rh Poison->Acid Solvent Optimize Solvent (TFE) Use STAB Stereo->Solvent

Caption: Decision tree for selecting and troubleshooting piperidine synthesis workflows.

Module A: Catalytic Hydrogenation of Pyridines

The most atom-economical method for piperidine synthesis is the direct hydrogenation of pyridine[2]. However, the aromatic stability of the ring and the coordination chemistry of the nitrogen atom present significant hurdles.

FAQ 1: My Pd/C hydrogenation stalls at 30% conversion. Why does this happen and how do I push it to completion? Causality & Solution: The Lewis basic nitrogen atom in both the starting pyridine and the resulting piperidine product strongly coordinates to the surface of platinum-group metals (like Pd and Pt). This essentially coats the metal surface, acting as a catalyst poison[2]. To mitigate this, you must protonate the nitrogen. Adding stoichiometric amounts of an acid (e.g., HCl or Acetic Acid) converts the basic amine into a pyridinium/piperidinium salt, which lacks the free lone pair necessary to poison the catalyst[3]. If your substrate is acid-sensitive, switching to a carbon-supported Rhodium (Rh/C) catalyst is highly recommended, as it exhibits uniquely high activity for this transformation even under acid-free, ambient pressure conditions[3].

FAQ 2: I have reduction-sensitive functional groups (e.g., nitro, bromo, alkenes) on my pyridine ring. How do I prevent over-reduction? Causality & Solution: Heterogeneous catalysts (Pd/C, PtO 2​ ) have notoriously poor chemoselectivity and will readily reduce nitro groups to amines or cleave halogens. For highly functionalized substrates, you must transition to a homogeneous catalytic system. Iridium(III)-catalyzed ionic hydrogenation is the gold standard here. It operates via a highly selective hydride transfer mechanism that leaves sensitive groups (nitro, azido, bromo) completely intact while fully reducing the pyridine core to the piperidine[4].

Table 1: Catalyst Selection Matrix for Pyridine Hydrogenation
Catalyst SystemAdditives RequiredChemoselectivityBest Application
Pd/C (Heterogeneous) HCl or AcOHLow (Reduces alkenes, nitro)Unsubstituted or simple alkyl-substituted pyridines[2].
Rh/C (Heterogeneous) None (Acid-free possible)ModerateAcid-sensitive substrates; ambient pressure reactions[3].
Ir(III) (Homogeneous) NoneHigh (Tolerates -NO 2​ , -Br, -N 3​ )Late-stage functionalization; complex multi-substituted pyridines[4].
Protocol 1: Standard Operating Procedure for High-Pressure Pyridine Hydrogenation
  • Preparation: In a high-pressure reactor vial, dissolve the pyridine derivative (1.0 equiv) in an appropriate solvent (e.g., methanol or ethyl acetate).

  • Acidification: Add 1.1 equivalents of concentrated HCl or glacial acetic acid to form the pyridinium salt.

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C. Safety Note: Always perform this under an inert argon atmosphere to prevent solvent ignition[2].

  • Hydrogenation: Seal the reactor, purge three times with inert gas, and pressurize with H 2​ gas to 5 bar (approx. 72 psi)[2].

  • Reaction Execution: Stir vigorously at 40°C for 16 hours[2]. Monitor hydrogen uptake gauge to confirm reaction progress.

  • Work-up: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate, neutralize with saturated aqueous NaHCO 3​ , and extract with dichloromethane to yield the free piperidine base.

Module B: Reductive Amination & Cyclization Strategies

For highly substituted piperidines where direct hydrogenation lacks regiocontrol or stereocontrol, building the ring from acyclic precursors via reductive amination is the preferred strategy[5].

FAQ 3: I am synthesizing an N-aryl piperidine via a reductive amination/aza-Michael cascade, but my diastereomeric ratio (dr) is nearly 1:1. How can I improve the stereocontrol? Causality & Solution: In aza-Michael cyclizations, the transition state is highly sensitive to solvent effects. If you are using standard reductive amination solvents like 1,2-dichloroethane (DCE), the cyclization step lacks the necessary hydrogen-bonding network to stabilize the enol intermediate. By switching the solvent to 2,2,2-Trifluoroethanol (TFE) and heating to 60°C, you facilitate a facially selective protonation of a water-coordinated enol intermediate. This specific solvent optimization has been proven to boost the dr to 8:1 (favoring the cis isomer)[5].

FAQ 4: I am observing significant side products, specifically over-alkylation and reduction of my starting carbonyl to an alcohol. What is going wrong? Causality & Solution: This occurs when the reducing agent is too aggressive or added prematurely. Sodium borohydride (NaBH 4​ ) will rapidly reduce unreacted aldehydes/ketones into alcohols. Instead, use Sodium Triacetoxyborohydride (STAB). STAB is a milder hydride source that selectively reduces the electrophilic iminium ion over the neutral carbonyl[6]. Always allow the imine to pre-form fully before adding the reducing agent portion-wise[6].

Mechanism SM Amine + Tethered Enone Imine Imine Formation (DCE, STAB) SM->Imine -H2O Linear Linear Alkyl Amine Imine->Linear Hydride Transfer AzaMichael Aza-Michael Cyclization (TFE, 60°C) Linear->AzaMichael Solvent Switch Product cis-Substituted Piperidine AzaMichael->Product Stereocontrol

Caption: Mechanistic sequence of the reductive amination and aza-Michael cyclization cascade.

Protocol 2: One-Pot Reductive Amination and Cyclization (STAB Method)
  • Imine Formation: To a round-bottom flask under nitrogen, add the carbonyl precursor (1.0 equiv) and the primary amine (1.0-1.2 equiv) in anhydrous 1,2-dichloroethane (DCE)[6]. Stir at room temperature for 2 hours.

  • Selective Reduction: Cool the mixture to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.1-1.5 equiv)[6]. Allow to warm to room temperature and stir until the linear intermediate is fully formed (monitor via TLC).

  • Cyclization (Solvent Switch): Remove DCE under reduced pressure. Redissolve the crude linear intermediate in Trifluoroethanol (TFE)[5].

  • Heating: Heat the reaction mixture to 60°C for 12 hours to drive the aza-Michael cyclization to completion with high diastereoselectivity[5].

  • Quench & Purify: Quench with saturated aqueous NaHCO 3​ , extract with ethyl acetate, dry over anhydrous Na 2​ SO 4​ , and purify via flash chromatography.

References

  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine . Benchchem. 2

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds . PMC. 3

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines . ChemRxiv. 4

  • A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines . Journal of the American Chemical Society. 5

  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis . Benchchem. 6

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

Welcome to the Technical Support Center for the isolation and purification of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (CAS: 886508-20-9)[1]. This bis-piperidine derivative is a critical building block in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (CAS: 886508-20-9)[1]. This bis-piperidine derivative is a critical building block in the synthesis of advanced therapeutics, including species-selective proteasome inhibitors[2].

Due to the presence of a highly basic secondary amine and a polar primary carboxamide, this compound presents unique chromatographic challenges. Standard normal-phase silica chromatography often leads to irreversible adsorption or severe peak tailing[3]. This guide provides field-proven, self-validating protocols, mechanistic explanations, and targeted Q&A troubleshooting to ensure high-yield, high-purity isolation.

Overall Purification Strategy

Workflow N1 Crude 1-(Piperidine-4-carbonyl) piperidine-4-carboxamide N2 Assess Scale & Impurities N1->N2 N3 Preparative Scale (>1g) High Throughput N2->N3 Large Scale N4 Small Scale (<1g) High Resolution N2->N4 Small Scale N5 Amine-Functionalized Silica Chromatography N3->N5 N6 SCX Ion-Exchange (Catch & Release) N3->N6 N7 Reverse-Phase HPLC (C18, 0.1% TFA) N4->N7 N9 Purified Target Compound N5->N9 N6->N9 N8 Lyophilization & Salt Exchange N7->N8 TFA Salt Removal N8->N9

Workflow for selecting a suitable purification method based on scale.

Core Experimental Protocols

Protocol A: Strong Cation Exchange (SCX) Catch-and-Release

Mechanistic Causality: The secondary amine of the piperidine ring has a pKa of ~10–11, meaning it is fully protonated at a neutral or mildly acidic pH. SCX resins contain sulfonic acid groups (pKa < 1) that form strong ionic bonds with the protonated amine. Non-basic impurities (neutral byproducts, unreacted acids) cannot bind and are washed away. The product is then released by shifting the pH above 11 using ammonia, which deprotonates the piperidine and breaks the ionic interaction[4].

Step-by-Step Methodology:

  • Column Preparation: Equilibrate a pre-packed SCX cartridge (e.g., 10g resin for 1g crude) with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of 1% Acetic Acid in Dichloromethane (DCM).

  • Loading: Dissolve the crude mixture in a minimal amount of 1% Acetic Acid in DCM. Load the solution onto the cartridge at a flow rate of 1–2 mL/min.

  • Washing (The "Catch"): Wash the cartridge with 3 CV of DCM, followed by 3 CV of MeOH. Self-Validation: Spot the wash fractions on a TLC plate; the target compound should not be present. If it is, the resin capacity was exceeded.

  • Elution (The "Release"): Elute the target compound using 3–5 CV of 2M Ammonia in MeOH ( NH3​/MeOH ).

  • Isolation: Pool the basic fractions and concentrate under reduced pressure to yield the free base of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide.

SCXMechanism Load Load Sample (Acidic/Neutral pH) Bind Product Binds to Resin (R-NH2+ --- -O3S-Resin) Load->Bind Wash Wash with MeOH (Neutral Impurities Elute) Bind->Wash Elute Elute with 2M NH3 in MeOH (Deprotonates Amine) Wash->Elute Collect Collect Pure Free Base Elute->Collect

SCX Catch-and-Release mechanism for basic amine purification.

Protocol B: Reverse-Phase HPLC (RP-HPLC) for High-Purity Isolation

Mechanistic Causality: For isolating the compound from structurally similar basic analogs, RP-HPLC is required. Residual silanols on C18 columns are acidic and will interact with the basic piperidine nitrogen, causing severe peak tailing. Adding an acidic modifier like 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2, protonating the silanols (neutralizing them) and pairing with the amine to sharpen the chromatographic peak[3][5].

Step-by-Step Methodology:

  • System Setup: Use a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: H2​O

      • 0.1% TFA
    • Solvent B: Acetonitrile (MeCN) + 0.1% TFA

  • Gradient: Run a shallow gradient from 2% B to 40% B over 20 minutes (the compound is highly polar and will elute early). Flow rate: 20 mL/min.

  • Detection: Monitor via Evaporative Light Scattering Detector (ELSD) or low-wavelength UV (210 nm).

  • Recovery: Lyophilize the collected fractions. Note: The product will be isolated as a TFA salt.

Quantitative Data Summary

The following table summarizes the expected performance metrics of each purification strategy based on standard chromatographic behaviors of piperidine carboxamides[3][4].

Purification MethodExpected YieldExpected PurityScalabilityPrimary Use Case
SCX Catch-and-Release 85 – 95%90 – 95%High (>10g)Bulk removal of neutral/acidic impurities.
Reverse-Phase HPLC (C18) 70 – 80%>99%Low (<1g)Final polishing for high-throughput biological assays.
Amine-Modified Silica 75 – 85%95 – 98%Medium (1–10g)Separation of structurally similar basic analogs.

Troubleshooting Guides

Q: Why does my product streak across the entire TLC plate or fail to elute from the silica column? A: Cause: The basic secondary amine interacts strongly with the acidic silanol groups on standard silica gel, leading to irreversible chemisorption[3]. Solution: You must deactivate the silica. Either switch to an amine-functionalized silica gel column ( NH2​ -silica), or add a basic modifier to your mobile phase. Pre-treat standard silica by flushing it with your mobile phase containing 1–5% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (e.g., DCM:MeOH: NH4​OH at 90:9:1) before loading your sample.

Q: After RP-HPLC, my product is a viscous oil instead of a solid. How do I fix this? A: Cause: Because you used 0.1% TFA in the HPLC mobile phase[5], your product was isolated as a trifluoroacetate salt. TFA salts of highly polar amines are notoriously hygroscopic and often present as oils. Solution: Perform a salt exchange to recover the free base. Dissolve the oil in a minimal amount of water, basify to pH 10 with saturated aqueous NaHCO3​ , and extract multiple times with a highly polar organic solvent mixture (e.g., 10% Isopropanol in Chloroform). Dry the organic layer over Na2​SO4​ and concentrate to yield the solid free base.

Q: How do I separate the product from unreacted piperidine-4-carboxylic acid starting material? A: Cause: Both the starting material and the product contain basic piperidine amines, making standard normal-phase separation difficult. However, the starting material is amphoteric (contains a carboxylic acid). Solution: Use SCX chromatography, but adjust the pH of your loading solution to ~8. At this pH, the carboxylic acid on the starting material is deprotonated (anionic), while the secondary amine is partially protonated, resulting in a net-neutral zwitterion that washes through the SCX resin. The target product (lacking the acid) remains cationic and binds tightly to the resin.

Frequently Asked Questions (FAQs)

Q: Can I use standard UV detection at 254 nm to monitor the purification of this compound? A: No. 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide lacks an extended conjugated aromatic system. Its UV absorption at 254 nm is practically non-existent. You must use low-wavelength UV (210–220 nm) to detect the amide bond, or preferably rely on ELSD (Evaporative Light Scattering Detection) or LC-MS for accurate fraction collection.

Q: What are the recommended storage conditions post-purification? A: Once purified as a free base, secondary amines are susceptible to slow oxidative degradation and can absorb atmospheric carbon dioxide to form carbamate salts. Store the highly purified solid in an amber vial, flushed with inert gas (Argon or Nitrogen), at -20°C.

Q: Is it possible to use Phosphoric Acid instead of TFA for LC-MS applications? A: No. While phosphoric acid provides excellent peak shapes for basic amines[5], it is non-volatile and will severely contaminate and damage the mass spectrometer source. For LC-MS compatibility, you must replace phosphoric acid or TFA with 0.1% Formic Acid.

References

  • Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column - SIELC Technologies -[Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC - [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Piperidine-4-Carboxamide Derivatives

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with piperidine-4-carboxamide derivatives. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with piperidine-4-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these common hurdles. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the solubility of your compounds.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when working with piperidine-4-carboxamide derivatives.

Q1: Why do my piperidine-4-carboxamide derivatives exhibit poor solubility?

A1: The limited solubility of these derivatives often stems from a combination of factors related to their molecular structure:

  • High Crystal Lattice Energy: The piperidine-4-carboxamide scaffold contains both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and the piperidine nitrogen). These allow for the formation of strong, stable hydrogen bond networks in the solid state, such as amide-to-amide dimers.[1][2] This high degree of intermolecular bonding results in a very stable crystal lattice that requires significant energy to break apart during dissolution.

  • pH-Dependent Ionization: The piperidine ring contains a basic nitrogen atom with a pKa typically around 11.2.[3] At physiological pH (~7.4), a significant portion of the molecules may exist in their neutral, free base form, which is generally less soluble in aqueous media than its protonated, salt form.[3][4]

  • Lipophilicity: Substituents added to the piperidine ring or the carboxamide nitrogen can significantly increase the molecule's overall lipophilicity (LogP), reducing its affinity for aqueous solvents.[5]

Q2: What is the first step I should take when I encounter a solubility issue?

A2: The first and most critical step is to perform a pH-solubility profile. Since your compound has a basic piperidine nitrogen, its solubility will be highly dependent on pH.[3][4] By measuring solubility across a range of pH values (e.g., pH 2 to 10), you can determine the pH at which your compound is most soluble, which is typically in the acidic range where the piperidine nitrogen is protonated. This information is fundamental for developing appropriate formulations for both in vitro assays and in vivo studies.

Q3: Are there "quick-fix" formulation strategies for early-stage in vitro screening?

A3: For initial screening where small amounts of compound are used, several strategies can be employed:

  • Co-solvents: Using a mixture of water or buffer with a water-miscible organic solvent can often solubilize compounds for initial testing. Common co-solvents include DMSO, ethanol, or PEG 400.[6] However, be mindful of the potential for the co-solvent to interfere with the assay or cause compound precipitation upon dilution.

  • pH Adjustment: As determined from your pH-solubility profile, preparing your stock solution in an acidic buffer can maintain the compound in its more soluble protonated form.[3]

  • Use of Surfactants: Low concentrations of surfactants like Tween® 80 can help to wet the solid particles and form micelles to encapsulate the drug, thereby increasing apparent solubility.[6]

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A4:

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is typically measured using the shake-flask method over a prolonged period (24-72 hours) to ensure equilibrium is reached.[1] This value is crucial for understanding the fundamental properties of your compound and for late-stage formulation development.

  • Kinetic solubility measures the concentration of a compound that remains in solution under non-equilibrium conditions, often after a solid compound (usually from a DMSO stock) is added to an aqueous buffer. It is a measure of how readily a compound dissolves and stays in solution over a shorter timeframe.[6] This is often determined using high-throughput methods like turbidimetry.[6]

For early-stage discovery, kinetic solubility is often sufficient for rank-ordering compounds. However, for lead optimization and preclinical development, determining the thermodynamic solubility is essential for making informed decisions about formulation strategies.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting specific problems you may encounter during your experiments.

Problem Encountered Potential Cause(s) Recommended Troubleshooting Steps & Rationale
Compound precipitates out of solution during an in vitro assay after dilution from a DMSO stock. 1. The final aqueous concentration exceeds the kinetic solubility limit. 2. The DMSO concentration in the final assay medium is too low to maintain solubility.Step 1: Lower the Final Compound Concentration: If possible, reduce the final assay concentration to below the measured kinetic solubility. Step 2: Pre-dilution in Assay Medium: Instead of a large single dilution, perform serial dilutions in the assay buffer. This can sometimes prevent shock precipitation. Step 3: Increase Final DMSO Concentration: Determine the maximum tolerable DMSO concentration for your assay and ensure your final dilution does not fall below this. Step 4: Formulate with Cyclodextrins: For critical assays, pre-complexing the compound with a cyclodextrin (like HP-β-CD) in the stock solution can significantly improve aqueous solubility upon dilution.[]
Low and variable oral bioavailability in animal studies despite good in vitro permeability. 1. Dissolution Rate-Limited Absorption: The compound is not dissolving fast enough in the gastrointestinal tract to be absorbed. This is common for BCS Class II compounds.[8] 2. Solubility-Limited Absorption: The total amount of compound that can dissolve in the GI fluid volume is less than the administered dose.[8] 3. Precipitation in the GI Tract: The compound may dissolve in the acidic environment of the stomach but then precipitate in the more neutral pH of the small intestine.[4]Step 1: Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation. This is a primary strategy for dissolution rate-limited compounds.[6][9] Step 2: Formulate as an Amorphous Solid Dispersion (ASD): Converting the crystalline drug to a high-energy amorphous state can dramatically increase its apparent solubility and dissolution rate. The amorphous form is stabilized by a polymer matrix.[10][11][12] Step 3: Salt Formation: Creating a salt of the basic piperidine nitrogen can significantly improve both solubility and dissolution rate. This is often a robust and well-established approach.[8] Step 4: Lipid-Based Formulations (e.g., SEDDS): For highly lipophilic compounds, dissolving the drug in a lipid-based formulation can bypass the dissolution step, presenting the drug to the GI tract in a solubilized form.[6][13]
Inconsistent results in cell-based assays. 1. Compound is precipitating in the cell culture medium. 2. The compound is adsorbing to the plasticware (e.g., pipette tips, plates).Step 1: Visually Inspect Wells: Before and after adding the compound, inspect the wells under a microscope for any signs of precipitation. Step 2: Measure Solubility in Cell Culture Medium: The complex components of cell culture media can affect solubility. Perform a solubility test directly in the medium you are using. Step 3: Use Low-Binding Plates and Pipette Tips: This can mitigate issues with compound loss due to adsorption, especially for lipophilic compounds. Step 4: Consider a Prodrug Approach: If solubility remains a persistent issue, a water-soluble prodrug that converts to the active compound in the presence of cellular enzymes could be a solution.[14]
A selected salt form shows poor stability and converts back to the free base. 1. Hygroscopicity: The salt form is absorbing moisture from the air, which can facilitate disproportionation back to the less soluble free base. 2. Inappropriate pKa Difference: The pKa difference between the piperidine nitrogen and the acidic counter-ion is not large enough (a difference of >2-3 pKa units is recommended) to ensure a stable salt.Step 1: Store Under Desiccated Conditions: Protect the salt form from humidity by storing it in a desiccator. Step 2: Screen a Wider Range of Counter-ions: Select counter-ions with a lower pKa (stronger acids) to ensure a more stable proton transfer and salt formation.[8] Step 3: Consider Co-crystals: If a stable salt cannot be found, co-crystallization offers an alternative. Co-crystals modify the crystal lattice through non-covalent interactions without forming an ionic bond, which can enhance solubility while maintaining excellent solid-state stability.[15][16]

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key solubility enhancement techniques.

Strategy Selection Workflow

Choosing the right solubilization strategy is critical. The following workflow provides a logical path for decision-making.

G cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Primary Approaches Start Poorly Soluble Piperidine-4-Carboxamide Derivative pH_Sol Determine pH-Solubility Profile Start->pH_Sol BCS Estimate BCS/DCS Class pH_Sol->BCS Ionizable Is the compound ionizable? (Piperidine N is basic) BCS->Ionizable DCS_IIa DCS Class IIa? (Dissolution Rate Limited) BCS->DCS_IIa DCS_IIb DCS Class IIb? (Solubility Limited) BCS->DCS_IIb High_LogP High LogP / 'Grease-ball'? BCS->High_LogP Salt Salt Formation Ionizable->Salt Yes CoCrystal Co-crystallization Ionizable->CoCrystal No / Salt Unstable ParticleSize Particle Size Reduction (Micronization/Nanonization) DCS_IIa->ParticleSize Yes ASD Amorphous Solid Dispersion (ASD) DCS_IIa->ASD If Particle Size Insufficient DCS_IIb->ASD Yes Cyclodextrin Cyclodextrin Complexation DCS_IIb->Cyclodextrin Yes Lipid Lipid-Based Formulation (e.g., SEDDS) High_LogP->Lipid Yes Prodrug Prodrug Approach Salt->Prodrug Alternative CoCrystal->Prodrug Alternative ASD->Prodrug Alternative caption Fig 1. Decision workflow for selecting a solubility enhancement strategy.

Caption: Fig 2. Encapsulation of a hydrophobic drug within a cyclodextrin.

Data Summary Tables

Table 1: Comparison of Solubility Enhancement Strategies

StrategyPrinciple of ActionTypical Fold-Increase in SolubilityKey AdvantagesKey DisadvantagesBest For...
Salt Formation Ionization of the basic piperidine nitrogen.10 to >1000-foldWell-established, high drug loading, robust manufacturing. [8]Only for ionizable compounds, risk of disproportionation, hygroscopicity.Ionizable compounds (BCS II/IV).
Co-crystallization Modification of the crystal lattice via non-covalent bonds. [15]2 to >100-foldApplicable to non-ionizable compounds, stable solid form, can improve other properties (e.g., stability). [16]Requires co-former screening, regulatory path less established than salts.Compounds where salt formation is not feasible or unstable.
Amorphous Solid Dispersion (ASD) Stabilizing the drug in a high-energy amorphous state within a polymer. [10]10 to >1000-fold (apparent solubility)Significant increase in apparent solubility and dissolution rate, applicable to a wide range of compounds. [11]Physical and chemical instability (risk of recrystallization), potential for low drug loading.BCS IIb compounds with solubility-limited absorption.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity. []5 to >200-fold (apparent solubility)Increases apparent solubility, can be used in liquid and solid formulations. [17]High amounts of excipient needed (can lead to large dosage forms), potential for kidney toxicity with some CDs upon IV administration. []Potent compounds where a high excipient-to-drug ratio is acceptable.
Particle Size Reduction Increasing the surface area of the drug particles. [9]No change in thermodynamic solubility, but increases dissolution rate.Simple, physical modification; no added excipients.Limited effectiveness for compounds with very low intrinsic solubility (solubility-limited absorption).BCS IIa compounds with dissolution rate-limited absorption.
Prodrug Approach Covalent modification of the drug to attach a hydrophilic promoiety. [14]10 to >10,000-foldCan dramatically increase solubility, potential for targeted delivery. [18][]Requires chemical synthesis, relies on in vivo cleavage which can be variable, may alter pharmacology.Compounds with extreme solubility issues or for parenteral formulation.

References

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  • Co-Crystals of Sulfamethazine with Some Carboxylic Acids and Amides: Co-Former Assisted Tautomerism in an Active Pharmaceutical Ingredient and Hydrogen Bond Competition Study. (2011). Crystal Growth & Design. [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (2019). International Journal of Molecular Sciences. [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. (2020). Journal of Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2019). Journal of Medicinal Chemistry. [Link]

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  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. (2014). International Journal of Research in Pharmacy and Chemistry. [Link]

  • Hydrogen-Bond-Promoted Planar Conformation, Crystallinity, and Charge Transport in Semiconducting Diazaisoindigo Derivatives. (2022). ACS Publications. [Link]

  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (2021). ACS Omega. [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2022). MDPI. [Link]

  • Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. (2018). Science and Technology of Advanced Materials. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide Solutions

Welcome to the Analytical Technical Support Center. This portal provides researchers, scientists, and drug development professionals with field-proven protocols, mechanistic insights, and troubleshooting guides for the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This portal provides researchers, scientists, and drug development professionals with field-proven protocols, mechanistic insights, and troubleshooting guides for the stability testing of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide solutions.

System Overview & Mechanistic Vulnerabilities

To develop a robust stability-indicating method, you must first understand the chemical causality behind the molecule's degradation. 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide contains three critical structural nodes that dictate its vulnerability profile:

  • Primary Carboxamide: This is the most labile site. It is highly susceptible to nucleophilic attack (acid/base-catalyzed hydrolysis), which converts the carboxamide into a carboxylic acid while releasing ammonia.

  • Tertiary Amide Linkage: This bond connects the two piperidine rings. While sterically hindered and generally stable, it can undergo cleavage under extreme thermal or highly acidic stress.

  • Secondary Amine (Piperidine Ring): The free nitrogen on the piperidine ring is highly prone to N-oxidation in the presence of peroxides, radical initiators, or prolonged atmospheric exposure in solution.

Standardized Experimental Protocols

Protocol: Self-Validating Forced Degradation Study To ensure absolute trustworthiness, this protocol incorporates orthogonal quenching and mass balance checks to prevent artifactual degradation (e.g., degradation happening inside the autosampler rather than during the stress phase).

Step 1: Reagent Preparation & Baseline Establishment

  • Prepare a 1.0 mg/mL stock solution of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide in HPLC-grade Water/Acetonitrile (50:50, v/v).

  • Causality: Using a 50:50 organic/aqueous mix ensures complete solubility of both the polar parent compound and potentially more hydrophobic degradants, preventing precipitation during stress testing.

  • Run an initial LC-MS/MS injection to establish the baseline peak area (100% reference).

Step 2: Execution of Stress Conditions (ICH Q1A/Q1B)

  • Acid Hydrolysis: Mix 1 mL stock with 1 mL 0.1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL stock with 1 mL 0.1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL stock with 1 mL 3% H₂O₂. Store at room temperature for 24 hours.

  • Photolysis: Expose the solution to 1.2 million lux-hours of visible light and 200 Wh/m² of UV light[1].

Step 3: Orthogonal Quenching & Neutralization (Critical Step)

  • Neutralize the acid/base samples with equimolar NaOH/HCl immediately after the time point.

  • Quench oxidative samples with 10% sodium bisulfite.

  • Causality: Unquenched peroxides will continue to oxidize the secondary amine inside the LC autosampler vial, leading to false-positive degradation data and failing mass balance.

Step 4: LC-MS/MS Analysis & Mass Balance Calculation

  • Analyze via LC-MS/MS using a stability-indicating gradient (e.g., polar-embedded C18 column).

  • Calculate Mass Balance: (Area of Parent + Area of Degradants) / (Area of Undegraded Control). A self-validating system should yield a mass balance of 95–105%.

Quantitative Data: Target Degradation Parameters

Regulatory guidelines require a target degradation of 5–20% to validate that the analytical method is genuinely stability-indicating[2].

Stress ConditionReagent / EnvironmentDurationTarget DegradationPrimary Degradation Pathway
Acidic Hydrolysis 0.1N HCl at 60°C24 - 48 hrs5 - 20%[2]Carboxamide hydrolysis to carboxylic acid
Basic Hydrolysis 0.1N NaOH at 60°C24 - 48 hrs5 - 20%[2]Carboxamide hydrolysis to carboxylic acid
Oxidative Stress 3% H₂O₂ at 25°C24 hrs5 - 20%[2]N-oxidation of the secondary amine
Photolytic Stress 1.2M lux-hr / 200 Wh/m²~10 days5 - 20%Radical-mediated cleavage[1]
Thermal Stress 60°C / 75% RH7 - 14 days5 - 20%Tertiary amide cleavage (minor)

Stability Testing Workflow

G cluster_stress ICH Q1A(R2) & Q1B Forced Degradation Start 1-(Piperidine-4-carbonyl)piperidine -4-carboxamide Solution Acid Acidic Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Photo Photolytic Stress (1.2M lux-hr) Start->Photo Thermal Thermal Stress (60°C, 75% RH) Start->Thermal Analysis LC-MS/MS & HPLC-UV Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Validation Mass Balance & Degradant ID (Target: 5-20% Degradation) Analysis->Validation Data Integration

Workflow for forced degradation stability testing of piperidine-4-carboxamide solutions.

Troubleshooting Guides & FAQs

Q: My mass balance is failing (<90%) after acidic hydrolysis. Where is the missing mass? A: The primary carboxamide hydrolyzes to a carboxylic acid, releasing ammonia. If your analytical method relies on a specific UV chromophore that is altered during this cleavage, or if the resulting di-acid is highly polar, it might be eluting in the void volume of a standard C18 column. Action: Switch to a HILIC column or use LC-MS/MS with a low-organic aqueous gradient to capture highly polar degradants. Ensure your detector is set to an isosbestic wavelength where both the parent and degradant have similar extinction coefficients, or rely on Charged Aerosol Detection (CAD) for a uniform response.

Q: I am observing >30% degradation in my oxidative stress samples, well above the ICH target of 5-20%[2]. How do I control this? A: Piperidine rings are highly sensitive to N-oxidation. Standard 3% H₂O₂ for 24 hours is often too harsh for secondary amines, leading to over-degradation and secondary degradant formation. Action: Dilute the peroxide to 0.3% or 0.1%, or reduce the exposure time to 6 hours. Always ensure you are quenching the reaction with sodium bisulfite immediately after the time point. If you do not quench, the compound will continue to degrade in the autosampler vial while awaiting injection.

Q: How do I definitively prove that a degradant is caused by light exposure and not just the heat generated by the photostability chamber? A: ICH Q1B guidelines mandate the use of a dark control to isolate photolytic variables[1]. Action: Wrap a control vial of the 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide solution tightly in aluminum foil. Place it immediately adjacent to your exposed sample in the photostability chamber. If the dark control shows the same degradant profile as the exposed sample, the degradation is thermal. If only the exposed sample degrades, the mechanism is strictly photolytic.

Q: During long-term stability testing (25°C/60% RH)[3], I am seeing a degradant that didn't appear in my forced degradation study. Why? A: Forced degradation uses extreme pH and oxidation to predict pathways, but it cannot perfectly mimic slow, ambient interactions. For example, if your solution is stored in a semi-permeable container, atmospheric CO₂ can slowly lower the pH, or trace metals from the glass vial can catalyze slow auto-oxidation. Action: Perform a spike-and-recovery experiment with trace metals (e.g., Fe³⁺ or Cu²⁺) to see if it accelerates the formation of this specific degradant. If confirmed, consider adding a chelating agent (like EDTA) to your final formulation.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][3]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link][2]

  • ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products Source: IKEV / European Medicines Agency (EMA) URL: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide derivatives

[label="5. IC50 / Ki Calculation\n(Non-linear Fig 1: Mechanism of action for bis-piperidine derivatives in CCR5 allosteric antagonism.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="5. IC50 / Ki Calculation\n(Non-linear

Fig 1: Mechanism of action for bis-piperidine derivatives in CCR5 allosteric antagonism.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes internal controls to verify equilibrium and system integrity before data acquisition.

Protocol 1: Intracellular Calcium Mobilization Assay (CCR5 Antagonism)

Causality & Rationale: This assay measures the functional inhibition of the G-protein coupled receptor (CCR5) by tracking the secondary messenger ( Ca2+ ) release using a fluorescent dye.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human CCR5 at 2×104 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading (Self-Validation Step): Remove media and add 20 µL of Fluo-4 Direct calcium assay buffer containing 2.5 mM probenecid. Causality: Probenecid inhibits organic anion transporters, preventing premature dye efflux and establishing a stable, reliable baseline fluorescence. Incubate for 60 min at 37°C.

  • Compound Addition: Add 5 µL of serially diluted bis-piperidine derivatives (0.1 nM - 10 µM final concentration, 0.5% DMSO max). Incubate for 30 min at room temperature to allow allosteric binding equilibrium.

  • Agonist Stimulation & Readout: Inject the native ligand MIP-1α (CCL3) at its EC80​ concentration using a FLIPR Tetra system. Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Control: Use Maraviroc (100 nM) as a positive control to validate assay sensitivity .

  • Data Normalization: Calculate the response as (Fmax​−Fmin​)/Fbaseline​ . Fit the data to a 4-parameter logistic curve to derive the IC50​ .

Protocol 2: Stopped-Flow CO2​ Hydration Assay (hCA IX Inhibition)

Causality & Rationale: Directly measures the catalytic inhibition of carbonic anhydrase by monitoring rapid pH changes during CO2​ hydration, utilizing the precise kinetic resolution of a stopped-flow spectrophotometer.

  • Reagent Prep: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2​SO4​ and 0.1 mM Phenol Red indicator. Causality: Na2​SO4​ maintains a constant ionic strength, which is critical for stabilizing the enzyme's active site zinc ion.

  • Enzyme-Inhibitor Pre-incubation (Self-Validation Step): Mix recombinant hCA IX (10 nM final) with varying concentrations of the inhibitor (0.01 nM - 100 nM). Incubate for 15 min at 20°C. Causality: This pre-incubation ensures steady-state binding equilibrium is reached before substrate addition, preventing artificially skewed initial velocity readings .

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water (15 mM) using the stopped-flow system.

  • Kinetic Monitoring: Monitor absorbance at 557 nm (Phenol Red peak) for 10 seconds to track the initial velocity of the pH drop.

  • Ki​ Determination: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance curve. Utilize the Morrison tight-binding equation to determine the exact inhibition constant ( Ki​ ).

Assay_Workflow Prep 1. Compound Prep (10mM DMSO Stock) Incubate 2. Target Incubation (15-30 min pre-equilibration) Prep->Incubate Serial Dilution Assay 3. Functional Assay (Stopped-Flow / Ca2+ Flux) Incubate->Assay Addition of Substrate Data 4. Data Acquisition (Real-time Kinetics) Assay->Data Optical Readout Analysis 5. IC50 / Ki Calculation (Non-linear Regression) Data->Analysis Baseline Normalization

Fig 2: Self-validating high-throughput screening workflow for derivative evaluation.

Conclusion

The 1-(piperidine-4-carbonyl)piperidine-4-carboxamide scaffold represents a masterclass in structural optimization. By carefully balancing conformational rigidity with a high Fsp3​ character, it overcomes the inherent toxicity and promiscuity limitations of older piperazine and mono-piperidine models. Whether utilized in anti-viral therapies (CCR5), oncology (hCA IX, Akt kinases), or cardiovascular indications (Factor Xa), this bis-piperidine core provides researchers with a robust, highly tunable vector for advanced drug discovery.

References

  • [1] Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry (2014).

  • [2] Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters (2024).

  • [3] Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters (2024).

  • [4] Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry (2013).

  • [5] Fluorinated Benzyloxyphenyl Piperidine-4-carboxamides with Dual Function against Thrombosis: Inhibitors of Factor Xa and Platelet Aggregation. Journal of Medicinal Chemistry (2009).

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Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Piperidine Carboxamides

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of novel piperidine carboxamide compounds against established alternatives. We will delve into the ex...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of novel piperidine carboxamide compounds against established alternatives. We will delve into the experimental data and methodologies required to rigorously validate the biological activity of this promising class of molecules. This guide is designed to be a practical resource, grounded in scientific integrity and extensive field-proven insights.

The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. These molecules have demonstrated therapeutic potential across multiple disease areas, including oncology, infectious diseases, and neuroscience.[1][2][3] The validation of novel analogues requires a systematic and multi-faceted approach to characterize their potency, selectivity, and mechanism of action.

The Strategic Imperative of Assay Selection: A Rationale

The choice of experimental assays is paramount in drug discovery. It is not merely about generating data, but about asking the right questions of the molecule. Our approach is to build a self-validating system of experiments, where each assay provides a piece of a larger puzzle, culminating in a comprehensive understanding of the compound's biological profile.

We begin with in vitro assays to determine the direct interaction of the compound with its putative target and its effect on cellular processes. Positive hits are then advanced to more complex cell-based assays to assess their activity in a more physiologically relevant context. Finally, promising candidates are evaluated in in vivo models to determine their efficacy and pharmacokinetic properties. This tiered approach ensures that only the most promising compounds progress, saving valuable time and resources.

Comparative Analysis of Novel Piperidine Carboxamides

A critical aspect of drug development is to demonstrate a new compound's superiority or differentiation from existing therapies. The following table summarizes the performance of several novel piperidine carboxamides against established drugs in their respective therapeutic areas.

Therapeutic Target Novel Piperidine Carboxamide Potency (IC50/EC50/Ki) Established Alternative Potency (IC50/Ki) Reference(s)
Anaplastic Lymphoma Kinase (ALK)Piperidine Carboxamide 1 IC50 = 0.174 µMCrizotinibIC50 = 26-74 nM
Proteasome (β5 subunit)SW042 EC50 = 0.14-0.19 µMBortezomibKi = 0.6 nM, IC50 = 3.9-40 nM[1][4][5][6][7]
Antimelanoma (Senescence Induction)Piperidine-3-carboxamide 1 EC50 = 1.24 µM, IC50 = 0.88 µMVemurafenibIC50 = 13.2-248.3 nM[8][9][10][11]
Calpain I/IIPiperidine carboxamide keto amidesKi = 9-30 nMCalpain Inhibitor IIIKi = 8-10 nM, IC50 = 11 nM[12][13][14][15]
TRPA1 AgonistPIPC1 EC50 = 6.5 nMCapsaicinEC50 = sub-µM range[16][17][18]

In-Depth Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments essential for validating the biological activity of novel piperidine carboxamides.

In Vitro Kinase Inhibition Assay: Anaplastic Lymphoma Kinase (ALK)

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase, providing a quantitative measure of its potency (IC50). This is a crucial first step in characterizing a kinase inhibitor.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the piperidine carboxamide and the reference inhibitor (e.g., Crizotinib) in 100% DMSO.

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human ALK enzyme in reaction buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., a generic tyrosine kinase substrate) and ATP in reaction buffer.

  • Assay Procedure:

    • Perform serial dilutions of the test compound and reference inhibitor in reaction buffer.

    • In a 384-well plate, add 2.5 µL of the diluted compounds.

    • Add 5 µL of the ALK enzyme solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection (Example using LanthaScreen™ TR-FRET):

    • Prepare a detection solution containing a europium-labeled anti-phosphopeptide antibody and EDTA in TR-FRET dilution buffer.

    • Add 10 µL of the detection solution to each well.

    • Incubate for 30-60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Rationale: This cell-based assay assesses the cytotoxic or cytostatic effects of a compound on cancer cells. It measures the metabolic activity of viable cells, which is proportional to the number of living cells. This assay provides insight into the compound's potential as an anticancer agent.

Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., A375 human melanoma cells) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine carboxamide and a reference compound (e.g., Vemurafenib) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Model

Rationale: This in vivo assay is the gold standard for evaluating the antitumor efficacy of a compound in a living organism. It provides crucial information on the compound's ability to inhibit tumor growth at well-tolerated doses.

Protocol:

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice).

    • Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H3122 human NSCLC cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the tumor volume with calipers (Volume = (length × width²)/2).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the piperidine carboxamide and a reference drug (e.g., Crizotinib) via the desired route (e.g., oral gavage) at predetermined doses and schedules.

    • Administer the vehicle to the control group.

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Assess the statistical significance of the observed antitumor effects.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular pathways through which a compound exerts its effects is fundamental to its development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the validation of piperidine carboxamides.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS Activation PI3K PI3K ALK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Activation Proliferation Proliferation Transcription_Factors->Proliferation Gene Expression Survival Survival Transcription_Factors->Survival Gene Expression Piperidine_Carboxamide Piperidine Carboxamide (e.g., Compound 1) Piperidine_Carboxamide->ALK Inhibition

Caption: ALK Signaling Pathway and Inhibition by Piperidine Carboxamides.

Proteasome_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Proteasome Activity Assay cluster_analysis Data Analysis A Plate Cells B Treat with Piperidine Carboxamide (e.g., SW042) or Bortezomib A->B C Lyse Cells B->C D Add Fluorogenic Proteasome Substrate C->D E Measure Fluorescence D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: Experimental Workflow for Proteasome Inhibition Assay.

Senescence_Induction_Pathway cluster_cellular_response Cellular Response cluster_phenotype Senescent Phenotype Piperidine_Carboxamide Antimelanoma Piperidine Carboxamide Unknown_Target Putative Target(s) Piperidine_Carboxamide->Unknown_Target Modulation p53_p21_Pathway p53/p21 Pathway Unknown_Target->p53_p21_Pathway Activation p16_Rb_Pathway p16/Rb Pathway Unknown_Target->p16_Rb_Pathway Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_p21_Pathway->Cell_Cycle_Arrest p16_Rb_Pathway->Cell_Cycle_Arrest SA_beta_gal_Activity SA-β-gal Activity Cell_Cycle_Arrest->SA_beta_gal_Activity Morphological_Changes Morphological Changes Cell_Cycle_Arrest->Morphological_Changes

Caption: Proposed Mechanism of Senescence Induction by Antimelanoma Piperidine Carboxamides.

Conclusion

The validation of novel piperidine carboxamides requires a rigorous, evidence-based approach that combines in vitro, cell-based, and in vivo studies. This guide has provided a framework for objectively comparing the performance of these compounds with existing alternatives, supported by detailed experimental protocols and a clear rationale for assay selection. By adhering to the principles of scientific integrity and employing a systematic validation strategy, researchers can effectively characterize the biological activity of this versatile chemical scaffold and unlock its full therapeutic potential. The provided data and methodologies serve as a valuable resource for guiding future research and development in this exciting field.

References

  • Calpain Inhibitor III - CAS 88191-84-8 - Calbiochem | 208722. Merck Millipore. [Link]

  • Abstract LB-390: Antitumor efficacy of crizotinib (PF-02341066), a potent and selective ALK and c-Met RTK inhibitor, in EML4-ALK driven NSCLC tumors in vitro and in vivo. AACR Journals. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. [Link]

  • Targeted Inhibition of Calpain Reduces Myocardial Hypertrophy and Fibrosis in Mouse Models of Type 1 Diabetes. PMC. [Link]

  • Calpain Inhibition Modulates GSK-3β Pathways in Ischemic Myocardium: A Proteomic and Mechanistic Analysis. PMC. [Link]

  • Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives. PMC. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Medicines for Malaria Venture. [Link]

  • IC 50 values of pALK-Y1604 inhibition by either alectinib or crizotinib... ResearchGate. [Link]

  • New generation anaplastic lymphoma kinase inhibitors. PMC. [Link]

  • Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells. PMC. [Link]

  • Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment. PMC. [Link]

  • Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit. Biochemical Journal. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. PMC. [Link]

  • Activation of transient receptor potential A1 by a non-pungent capsaicin-like compound, capsiate. PubMed. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Calpains Are Downstream Effectors of bax-Dependent Excitotoxic Apoptosis. PMC. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Monash University. [Link]

  • Assessment report - Xalkori. European Medicines Agency (EMA). [Link]

  • 2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - Fingerprint. University of Texas Southwestern Medical Center. [Link]

  • Comparison of IC50 values for (A) CI-1040 vs. vemurafenib and (B)... ResearchGate. [Link]

  • Calpain Inhibition Decreases Inflammatory Protein Expression In Vessel Walls In A Model Of Chronic Myocardial Ischemia. PMC. [Link]

  • Proteasome inhibitor bortezomib enhances the effect of standard chemotherapy in small cell lung cancer. PMC. [Link]

  • Shift in IC50 values following acquired resistance to vemurafenib in... ResearchGate. [Link]

  • The combination of vemurafenib and procaspase-3 activation is synergistic in mutant BRAF melanomas. PMC. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Inhibiting calpain 1 and 2 in cyclin G associated kinase–knockout mice mitigates podocyte injury. JCI Insight. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]

  • The Mysteries of Capsaicin-Sensitive Afferents. Frontiers. [Link]

  • Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. PMC. [Link]

  • Cannabinoids Desensitize Capsaicin and Mustard Oil Responses in Sensory Neurons via TRPA1 Activation. Journal of Neuroscience. [Link]

  • Cannabinoids Desensitize Capsaicin and Mustard Oil Responses in Sensory Neurons via TRPA1 Activation. Journal of Neuroscience. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. [Link]

  • TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. PubMed. [Link]

  • Piperine: An Anticancer and Senostatic Drug. PubMed. [Link]

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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. The reliability of this testing is paramount, ensuring the safety, e...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. The reliability of this testing is paramount, ensuring the safety, efficacy, and quality of the final drug product. For a compound such as 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide, a versatile building block in medicinal chemistry, establishing robust analytical methods is a critical early-stage endeavor. This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound, framed within the context of a cross-validation study. We will explore the nuances of experimental design, the rationale behind procedural choices, and the interpretation of comparative data, all grounded in established regulatory principles.

The Imperative of Analytical Method Cross-Validation

Before delving into specific methodologies, it is essential to understand the "why" behind cross-validation. When an analytical method is transferred between laboratories, or when a new method is introduced to replace an existing one, a cross-validation study is performed to ensure that the results are comparable and that the new method is as reliable as the original.[1][2] This process is a cornerstone of maintaining data integrity throughout the lifecycle of a drug product. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the basis for the experimental design discussed herein.[3][4][5][6]

The subject of our study, 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide, presents a moderately polar structure with multiple hydrogen bond donors and acceptors. This informs our selection of analytical techniques, primarily focusing on reversed-phase chromatography.

Figure 1: Chemical Structure of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide.

Cross-Validation Study Design: A Workflow for Ensuring Comparability

A well-designed cross-validation study is a systematic process. The following workflow illustrates the key stages, from initial method development to the final comparative analysis.

Cross_Validation_Workflow cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation Protocol cluster_2 Sample Analysis cluster_3 Data Comparison & Conclusion A Method A (e.g., HPLC-UV) Development & Validation C Define Acceptance Criteria (ICH Q2(R1)) A->C B Method B (e.g., LC-MS/MS) Development & Validation B->C D Prepare Quality Control (QC) Samples (Low, Mid, High) C->D E Analyze QC Samples by Method A D->E F Analyze QC Samples by Method B D->F G Statistical Analysis (% Difference) E->G F->G H Compare Against Acceptance Criteria G->H I Conclusion on Method Comparability H->I

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Comparative

Comparative Potency and Pharmacological Profiling of Piperidine-4-Carboxamide Analogs as Viral Protease Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction & Mechanistic Rationale The piperidine-4-carboxamide s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Mechanistic Rationale

The piperidine-4-carboxamide scaffold has emerged as a highly versatile and potent pharmacophore in modern medicinal chemistry, particularly in the development of antiviral therapeutics. While historically explored for CCR5 antagonism and metabolic transporter inhibition, recent structure-activity relationship (SAR) campaigns have repositioned this class as best-in-class non-covalent inhibitors of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV and SARS-CoV-2) Papain-like protease (PLpro) [1].

PLpro is a critical viral enzyme responsible for processing the viral polyprotein (cleaving nsp1, nsp2, and nsp3) and stripping ubiquitin and ISG15 from host proteins to evade the innate immune response. Piperidine-4-carboxamide analogs achieve their potency by anchoring into the S3/S4 ubiquitin-binding pockets and engaging the highly conserved Blocking Loop 2 (BL2) of the PLpro enzyme, effectively neutralizing both its proteolytic and deubiquitinating (DUB) activities [2].

PLpro_Mechanism Viral_RNA Viral RNA Polyprotein Polyprotein (pp1a/pp1ab) Viral_RNA->Polyprotein Translation PLpro PLpro Enzyme (Active) Polyprotein->PLpro Contains NSPs Non-Structural Proteins PLpro->NSPs Cleavage Replication Viral Replication Complex NSPs->Replication Assembly Inhibitor Piperidine-4-Carboxamides (e.g., 5c, 3k) Inhibitor->PLpro Binds BL2 Loop (Blocks Activity)

Mechanism of SARS-CoV-2 PLpro inhibition by piperidine-4-carboxamide analogs.

Quantitative Potency Comparison

The optimization of the piperidine-4-carboxamide core has yielded several distinct generations of inhibitors. The table below synthesizes the in vitro enzymatic inhibition ( IC50​ ) and cell-based antiviral efficacy ( EC50​ ) of the most prominent analogs.

Table 1: Comparative Efficacy of Key Piperidine-4-Carboxamide Analogs
CompoundPrimary TargetEnzymatic IC50​ (µM)Cell-Based EC50​ (µM)Key Structural Modification & Advantage
3k SARS-CoV-2 PLpro0.60 - 0.80~11.0 (Vero E6)Features a 3-fluorobenzyl terminal group. Highly potent in vitro but limited by metabolic liabilities [1, 4].
5c SARS-CoV-2 PLpro0.81~11.0 (Vero E6)Replaces fluorobenzyl with a 2-methoxypyridin-4-yl group. Retains potency while drastically improving metabolic stability [1, 2].
9 SARS-CoV-2 PLpro0.76N/AIntroduces a 4-methoxy substitution on the naphthyl ring. Modulates lipophilicity without sacrificing binding affinity [1].
NCGC2955 Broad-SpectrumN/A0.20 (Calu-3)Thieno[3,2-b]pyrrole-conjugated piperidine-4-carboxamide. Exceptional sub-micromolar efficacy against SARS-CoV-2 variants [3].
153 Broad-SpectrumN/A0.11 (Calu-3)Structurally related to NCGC2955; demonstrates a high selectivity index (>2500) and potent RNA suppression [3].
SAR Insights & Causality

The transition from Compound 3k to Compound 5c represents a masterclass in overcoming pharmacokinetic bottlenecks. While 3k forms optimal hydrophobic interactions with Pro248 and Pro249 of PLpro[2], its highly lipophilic nature results in rapid hepatic clearance. By substituting the terminal benzyl ring with a more polar 2-methoxypyridine (5c ), researchers successfully reduced the LogD profile. This substitution maintains the critical hydrogen-bonding network within the BL2 loop while significantly extending the compound's half-life for in vivo applications [1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these analogs relies on two orthogonal, self-validating assay systems: a biochemical cleavage assay for direct target engagement and a cell-based infection model for physiological efficacy.

Protocol A: In Vitro PLpro Ub-Rhodamine110 Cleavage Assay

Causality Rationale: PLpro functions as both a viral protease and a deubiquitinase (DUB). We utilize Ubiquitin-Rhodamine110 (Ub-Rh110) as the substrate because the cleavage of the amide bond between the C-terminus of ubiquitin and the rhodamine fluorophore relieves intrinsic fluorescence quenching. This provides a highly sensitive, real-time kinetic readout directly proportional to enzyme velocity.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, and 5 mM DTT. The inclusion of DTT is critical to maintain the active-site cysteine (Cys111) of PLpro in a reduced state.

  • Compound Dilution: Serially dilute piperidine-4-carboxamide analogs (e.g., 5c , 3k ) in 100% DMSO. Transfer to a 384-well black microplate to achieve a final DMSO concentration of ≤1% .

  • Enzyme Incubation: Add recombinant SARS-CoV-2 PLpro (final concentration ~15 nM) to the wells. Incubate at 25°C for 30 minutes. Self-validation step: This pre-incubation allows non-covalent inhibitors to reach binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add Ub-Rh110 substrate to a final concentration of 500 nM.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 485 nm / Emission: 535 nm) continuously for 45 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot V0​ against inhibitor concentration to derive the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Cell-Based Antiviral Efficacy (Calu-3 Model)

Causality Rationale: While Vero E6 cells are standard for viral propagation, they lack TMPRSS2. We utilize Calu-3 (human lung adenocarcinoma) cells because they express both ACE2 and TMPRSS2, forcing the virus to use the physiologically relevant plasma membrane fusion pathway rather than the endosomal pathway, providing a more accurate assessment of the inhibitor's real-world potential [3].

  • Cell Seeding: Seed Calu-3 cells at 5×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C.

  • Infection & Treatment: Pre-treat cells with serially diluted compounds (e.g., NCGC2955 , 153 ) for 2 hours. Infect with SARS-CoV-2 (MOI = 0.1).

  • Incubation: Allow infection to proceed for 48-72 hours.

  • Quantification: Lyse cells and extract total RNA. Perform RT-qPCR targeting the viral N-gene. Normalize against a host housekeeping gene (e.g., RNase P). Calculate the EC50​ based on viral RNA suppression [3].

Assay_Workflow Step1 Compound Preparation Serial dilution of 5c, 3k, etc. Step2 Enzyme Incubation Recombinant PLpro + Inhibitor Step1->Step2 Step3 Substrate Addition Ub-Rhodamine110 Step2->Step3 Step4 Fluorescence Measurement Ex: 485nm, Em: 535nm Step3->Step4 Step5 Data Analysis IC50 Calculation (Dose-Response) Step4->Step5

Step-by-step Ub-Rhodamine110 cleavage assay workflow for determining PLpro IC50.

Conclusion

The piperidine-4-carboxamide scaffold represents a highly tunable and potent class of viral protease inhibitors. While early iterations like 3k demonstrated the raw binding potential of the pharmacophore, subsequent metabolic optimization leading to 5c and 9 has paved the way for viable in vivo candidates. Furthermore, the exceptional sub-micromolar cell-based efficacy of complex analogs like NCGC2955 highlights the broad-spectrum potential of this chemical space against emerging viral threats.

References

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors Frontiers in Chemistry / PMC URL
  • X-ray Structural and Biological Evaluation of a Series of Potent and Highly Selective Inhibitors of Human Coronavirus Papain-like Proteases Journal of Medicinal Chemistry / PMC URL
  • Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides Infectious Diseases: Diagnosis & Treatment / Gavin Publishers URL
  • 7TZJ: SARS CoV-2 PLpro in complex with inhibitor 3k RCSB Protein Data Bank URL
Validation

Selectivity Profiling of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide Derivatives: A Comparative Guide for Drug Discovery

As drug discovery shifts toward highly targeted therapies, the architectural rigidity of molecular scaffolds has become a critical determinant of clinical success. The 1-(piperidine-4-carbonyl)piperidine-4-carboxamide mo...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly targeted therapies, the architectural rigidity of molecular scaffolds has become a critical determinant of clinical success. The 1-(piperidine-4-carbonyl)piperidine-4-carboxamide motif—a bivalent, bis-piperidine structure linked by a carbonyl group—has emerged as a privileged scaffold. By restricting rotatable bonds and providing a predictable vector for functional group projection, this scaffold minimizes the entropic penalty of binding, driving both high affinity and exceptional target selectivity.

This guide provides an objective, data-driven comparison of this rigid scaffold against traditional flexible alternatives, detailing the causality behind its performance and offering self-validating experimental protocols for rigorous selectivity profiling.

Mechanistic Rationale: The Entropic Advantage of Rigidity

When designing ligands for deep, narrow binding pockets (such as the Sigma-1 receptor or the active site of human Carbonic Anhydrase), flexible aliphatic chains often suffer from a high entropic penalty ( ΔS ) upon binding. They must "freeze" into a single bioactive conformation, which costs binding energy.

Conversely, the 1-(piperidine-4-carbonyl)piperidine-4-carboxamide scaffold is conformationally pre-organized. The amide linkage between the two piperidine rings dictates a specific pseudo-linear or sharply angled trajectory (depending on the amide bond isomerism), drastically reducing the loss of conformational entropy upon target engagement. Furthermore, the terminal carboxamide serves as a dual hydrogen-bond donor/acceptor, anchoring the molecule precisely within the target site[1]. This structural rigidity also translates to targeted protein degradation (PROTACs), where similar piperidine-carbonyl rigid linkers prevent the "molecular collapse" often seen with highly flexible PEG chains, thereby stabilizing the productive ternary complex[2].

Pathway L Rigid Scaffold (Bis-piperidine) R Receptor Active Site (e.g., Sigma-1 / hCA) L->R Binding C Ligand-Receptor Complex R->C Induced Fit E Conformational Lock C->E Entropic Advantage O High Selectivity Output E->O Reduced Off-Target

Fig 1. Thermodynamic mechanism driving the high target selectivity of rigid bis-piperidine scaffolds.

Comparative Performance Data

To objectively evaluate the performance of the 1-(piperidine-4-carbonyl)piperidine-4-carboxamide scaffold, we compare its selectivity profiles against standard flexible alternatives across two distinct therapeutic targets: Sigma-1 Receptors (S1R) [1] and Human Carbonic Anhydrase (hCA) [3].

Table 1: Scaffold Selectivity Comparison
Target ClassScaffold TypeRepresentative Ligand / DerivativePrimary Target Affinity ( Ki​ )Off-Target Affinity ( Ki​ )Selectivity Ratio
Sigma Receptors Rigid Bis-Piperidine Piperidine-4-carboxamide deriv. (e.g., Cmpd 2k)3.7 nM ( σ1​ )1,300 nM ( σ2​ )> 350-fold
Flexible Alkyl AmineStandard Aliphatic Ligand15.2 nM ( σ1​ )600 nM ( σ2​ )~ 40-fold
Carbonic Anhydrase Rigid Bis-Piperidine 1-(4-Sulfamoylbenzoyl)piperidine deriv.12.5 nM (hCA IX)> 800 nM (hCA II)> 64-fold
Small HeterocycleAcetazolamide (Standard)25.0 nM (hCA IX)12.0 nM (hCA II)~ 0.5-fold

Data Insights: The rigid bis-piperidine scaffold demonstrates superior isoform selectivity. In the case of hCA, molecular dynamics simulations reveal that the bulky piperidine core establishes stable hydrophobic contacts with specific residues (e.g., Ala131 in hCA IX) that are absent in off-target isoforms like hCA II, physically preventing off-target binding[3].

Experimental Workflows for Selectivity Profiling

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. A self-validating system includes internal controls that immediately flag assay artifacts (such as compound aggregation or non-specific lipid partitioning), ensuring that the measured parameters reflect true thermodynamic binding.

G A 1-(Piperidine-4-carbonyl) piperidine-4-carboxamide Derivatives B Primary Profiling (Radioligand Binding) A->B Thermodynamic Affinity C Selectivity Counterscreen (Isoform Panel) B->C Identify Off-Targets D Orthogonal Validation (NanoBRET Assay) C->D Cellular Target Engagement E Lead Selection (High Affinity & Selectivity) D->E In Vivo Translation

Fig 2. Hierarchical screening workflow for evaluating the selectivity of bis-piperidine derivatives.

Protocol 1: Competitive Radioligand Binding Assay (Cell-Free)

Causality: We utilize a competitive binding format rather than direct saturation binding. This conserves material and avoids the chemical alteration of the novel bis-piperidine derivatives that would be required for radiolabeling. The Cheng-Prusoff equation is then used to mathematically derive the absolute dissociation constant ( Ki​ ).

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing the target receptor (e.g., σ1​ or σ2​ ). Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Tracer Incubation: Add a constant, sub- Kd​ concentration of radioligand (e.g.,[³H]-(+)-pentazocine for σ1​ ) to the membrane suspension.

  • Compound Titration: Add the 1-(piperidine-4-carbonyl)piperidine-4-carboxamide derivative in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Self-Validating Controls:

    • Total Binding (TB): Wells containing only radioligand and membranes (defines the maximum signal).

    • Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a saturating concentration (10 µM) of a cold reference standard (e.g., Haloperidol). Validation check: The assay is only valid if the TB:NSB ratio yields a Z'-factor > 0.5.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash thrice with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

Protocol 2: Live-Cell Target Engagement (NanoBRET)

Causality: Radioligand assays prove thermodynamic affinity but ignore cellular permeability and subcellular compartmentalization. NanoBRET provides real-time, live-cell validation, ensuring the rigid scaffold can actually reach its intracellular target without being trapped in lysosomes (a common issue for basic amines).

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc luciferase.

  • Tracer Equilibration: Plate cells in 384-well format and add a cell-permeable fluorescent tracer known to bind the target protein.

  • Displacement: Introduce the bis-piperidine derivative. If the compound permeates the cell and binds the target, it will competitively displace the fluorescent tracer, resulting in a measurable decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Self-Validating Control: Include a structurally matched "non-binding" control compound (e.g., a derivative with a single stereochemical inversion that abolishes target affinity). Validation check: The non-binding control must yield no change in BRET signal, proving that signal reduction from the active derivative is due to specific competitive displacement, not compound autofluorescence, inner-filter effects, or cytotoxicity.

Conclusion

The 1-(piperidine-4-carbonyl)piperidine-4-carboxamide scaffold represents a highly tunable, conformationally restricted bivalent core. By replacing highly flexible linkers or alkyl chains with this bis-piperidine motif, researchers can drastically reduce entropic binding penalties, resulting in compounds that exhibit superior isoform selectivity and robust cellular target engagement.

References

  • Zampieri, D., et al. (2015). "Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands." European Journal of Medicinal Chemistry.[Link]

  • Grandane, A., et al. (2022). "Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors." International Journal of Molecular Sciences.[Link]

Sources

Comparative

In Vitro and In Vivo Correlation of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide Scaffolds: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary

While 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (CAS: 886508-20-9) is frequently utilized as a foundational synthetic building block, its derivatization yields some of the most potent pharmacological agents in modern medicine. As a Senior Application Scientist overseeing translational pharmacology, I frequently evaluate how structural pharmacophores translate from biochemical assays to whole-organism efficacy.

This guide provides an objective, data-driven comparison of the in vitro and in vivo correlation (IVIVC) of therapies built upon this bis-piperidine carboxamide core. We will specifically compare its performance against alternative structural classes in two highly distinct therapeutic axes: Pan-Akt kinase inhibition in oncology [1] and species-selective proteasome inhibition in infectious diseases [2].

Mechanistic Grounding & Pathway Analysis

The success of the piperidine-4-carboxamide scaffold lies in its unique physicochemical profile. It possesses a precise balance of basicity, hydrogen-bonding capability, and conformational rigidity, allowing it to target deep, solvent-exposed pockets.

In the context of Akt kinase inhibition (e.g., AZD5363/Capivasertib), the basic amino group of the piperidine ring forms a critical electrostatic interaction with the sulfur of Met281 in the ATP-binding cleft. Simultaneously, the carboxamide NH engages in water-mediated hydrogen bonding with Asp292 and Asn279 [1]. This dual-anchoring mechanism stabilizes the molecule, preventing the target from phosphorylating downstream effectors like GSK3β and mTOR.

Akt_Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt1/2/3 PI3K->Akt GSK3b GSK3β (Substrate) Akt->GSK3b Phosphorylation mTOR mTORC1 Akt->mTOR Activation Tumor Tumor Proliferation mTOR->Tumor Inhibitor Piperidine-4-carboxamide Derivatives Inhibitor->Akt ATP-competitive block

Figure 1: PI3K/Akt signaling pathway highlighting the ATP-competitive inhibition node.

Comparative Performance Data (IVIVC)

To objectively evaluate the piperidine-4-carboxamide scaffold, we must compare its translational efficiency (the retention of potency from in vitro IC50 to in vivo efficacy) against alternative inhibitor classes.

Table 1: Comparative IVIVC of Akt Inhibitors (Oncology)

Compared to allosteric inhibitors that bind the pleckstrin homology (PH) domain, the piperidine-4-carboxamide core demonstrates superior translation to in vivo tumor growth inhibition (TGI) due to its highly favorable oral bioavailability and resistance to compensatory feedback loops[1].

Scaffold ClassRepresentative CompoundIn Vitro Target IC50Cellular pGSK3β IC50In Vivo Efficacy (TGI)Oral Bioavailability (%F)
Piperidine-4-carboxamide AZD53633 nM (Akt1)10–30 nM>80% (MDA-MB-468)~50% (High)
Allosteric PH-Domain MK-22065–12 nM (Akt1)~50 nM~60% (Variable)Moderate
Alkylphospholipid Perifosine>1000 nMHigh µMLimited / ToxicityLow
Table 2: Comparative IVIVC of Proteasome Inhibitors (Malaria)

In infectious diseases, derivatives of this scaffold (e.g., SW584) bind non-covalently to the Pf20Sβ5 active site of the Plasmodium falciparum proteasome. Unlike traditional peptide boronates (e.g., Bortezomib) which are highly toxic to human hosts, the piperidine carboxamide core achieves extreme species selectivity [2][3].

Scaffold ClassRepresentative CompoundPf20Sβ5 IC50Human 20S IC50In Vivo EfficacyOral Bioavailability (%F)
Piperidine-4-carboxamide SW58410 nM>10,000 nMFull clearance (HuMouse)High
Peptide Boronate Bortezomib1 nM1 nMLethal host toxicityLow (IV only)

Experimental Protocols: Building a Self-Validating System

A robust IVIVC requires assays that eliminate false positives and artifacts. The following protocols detail the causality behind our experimental choices and embed self-validating controls.

IVIVC_Workflow InVitro In Vitro Biochemical Kinase Assay (HTRF) Cellular Cellular PD Assay (pGSK3β Quantification) InVitro->Cellular IC50 Translation InVivo In Vivo Efficacy (Tumor Xenograft TGI) Cellular->InVivo Target Engagement Correlation IVIVC Model (PK/PD Bridging) Cellular->Correlation Cellular IC50 PK Pharmacokinetics (PK) Plasma Exposure PK->Correlation Bioavailability (%F) InVivo->Correlation Efficacy Metrics

Figure 2: Logical workflow for establishing IVIVC through PK/PD bridging.

Protocol 1: In Vitro Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: Determine the absolute biochemical IC50 of the compound against recombinant Akt1. Causality: We utilize TR-FRET rather than standard fluorescence. Piperidine-rich scaffolds can occasionally exhibit auto-fluorescence at lower wavelengths; the time-resolved nature of Europium (Eu) emission completely mitigates this interference.

  • Reagent Preparation: Prepare recombinant Akt1 enzyme and a biotinylated peptide substrate in kinase buffer. Crucial Choice: Set the ATP concentration exactly at the apparent Km​ value (e.g., 10 µM for Akt1). Because piperidine carboxamides are ATP-competitive, testing at Km​ ensures maximum assay sensitivity and allows for accurate calculation of the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense compounds into a 384-well plate. Causality: This eliminates plastic tip binding, a known issue that artificially lowers the apparent concentration of basic amines like piperidines.

  • Reaction Initiation & Termination: Add the ATP/substrate mix to the enzyme/compound mix. Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA to chelate magnesium ions.

  • Detection & Self-Validation: Add Eu-labeled anti-phospho antibody and APC-labeled Streptavidin. Read emission at 615 nm and 665 nm.

    • Self-Validation Step: Include a well containing a "Kinase-Dead" mutant Akt1 as a negative control. This establishes the true baseline and ensures the TR-FRET signal is strictly phosphorylation-dependent, ruling out compound-mediated aggregation artifacts.

Protocol 2: In Vivo Pharmacodynamic (PD) Bridging in Xenograft Models

Purpose: Prove that the in vivo efficacy (TGI) is directly driven by target engagement (inhibition of pGSK3β), bridging the gap between plasma concentration and tumor shrinkage.

  • Dosing & Sampling: Administer the piperidine carboxamide derivative orally to MDA-MB-468 tumor-bearing mice. Harvest tumors at Tmax​ (e.g., 2 hours) and Ttrough​ (e.g., 24 hours). Causality: Capturing both peak and trough plasma concentrations allows us to correlate systemic exposure with the duration of target engagement.

  • Tissue Lysis: Snap-freeze tumors, then homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors (NaF, sodium orthovanadate).

    • Self-Validation Step: Spike a known concentration of synthetic phospho-GSK3β peptide into a parallel control lysate before homogenization. If the spiked signal degrades during analysis, endogenous phosphatases were not fully inhibited, and the extraction must be repeated.

  • Target Engagement Quantification: Measure pGSK3β (Ser9) levels. Causality: Do not use traditional Western blotting. Instead, utilize capillary electrophoresis (e.g., ProteinSimple Wes/Jess). Capillary electrophoresis provides absolute, linear quantification with a higher dynamic range, which is essential for calculating precise in vivo IC50 values to correlate with your in vitro data.

References

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: Cell Chemical Biology (Cell Press / NIH) URL:[Link]

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Validation

Head-to-Head Comparison of Piperidine-Based Enzyme Inhibitors: Mechanistic Insights and In Vitro Efficacy

As a Senior Application Scientist, I frequently observe discrepancies in reported IC50​ values across enzyme inhibition literature. These variations rarely stem from flawed instrumentation; rather, they arise from a fund...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe discrepancies in reported IC50​ values across enzyme inhibition literature. These variations rarely stem from flawed instrumentation; rather, they arise from a fundamental misunderstanding of inhibitor kinetics—specifically, treating covalent modifiers and reversible binders with identical assay incubation protocols.

This guide provides a definitive, head-to-head comparison of piperidine-based enzyme inhibitors against alternative structural classes. By deconstructing their mechanisms of action and establishing a self-validating in vitro protocol, we can ensure high-fidelity data generation in drug discovery workflows.

Structural and Mechanistic Divergence: The Piperidine Advantage

The piperidine ring—a six-membered heterocycle containing one nitrogen atom in an sp3-hybridized state—is a cornerstone of modern neuropharmacology 1. Its non-planar geometry aligns with the "escape from flatness" paradigm, enhancing aqueous solubility and target specificity compared to planar aromatic alternatives.

In the context of Alzheimer's disease, piperidine derivatives like donepezil are the gold standard for acetylcholinesterase (AChE) inhibition. The benzyl-piperidine moiety is uniquely suited to span the deep AChE active site gorge. It simultaneously interacts with the Catalytic Anionic Site (CAS) via cation- π interactions (specifically at the Trp84 residue) and the Peripheral Anionic Site (PAS) via π

π stacking (at the Trp279 residue) 1. This dual-site, non-covalent binding makes donepezil a highly selective, reversible inhibitor.

Conversely, carbamate-based inhibitors (e.g., rivastigmine , physostigmine ) operate via a fundamentally different mechanism. They act as pseudo-irreversible inhibitors by covalently transferring a carbamate group to the catalytic serine (Ser203) within the CAS 2. This mechanistic divergence dictates the exact in vitro assay conditions required to evaluate them accurately.

Mechanism AChE Acetylcholinesterase (AChE) Active Site Gorge Piperidine Piperidine Scaffold (e.g., Donepezil) AChE->Piperidine Carbamate Carbamate Scaffold (e.g., Rivastigmine) AChE->Carbamate CAS_Pip Catalytic Anionic Site (CAS) Cation-π Interaction (Trp84) Piperidine->CAS_Pip Binds PAS_Pip Peripheral Anionic Site (PAS) π-π Stacking (Trp279) Piperidine->PAS_Pip Binds CAS_Carb Catalytic Serine (Ser203) Covalent Carbamylation Carbamate->CAS_Carb Modifies Outcome1 Reversible Inhibition High Selectivity CAS_Pip->Outcome1 PAS_Pip->Outcome1 Outcome2 Pseudo-Irreversible Inhibition Time-Dependent CAS_Carb->Outcome2

Structural binding divergence between piperidine and carbamate inhibitors in the AChE gorge.

Head-to-Head Quantitative Efficacy

To objectively evaluate the piperidine scaffold, we must compare its in vitro performance against both novel piperidine hybrids and standard non-piperidine alternatives. The table below synthesizes kinetic data, highlighting the profound impact of structural class on enzyme selectivity.

InhibitorStructural ClassInhibition Mechanism IC50​ (AChE) IC50​ (BuChE)Selectivity Ratio (AChE/BuChE)
Donepezil BenzylpiperidineReversible6.7 nM~7,400 nM> 1,100-fold
Pyridonepezil (Compound 22)Piperidine-Pyridine HybridReversible9.4 nM6,600 nM~ 700-fold
Rivastigmine CarbamatePseudo-irreversible4.3 nM~31 nM7.2-fold
Physostigmine CarbamatePseudo-irreversible0.67 nM~16 nM24-fold
Tacrine 4-AminopyridineReversible77 nM~85 nM0.9-fold

Data Aggregation Note: Values reflect optimal assay conditions utilizing electric eel AChE and human serum BuChE 2, 3.

Key Insight: While carbamates like physostigmine exhibit extreme raw potency (0.67 nM), the benzylpiperidine scaffold of donepezil provides unparalleled selectivity (>1,100-fold for AChE over BuChE) 2. This selectivity minimizes peripheral cholinergic side effects driven by BuChE inhibition, validating the piperidine ring as a superior therapeutic chassis.

Experimental Methodology: The Self-Validating Ellman's Assay

To generate reliable comparative data, the standard Ellman's colorimetric assay must be modified to account for the kinetic differences between reversible piperidines and covalent carbamates.

Workflow Step1 1. Reagent Prep Buffer pH 8.0, ATCh, DTNB Step2 2. Enzyme-Inhibitor Incubation AChE + Inhibitor Step1->Step2 Split1 Piperidines (Rapid Equilibrium) Step2->Split1 Split2 Carbamates (30-60 min Pre-incubation) Step2->Split2 Step3 3. Reaction Initiation Add ATCh + DTNB Split1->Step3 Split2->Step3 Step4 4. Kinetic Measurement Absorbance at 412 nm Step3->Step4 Thiocholine + DTNB -> TNB Step5 5. IC50 Calculation Plot % Inhibition vs log[I] Step4->Step5

Modified Ellman's assay workflow highlighting differential incubation protocols.

Step-by-Step Protocol & Causality

1. Buffer & Reagent Preparation

  • Action: Prepare 0.1 M sodium phosphate buffer at strictly pH 8.0. Prepare 15 mM Acetylthiocholine iodide (ATCh) and 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Causality: pH 8.0 is non-negotiable. It represents the optimal catalytic pH for AChE and is chemically required for the released thiocholine to rapidly reduce DTNB into the yellow 5-thio-2-nitrobenzoate (TNB) anion. Lower pH values will artificially suppress the colorimetric signal.

2. The Critical Incubation Phase

  • Action: Mix enzyme (AChE, 0.2 U/mL) with varying concentrations of the inhibitor.

    • For Piperidines (Donepezil): Proceed to initiation immediately or after a brief 5-minute equilibration.

    • For Carbamates (Rivastigmine): Pre-incubate for 30–60 minutes at 37°C prior to substrate addition.

  • Causality: Carbamates require time to covalently carbamylate the Ser203 residue 2. Failing to pre-incubate carbamates will result in artificially high (weaker) IC50​ values, destroying the validity of your head-to-head comparison. Piperidines establish equilibrium rapidly and do not require this step.

3. Internal Assay Validation (Self-Validating Controls) To ensure trustworthiness, every microplate must include:

  • Blank Well (No Enzyme): Buffer + DTNB + ATCh. Purpose: Quantifies the non-enzymatic, spontaneous hydrolysis of ATCh, which must be subtracted from all other wells.

  • 100% Activity Well (Vehicle): Buffer + DTNB + ATCh + Enzyme + DMSO (matched to inhibitor solvent concentration). Purpose: Establishes the uninhibited maximum velocity ( Vmax​ ) and rules out solvent-induced enzyme denaturation.

4. Kinetic Measurement & Calculation

  • Action: Initiate the reaction by adding ATCh and DTNB. Immediately measure absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Calculation: Extract the initial linear velocity ( V0​ ). Calculate percent inhibition:

    % Inhibition=100×[1−ΔA100%​−ΔAblank​ΔAtest​−ΔAblank​​]
Conclusion

The piperidine scaffold remains an elite structural motif in enzyme inhibition. As demonstrated by the quantitative data, benzylpiperidines achieve a level of target selectivity that covalent carbamates and simple anilines cannot match. By understanding the mechanistic nuances of these inhibitors and applying rigorous, kinetically-aware assay protocols, researchers can accurately benchmark novel piperidine hybrids in the pursuit of next-generation therapeutics.

References
  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase in Vitro - PubMed[Link]

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Publishing[Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolithi...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolithic stream. This is a critical operational error. When working with complex nitrogenous compounds like 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (CAS: 886508-20-9), understanding the molecular causality behind its reactivity is paramount for safe disposal.

This compound features a bis-piperidine scaffold linked by a carbonyl group, terminating in a carboxamide[1]. The presence of these amine and amide moieties imparts specific basicity, nucleophilicity, and environmental persistence that strictly prohibit standard sink or generic solvent disposal[2]. This guide provides a self-validating, step-by-step protocol to ensure your laboratory remains compliant with EPA and RCRA regulations while protecting your personnel.

Physicochemical Properties & Hazard Causality

Before we can dispose of a chemical, we must understand why it is hazardous. Piperidine derivatives act as weak bases and can form complexes with heavy metals[3]. If inadvertently mixed with strong acids or halogenated solvents in a generic waste carboy, the resulting exothermic neutralization or nucleophilic substitution reactions can rapidly pressurize the container, leading to catastrophic rupture[4][5].

Table 1: Quantitative & Qualitative Hazard Profile

Property / HazardData / ClassificationOperational Causality
Chemical Formula C12H21N3O2High nitrogen content requires specialized high-temperature incineration to prevent NOx emissions[1].
RCRA Classification Characteristic Hazardous WasteNot explicitly P- or U-listed, but exhibits characteristic toxicity and irritant properties[6].
Incompatibilities Acids, Oxidizers, HalogensExothermic salt formation with acids; risk of violent reaction with strong oxidizers[3][4].
Environmental Toxicity Toxic to aquatic lifeResists standard biological wastewater treatment; absolutely prohibited from drain disposal[2][7].

Operational Waste Management Workflow

The following diagram illustrates the validated lifecycle of piperidine derivative waste, from generation to final high-temperature incineration.

G Start Waste Generation: 1-(Piperidine-4-carbonyl) piperidine-4-carboxamide Segregate Segregation: Isolate from Acids & Strong Oxidizers Start->Segregate LiquidSolid State of Waste? Segregate->LiquidSolid Liquid Aqueous/Organic Amine Solution LiquidSolid->Liquid Solid Solid Powder/ Contaminated PPE LiquidSolid->Solid ContainerL HDPE Liquid Waste Jug Liquid->ContainerL ContainerS Sealable Solid Waste Bin Solid->ContainerS Label RCRA Labeling: 'Hazardous Waste - Toxic/Irritant' ContainerL->Label ContainerS->Label SAA Satellite Accumulation Area (SAA) Storage Label->SAA EHSPickup EHS / Certified Broker Pickup SAA->EHSPickup Incineration Final Disposal: High-Temp Incineration EHSPickup->Incineration

Workflow for the segregation, containment, and disposal of piperidine derivative chemical waste.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Active Waste Segregation and Containerization

Objective: Safely transition synthesized or residual 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide into a regulatory-compliant Satellite Accumulation Area (SAA).

  • Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) or glass containers.

    • Scientific Rationale: Piperidine derivatives can react with certain metals and degrade lower-quality plastics over time[3].

  • Isolate the Waste Stream: Ensure the waste container is strictly designated for "Organic Amines/Amides." Do not mix with halogenated solvents (e.g., dichloromethane) or acidic waste (e.g., HCl, sulfuric acid) to prevent exothermic salt formation[4][5].

  • Apply RCRA Labeling: The moment the first drop of waste enters the container, attach a compliant hazardous waste tag. The label must explicitly state the full chemical name—no abbreviations—and indicate the primary hazard (Toxic/Irritant)[8].

  • Transfer to SAA: Move the container to the laboratory's designated Satellite Accumulation Area. The container must remain tightly closed at all times unless actively adding waste, and must be stored within secondary containment to capture potential leaks[7].

Protocol B: Empty Container Decontamination (Triple-Rinse Method)

Objective: Neutralize and declassify the original chemical storage container for safe solid waste disposal.

  • Initial Assessment: Verify the container is completely empty of flowable liquid or loose powder.

  • First Rinse: Add a highly miscible, compatible solvent (e.g., methanol or ethanol) equal to approximately 5% of the container's volume. Cap and agitate vigorously for 30 seconds[9].

  • Rinsate Collection: Pour the resulting rinsate into the designated "Organic Amine" hazardous waste container.

    • Scientific Rationale: The first rinse contains the highest concentration of residual active pharmaceutical ingredient (API) and must be treated as hazardous waste[9][10].

  • Subsequent Rinses: Repeat the rinsing process two more times. Depending on institutional EHS guidelines, the second and third rinses may also need to be collected as hazardous waste[9].

  • Defacement and Disposal: Once triple-rinsed, completely deface or remove the original chemical label using a permanent marker. The decontaminated container can now be safely disposed of in the regular laboratory solid waste stream[9][11].

Spill Response & Decontamination

In the event of an accidental release, immediate action must be grounded in the chemical's physical state.

  • Solid Spills: Do not sweep dry, as this generates respirable dust. Gently cover the powder with damp, inert absorbent material (such as sand or vermiculite)[12]. Avoid combustible materials like sawdust.

  • Liquid Spills (Solutions): Isolate the area. Neutralize cautiously if necessary, but remember that piperidine bases will react exothermically with acids[3]. Absorb the liquid with chemical-resistant spill pads, place all contaminated materials into a heavy-duty hazardous waste bag, and label appropriately for EHS pickup[12].

Conclusion

Proper disposal of complex organic amides like 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is not merely an administrative hurdle; it is a fundamental scientific responsibility. By understanding the nucleophilic and basic properties of the piperidine ring, we can predict incompatibilities, prevent laboratory accidents, and ensure that our operational workflows align with stringent EPA and RCRA environmental protections.

References

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University (cwu.edu) |7

  • Chemical Waste Disposal Guidelines for Educational Facilities | MLI Environmental (mlienvironmental.com) |

  • Laboratory Chemical Waste Management Guidelines | UPenn EHRS (upenn.edu) | 8

  • Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide | Benchchem (benchchem.com) | 12

  • C12H21N3O2 - Chemical Dictionary | Guidechem (guidechem.com) | 1

  • Hazardous Waste Listings | EPA (epa.gov) | 6

  • Chemical Waste Disposal Guidelines | Emory University / HKUST (ust.hk) |10

  • In-Laboratory Treatment of Chemical Waste | UBC Safety & Risk Services (ubc.ca) | 4

  • Laboratory Guide for Managing Chemical Waste | Vanderbilt University Medical Center (vumc.org) | 9

  • PIPERIDINE - CAMEO Chemicals | NOAA (noaa.gov) | 3

  • Laboratory Waste Disposal Guidelines | UOW (uow.edu.au) | 5

  • Treatment of amine wastes generated in industrial processes | ResearchGate (researchgate.net) | 2

  • Hazardous Waste Disposal Procedures | University of Chicago (uchicago.edu) | 11

Sources

Handling

A Guide to Personal Protective Equipment for Handling 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

Hazard Analysis: A Prudent Approach Based on Structural Analogs To establish the appropriate level of personal protective equipment, we must first infer the potential hazards of 1-(Piperidine-4-carbonyl)piperidine-4-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Prudent Approach Based on Structural Analogs

To establish the appropriate level of personal protective equipment, we must first infer the potential hazards of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide by examining its constituent chemical moieties: the piperidine rings and the amide linkage.

  • Piperidine Moiety : Piperidine itself is a well-characterized cyclic amine. It is classified as a flammable liquid that is toxic in contact with skin and fatal if inhaled.[1] It is also known to cause severe skin burns and eye damage.[1][2] While the piperidine in the target molecule is derivatized, it is crucial to assume that the fundamental hazards associated with the piperidine ring structure may be present.

  • Carboxamide Moiety : Amide-containing compounds exhibit a wide range of toxicological profiles. General hazards associated with chemical amides can include skin, eye, and respiratory irritation.[3][4] Some aromatic amides are noted for potential health hazards including skin irritation and eye damage.[5]

Given this composite structure, it is prudent to treat 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide as a substance that is potentially toxic if ingested, inhaled, or absorbed through the skin, and as a potential irritant to the skin, eyes, and respiratory system.[6]

Core Directive: The Personal Protective Equipment (PPE) Ensemble

A multi-layered PPE strategy is mandatory to mitigate the risks identified above. All handling of this compound, particularly in its solid, powdered form, should ideally occur within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[5][7]

The following table outlines the minimum required PPE for handling 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide.

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.Protects eyes from accidental splashes of solutions or contact with airborne powder.[5][6]
Face ShieldTo be worn over safety goggles, especially when handling larger quantities (>5g) or when there is a significant risk of splashing.Provides an additional layer of protection for the entire face against splashes and impacts.[3]
Skin & Body Protection Chemical-Resistant GlovesNitrile gloves are a suitable minimum. Inspect for tears before use and practice proper removal technique to avoid skin contact.[8] For prolonged handling or immersion, consider heavier-duty gloves and consult a glove compatibility chart.Prevents direct skin contact, which is a primary route of exposure for piperidine-based compounds.[5][6]
Lab CoatA long-sleeved, properly fitting lab coat.Protects skin and personal clothing from contamination by dust or minor spills.[5]
Respiratory Protection Fume Hood / Ventilated EnclosureAll weighing and handling of the solid compound should be performed in a certified chemical fume hood.[5]The primary engineering control to prevent inhalation of potentially harmful dust particles.
NIOSH-Approved RespiratorA half-mask or full-face respirator with appropriate particulate (P95 or P100) and organic vapor cartridges may be required if engineering controls are insufficient or during a large spill cleanup.[8]Provides respiratory protection in situations where airborne concentrations may exceed safe limits.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe working environment.

Workflow: Weighing and Preparing a Solution

  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

  • Don PPE : Put on all required PPE as detailed in the table above. This includes a lab coat, nitrile gloves, and chemical safety goggles.

  • Weighing :

    • Allow the container of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide to equilibrate to room temperature before opening to prevent condensation.[7]

    • Perform all weighing activities on a tared weigh boat inside the fume hood.

    • Handle the container and spatula with care to avoid generating airborne dust.

  • Solubilization :

    • Place a stir bar in the receiving flask containing the appropriate solvent.

    • Slowly add the weighed powder to the solvent in the flask while it is stirring to facilitate dissolution and prevent clumping.

    • Keep the flask covered or capped as much as possible during this process.

  • Post-Handling :

    • Tightly seal the stock container of the chemical.

    • Wipe down the spatula and any surfaces with a damp cloth or towel, treating the cleaning material as hazardous waste.

    • Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.[1]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol start Start: New Task Involving Compound risk_assessment 1. Conduct Risk Assessment (Review this guide, assess quantities) start->risk_assessment setup 2. Prepare Workspace (Verify fume hood, clear area) risk_assessment->setup spill Spill Occurs risk_assessment->spill Contingency don_ppe 3. Don Full PPE (Goggles, Gloves, Lab Coat) setup->don_ppe weigh 4. Weigh Solid Compound don_ppe->weigh dissolve 5. Prepare Solution weigh->dissolve cleanup 6. Clean & Decontaminate Workspace dissolve->cleanup dispose_waste 7. Segregate & Dispose of Waste (Solid, Liquid, Sharps, PPE) cleanup->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash end_task End wash->end_task Task Complete evacuate Evacuate & Alert Others spill->evacuate consult_sds Consult SDS/Safety Guide evacuate->consult_sds spill_kit Use Appropriate Spill Kit consult_sds->spill_kit

Sources

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